N-Aminocarbonyl Felbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXILZWNONXFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Understanding Felbamate and the N-Aminocarbonyl Derivative
An In-depth Technical Guide to the Synthesis of N-Aminocarbonyl Felbamate and Its Precursors
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its mechanism of action is multifaceted, involving antagonism at the glycine-binding site of the NMDA receptor and potential modulation of GABA-A receptors.[3] The control and characterization of related substances and impurities are critical in pharmaceutical manufacturing. One such related substance is this compound, also known as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate or felbamate allophanate.[4][5] This molecule is structurally characterized by the addition of an aminocarbonyl (-CONH₂) group to one of the carbamate nitrogens of the parent felbamate molecule. This guide provides a detailed exploration of the synthetic pathways leading to the core felbamate scaffold and subsequently to its N-aminocarbonyl derivative, intended for researchers and professionals in drug development.
Part I: Synthesis of the Core Intermediate: 2-Phenyl-1,3-propanediol (PPD)
The synthesis of felbamate and its derivatives hinges on the efficient production of the key intermediate, 2-phenyl-1,3-propanediol (PPD). Historically, various routes have been developed, with some being more amenable to large-scale, cost-effective, and safer production than others.
Route 1: Reduction of Diethyl Phenylmalonate
A classical approach begins with the commercially available diethyl phenylmalonate.[1] This pathway is conceptually straightforward but presents significant challenges for industrial-scale synthesis.
-
Causality: The core transformation is the reduction of the two ester functionalities of diethyl phenylmalonate to primary alcohols. This requires a potent reducing agent.
-
Methodology: The reduction has been historically accomplished using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane dimethyl sulfide).[6][7]
-
Challenges: The use of reagents like LiAlH₄ is costly and hazardous, particularly on a large scale, due to their extreme reactivity with protic solvents and moisture.[7][8] These factors have driven the development of alternative, more economical, and safer routes.
Route 2: A Safer, Economical Pathway from Benzaldehyde
An alternative pathway has been developed to avoid the hazards and costs associated with hydride reductions.[8][9] This multi-step synthesis starts from the inexpensive bulk chemical, benzaldehyde, and is more suitable for commercial production.[9]
The overall transformation from benzaldehyde to PPD is depicted below:
Figure 1. Synthesis of PPD from Benzaldehyde.
This protocol is a synthesized representation based on patented procedures.[8][9]
-
Step 1: Formation of Benzaldehyde Oxime. Benzaldehyde is reacted with hydroxylamine sulfate or hydrochloride at reduced temperatures to yield benzaldehyde oxime. This reaction has been optimized to achieve yields of approximately 95% with high purity.[9]
-
Step 2: Oxidation to Nitromethylbenzene. The benzaldehyde oxime is oxidized using an agent like 30-50% hydrogen peroxide or peracetic acid in an acetic acid medium. The reaction is typically conducted at elevated temperatures (e.g., 80-90°C).[9]
-
Step 3: Formation of 2-Nitro-2-phenyl-1,3-propanediol. Nitromethylbenzene undergoes a condensation reaction with formaldehyde to form the nitrodiol intermediate.
-
Step 4: Reduction to 2-Phenyl-1,3-propanediol (PPD). The aliphatic nitro group is selectively removed via catalytic hydrogenation. A common catalyst system is palladium on calcium carbonate, performed under elevated pressure (e.g., up to 125 psi) to produce PPD in high purity and yields around 80%.[9]
Part II: Carbamoylation of PPD to Synthesize Felbamate
With the PPD core synthesized, the final step to obtain felbamate is the introduction of two carbamate groups. Several methods exist for this dicarbamoylation, each with distinct advantages and reagent choices.
Figure 2. Major pathways for the conversion of PPD to Felbamate.
Method 1: Using Chlorosulfonyl Isocyanate (CSI)
This method is effective but requires careful temperature control to minimize impurity formation.[10]
-
Causality: Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that readily adds to alcohols. The resulting intermediate is then hydrolyzed to the carbamate. The reaction's efficiency is dependent on maintaining the solubility of both reagents at very low temperatures.
-
Protocol: A solution of 2-phenyl-1,3-propanediol in a suitable solvent (e.g., toluene, THF) is added slowly to a solution of chlorosulfonyl isocyanate, maintaining a temperature below -20°C.[10] After the addition, the mixture is held at this low temperature before being quenched with water. This procedure, when carefully controlled, produces felbamate with less than 0.2% of certain unknown impurities.[10]
Method 2: Using Phosgene
The use of phosgene is a well-established method for forming carbamates but involves handling a highly toxic gas.
-
Causality: PPD is first reacted with phosgene to form a dichlorocarbonate intermediate. This reactive intermediate is then displaced by ammonia in a subsequent step to form the dicarbamate.
-
Protocol: PPD is dissolved in an ether solvent (e.g., diethyl ether or THF) and treated with phosgene, often in the presence of an acid acceptor like sodium hydroxide or an organic base.[9] The resulting dichlorocarbonate is then subjected to ammoniation to yield felbamate.[7][9]
Method 3: Using Cyanate and Acid
This pathway offers a potentially safer alternative to phosgene and CSI by generating the reactive species, isocyanic acid (HNCO), in situ.
-
Causality: An alkali metal cyanate (e.g., sodium cyanate) reacts with a strong acid (like HCl gas) to generate isocyanic acid. This species then adds to the hydroxyl groups of PPD to form the carbamate moieties.
-
Protocol: PPD is dissolved in a non-halogenated solvent, and an alkali metal cyanate is added. A strong acid is then introduced, and the reaction is allowed to proceed for a sufficient time (e.g., 2 to 8 hours) to achieve a high yield of felbamate.[6][11]
| Parameter | Route 1: CSI | Route 2: Phosgene | Route 3: Cyanate/Acid |
| Key Reagents | Chlorosulfonyl Isocyanate | Phosgene, Ammonia | Sodium Cyanate, HCl |
| Advantages | High reactivity, good yields | Well-established chemistry | Avoids highly toxic phosgene/CSI |
| Disadvantages | Requires cryogenic temperatures, moisture sensitive | Highly toxic reagent (phosgene) | Requires careful control of acid addition |
| Typical Yield | >70%[6] | High | ~96% (crude)[6] |
Table 1. Comparison of Felbamate Synthesis Methods from PPD.
Part III: Proposed Synthesis of this compound
This compound is an allophanate derivative. Allophanates are typically formed from the reaction of an isocyanate with a carbamate. Therefore, its synthesis (or its formation as an impurity) is intrinsically linked to the carbamoylation step of felbamate production, particularly when isocyanic acid or isocyanate-based reagents are used in excess or under specific conditions.
A plausible synthetic route involves the direct reaction of felbamate with a source of isocyanic acid.
Figure 3. Proposed synthesis of this compound.
Proposed Experimental Protocol
This theoretical protocol is based on the chemical principles of allophanate formation.
-
Generation of Isocyanic Acid: Isocyanic acid (HNCO) can be generated in situ from the reaction of sodium cyanate with an acid (e.g., HCl) in an appropriate solvent, similar to the carbamoylation of PPD.
-
Reaction with Felbamate: Felbamate is dissolved in an inert aprotic solvent (e.g., acetonitrile or THF).
-
Controlled Addition: A controlled amount (approximately one molar equivalent) of the isocyanic acid source is added to the felbamate solution. The reaction temperature should be monitored and controlled, likely starting at room temperature or slightly below.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as HPLC or TLC, to track the consumption of felbamate and the formation of the N-aminocarbonyl product.
-
Work-up and Purification: Upon completion, the reaction would be quenched, and the product isolated via standard procedures like extraction, precipitation, and crystallization to achieve the desired purity.
Causality and Rationale: The nitrogen atom of the carbamate group in felbamate acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This addition reaction forms the allophanate linkage. This reaction is also the likely cause of this compound's appearance as an impurity in felbamate synthesis, where excess isocyanic acid can react with the already-formed product.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 7. EP0413064A1 - Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 10. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 11. Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate [quickcompany.in]
Introduction: Contextualizing N-Aminocarbonyl Felbamate in Pharmaceutical Science
An In-Depth Technical Guide to the Chemical Properties of N-Aminocarbonyl Felbamate
For Researchers, Scientists, and Drug Development Professionals
This compound, identified chemically as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate, is a significant derivative and known impurity of Felbamate, an antiepileptic drug.[1][2][3] Felbamate itself is utilized in the management of refractory epilepsy, including partial seizures in adults and seizures associated with Lennox-Gastaut syndrome in children, a severe form of childhood epilepsy.[4][5][6] The parent drug's mechanism is complex, involving a dual action on excitatory and inhibitory neurotransmitter systems, primarily through modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.[7][8]
The characterization of impurities and related substances like this compound is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final pharmaceutical product. Understanding the chemical properties of this compound is therefore not merely an academic exercise but a necessity for quality control and safety assessment in the production of Felbamate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed to support the work of professionals in the pharmaceutical field.
Chemical Identity and Molecular Structure
A precise understanding of a molecule begins with its fundamental identity. This compound is systematically defined by its structure and nomenclature.
-
IUPAC Name: (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[9]
-
Molecular Weight: 281.26 g/mol [9]
-
Synonyms: N-AminocarbonylFelbamate, Felbamate Impurity, 3-CARBAMOYLOXY-2-PHENYLPROPYL ALLOPHANATE[2][11][12]
The structure contains a central 2-phenylpropyl backbone, similar to Felbamate, but is distinguished by the presence of an N-carbamoylcarbamate (allophanate) group in place of one of the primary carbamates. This structural modification significantly influences its physicochemical properties.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a drug impurity are paramount for developing analytical methods, understanding its stability, and predicting its behavior.
Summary of Properties
The following table consolidates the known and predicted physicochemical data for this compound.
| Property | Value | Source / Comment |
| Physical Appearance | White to Off-White Solid | [3] |
| Melting Point | 178-180°C | [3] |
| Solubility | Slightly soluble in DMSO; Slightly soluble in Methanol (with heating) | [3] |
| LogP (Octanol/Water) | 0.8 (Computed XLogP3) | [9] |
| pKa | 9.39 ± 0.46 (Predicted) | [3] |
| Stability | Hygroscopic | [3] |
Discussion of Properties
-
Solubility and Lipophilicity (LogP): With a computed LogP of 0.8, this compound is slightly more lipophilic than its parent compound, Felbamate (LogP ≈ 0.3).[9][13] This modest lipophilicity, combined with its limited solubility in common organic solvents, necessitates specific solvent systems for chromatographic analysis, such as mixtures involving dimethyl sulfoxide (DMSO) or heated methanol.[3] This property is a key consideration for designing extraction and purification protocols.
-
Acidity (pKa): The predicted pKa of ~9.4 is likely associated with the N-H protons of the carbamate and urea-like functionalities.[3] This weakly acidic nature means the molecule will be neutral over a wide physiological pH range, which influences its behavior in reversed-phase HPLC. Adjusting the mobile phase pH away from the pKa is a standard practice to ensure consistent retention times and sharp peak shapes.
-
Stability and Degradation: The compound is noted as being hygroscopic, requiring storage in a desiccated, inert atmosphere to prevent moisture-induced degradation.[3] While specific degradation studies on this compound are not widely published, the parent drug, Felbamate, is known to degrade under alkaline stress conditions.[14] It is reasonable to infer that the allophanate group in this compound would also be susceptible to hydrolysis, particularly under basic conditions, likely yielding Felbamate, 2-phenyl-1,3-propanediol, and related derivatives. This presumed instability underscores the importance of pH control during analysis and formulation.
Synthesis and Purification
Context as a Pharmaceutical Impurity
This compound is primarily encountered as a process-related impurity in the synthesis of Felbamate.[2] Its formation can be hypothesized to occur from the reaction of Felbamate with a reactive carbamoylating species, potentially derived from the decomposition of urea or cyanate used in some synthetic routes for carbamates. The control of its formation is a key challenge in Felbamate manufacturing.
Caption: Potential formation pathways of this compound.
Purification Protocol: Recrystallization
Purification of carbamates like Felbamate often relies on recrystallization to achieve high purity. A similar principle can be applied to isolate or remove this compound. The choice of solvent is critical and must be determined empirically to find a system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the solubility of impurities differs significantly.
Step-by-Step Methodology:
-
Solvent Selection: Screen various solvents (e.g., water, tetrahydrofuran/water mixtures, ethanol) for suitability. For Felbamate, a mixture of tetrahydrofuran and water has been used effectively.[15]
-
Dissolution: Add the crude solid containing this compound to a minimal amount of the selected solvent system in a flask.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves, forming a clear solution. For a THF/water system, this might be around 60°C.[15]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble particulate matter.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Controlled cooling promotes the formation of well-defined crystals. Further cooling in an ice bath (0-5°C) can maximize the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature to remove all traces of solvent.
Analytical Characterization
Robust analytical methods are essential for the detection, identification, and quantification of this compound.
Spectroscopic Profile (Anticipated)
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet corresponding to the five protons of the phenyl ring would appear in the δ 7.2-7.5 ppm region.
-
Backbone Protons: The CH and CH₂ protons of the 2-phenylpropyl backbone would appear as complex multiplets between δ 3.0-4.5 ppm.
-
Amine Protons: The N-H protons of the carbamate and allophanate groups would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration, typically in the δ 5.0-8.0 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals for the C=O groups would be expected in the δ 155-165 ppm region.
-
Aromatic Carbons: Signals for the phenyl ring carbons would appear between δ 125-140 ppm.
-
Aliphatic Carbons: The CH and CH₂ carbons of the backbone would be found in the δ 40-75 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands around 3200-3400 cm⁻¹ corresponding to the N-H groups.
-
C=O Stretching: Strong, sharp absorption bands around 1680-1740 cm⁻¹ for the carbonyl groups of the carbamate and allophanate moieties.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Characteristic peaks in the 690-900 cm⁻¹ region.
-
-
Mass Spectrometry: Based on LC-MS/MS methods for the parent compound, electrospray ionization (ESI) would be effective.[16][17]
-
Parent Ion: The protonated molecule [M+H]⁺ would be expected at m/z 282.1.
-
Fragmentation: A key fragmentation pathway would likely involve the cleavage of the carbamate and allophanate groups. A prominent fragment ion corresponding to the loss of the N-carbamoylcarbamate moiety, or parts thereof, would be anticipated. This is analogous to the transition of m/z 239→117 observed for Felbamate, which represents a core structural fragment.[16][17]
-
Chromatographic Analysis: LC-MS/MS Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying trace-level impurities like this compound in a drug substance. The following protocol is adapted from established methods for Felbamate analysis.[16][17][18]
Caption: Workflow for the quantitative analysis of this compound.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample (e.g., Felbamate drug substance) by accurately weighing and dissolving it in the mobile phase to a known concentration.
-
-
LC Conditions:
-
Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm), is appropriate.[17]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like ammonium acetate) is typically used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40°C) for reproducibility.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 282.1 ([M+H]⁺).
-
Product Ion (Q3): A stable and abundant fragment ion identified during method development (e.g., by infusion of the reference standard).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Causality in Method Design: The choice of a phenyl column can offer unique selectivity for aromatic compounds like this compound due to π-π interactions.[17] The use of MRM in mass spectrometry provides exceptional specificity and sensitivity, as it monitors a specific fragmentation pathway unique to the target molecule, effectively filtering out noise from the matrix and other components.
Conclusion
This compound, as a key derivative and impurity of Felbamate, requires thorough chemical characterization to ensure the quality and safety of the final drug product. Its physicochemical properties—moderate lipophilicity, hygroscopicity, and predicted pH-dependent stability—dictate specific considerations for its handling, analysis, and control. The analytical workflows presented, particularly the highly sensitive LC-MS/MS methodology, provide a robust framework for its detection and quantification. This in-depth guide equips researchers and drug development professionals with the foundational knowledge necessary to manage this critical substance within a pharmaceutical context.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Gpatindia. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
GSRS. This compound. Global Substance Registration System. [Link]
- Google Patents.
-
Veeprho. This compound | CAS 1797130-34-7. Veeprho. [Link]
-
GSRS. This compound. Global Substance Registration System. [Link]
-
Tariq, M. & S. H. Doss. Felbamate. StatPearls - NCBI Bookshelf. [Link]
-
Remmel, R. P., et al. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 879(3-4), 333-340. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]
-
Antonin, K. H., et al. Determination of felbamate in human serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 584(2), 273-276. [Link]
-
Rho, J. M., et al. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234. [Link]
-
Patsnap Synapse. What is the mechanism of Felbamate?. [Link]
-
T3DB. Felbamate (T3D2937). Toxin and Toxin Target Database. [Link]
-
RxList. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
PubChem. Felbamate. National Center for Biotechnology Information. [Link]
-
PubMed. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. [Link]
-
ResearchGate. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma | Request PDF. [Link]
-
ResearchGate. IR and 1 H NMR spectral data. | Download Table. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
-
PubMed. Felbamate pharmacology and use in epilepsy. [Link]
- Google Patents.
-
ResearchGate. Stress conditions for the degradation study of felbamate. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
PubMed. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. [Link]
-
PubMed. Felbamate block of the N-methyl-D-aspartate receptor. [Link]
-
PubMed. Felbamate modulates the strychnine-insensitive glycine receptor. [Link]
-
PubMed. New Antiepileptic Drugs for Children: Felbamate, Gabapentin, Lamotrigine, and Vigabatrin. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]
-
NIOSH | CDC. Alphabetical Method Listing - C - NMAM 4th Edition. [Link]
-
DingXiangYuan. This compound. [Link]
-
ResearchGate. (PDF) Felbamate (antiepileptic) synthesis. [Link]
-
Zenodo. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]
-
ResearchGate. (PDF) Felbamate (antiepileptic) synthesis II. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 3. This compound | 1797130-34-7 [amp.chemicalbook.com]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 9. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. venkatasailifesciences.com [venkatasailifesciences.com]
- 12. This compound [drugfuture.com]
- 13. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. researchgate.net [researchgate.net]
- 15. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 16. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Multifaceted Mechanism of Action of Felbamate: A Technical Guide for Researchers
Introduction: Beyond Conventional Anticonvulsants
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of epilepsy, particularly for patients with refractory seizures who have not responded to other treatments.[1][2] Its application is reserved for severe cases, such as Lennox-Gastaut syndrome in children and partial seizures in adults, due to the risk of serious adverse effects including aplastic anemia and hepatic failure.[2][3][4][5] The therapeutic efficacy of felbamate in these challenging patient populations stems from its unique and complex mechanism of action, which distinguishes it from many conventional antiepileptic drugs. This guide provides an in-depth exploration of the molecular pharmacology of felbamate, offering a valuable resource for researchers, scientists, and drug development professionals.
Felbamate's anticonvulsant properties are not attributed to a single molecular target but rather to a constellation of effects on key components of neuronal excitability. It modulates both excitatory and inhibitory neurotransmission, primarily through its interactions with N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABAa) receptors.[1][6] Furthermore, its ability to inhibit voltage-gated sodium and calcium channels contributes to its overall effect of dampening neuronal hyperexcitability that underlies seizure activity.[1][7] This multi-target profile likely accounts for its broad spectrum of activity observed in preclinical models and its clinical utility in difficult-to-treat epilepsies.[6]
Dual Modulation of Excitatory and Inhibitory Neurotransmission
A hallmark of felbamate's mechanism is its dual action on the major excitatory and inhibitory systems in the brain. This balanced approach to reducing neuronal excitability is a key area of investigation for the development of novel anticonvulsants.
Antagonism of the NMDA Receptor: Attenuating Excitatory Drive
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its action at NMDA receptors is crucial for synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors can lead to excitotoxicity and is a key factor in the generation and propagation of seizures.[1] Felbamate exerts a significant portion of its anticonvulsant effect by inhibiting NMDA receptor function.[1][8]
The interaction of felbamate with the NMDA receptor is multifaceted. While it does not appear to bind to the MK-801 site within the ionophore complex, evidence suggests it acts as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor complex.[9][10][11] Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. By inhibiting glycine binding, felbamate reduces the overall activation of the receptor, thereby dampening glutamatergic neurotransmission.[10][12][13] This leads to a decrease in the influx of calcium ions (Ca2+), a critical downstream event in NMDA receptor signaling that contributes to neuronal hyperexcitability.[12]
Furthermore, studies have indicated that felbamate may exhibit selectivity for NMDA receptors containing the NR2B subunit.[3][14] This subunit selectivity could be clinically significant, as different NMDA receptor subtypes have distinct physiological roles and distributions in the brain. Targeting specific subunits may offer a more refined approach to modulating excitatory neurotransmission with a potentially improved side-effect profile.[14]
Caption: Felbamate antagonism at the NMDA receptor glycine site.
Potentiation of GABAa Receptor Function: Enhancing Inhibitory Tone
In concert with reducing excitatory signaling, felbamate enhances the activity of the primary inhibitory neurotransmitter in the brain, GABA.[1] GABA exerts its effects by binding to GABAa receptors, which are ligand-gated ion channels that, when activated, allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential.
Felbamate positively modulates GABAa receptors, potentiating the effects of GABA.[1][6] This means that in the presence of felbamate, a given concentration of GABA will produce a greater inhibitory effect. The precise binding site of felbamate on the GABAa receptor complex is distinct from those of benzodiazepines and barbiturates.[15][16] Interestingly, the modulatory effect of felbamate on GABAa receptors is subunit-selective.[17] It has been shown to positively modulate GABA currents in receptors containing specific alpha and beta subunit combinations (α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S), while having no effect or even a negative modulatory effect on other subunit compositions.[17] This subunit selectivity may contribute to felbamate's efficacy in specific types of epilepsy, as the subunit composition of GABAa receptors can vary in different brain regions and during development.[17][18]
Caption: Workflow for electrophysiological analysis of felbamate.
Conclusion: A Paradigm of Multi-Target Anticonvulsant Therapy
The mechanism of action of felbamate is a compelling example of a multi-target approach to anticonvulsant therapy. By concurrently attenuating excitatory neurotransmission through NMDA receptor antagonism and enhancing inhibitory tone via positive modulation of GABAa receptors, felbamate effectively raises the seizure threshold. Its additional inhibitory effects on voltage-gated sodium and calcium channels further contribute to its ability to control neuronal hyperexcitability. While its clinical use is limited by safety concerns, the study of felbamate's multifaceted pharmacology continues to provide valuable insights for the rational design of novel, more effective, and safer antiepileptic drugs. A deeper understanding of its interactions with specific receptor subunits and ion channel states will be instrumental in developing the next generation of therapies for refractory epilepsy.
References
-
Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology. [Link]
-
What is the mechanism of Felbamate? Patsnap Synapse. [Link]
-
Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Felbamate. Wikipedia. [Link]
-
Felbamate block of the N-methyl-D-aspartate receptor. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain. European Journal of Pharmacology. [Link]
-
Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Felbamate. StatPearls - NCBI Bookshelf. [Link]
-
Felbamate Pharmacology. BioPharma Notes. [Link]
-
Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity. Molecular Psychiatry. [Link]
-
Effect of anticonvulsant felbamate on GABAA receptor system. Epilepsia. [Link]
-
Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes. Neuroscience Letters. [Link]
-
Voltage Gated ion Channels: Targets for Anticonvulsant Drugs. Current Pharmaceutical Design. [Link]
-
Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC - PubMed Central. [Link]
-
Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology: Molecular Pharmacology. [Link]
-
Felbamate pharmacology and use in epilepsy. Clinical Neuropharmacology. [Link]
-
Agents Whose Mechanism of Action Is Not Known. BrainKart. [Link]
-
Mechanism of Action of the Anticonvulsant Felbamate: Opposing Effects on N-methyl-D-aspartate and Gamma-Aminobutyric acidA Receptors. Annals of Neurology. [Link]
-
GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf. [Link]
-
Barbiturate. Wikipedia. [Link]
Sources
- 1. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Felbamate - Wikipedia [en.wikipedia.org]
- 4. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. brainkart.com [brainkart.com]
- 12. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Barbiturate - Wikipedia [en.wikipedia.org]
- 17. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Biological Activity of N-Aminocarbonyl Felbamate
Foreword: Charting Unexplored Territory in Neuropharmacology
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the largely uncharted territory of the in vitro biological activity of N-Aminocarbonyl Felbamate. As a derivative of the well-characterized anticonvulsant, felbamate, this compound presents a compelling subject for investigation. While extensive research has elucidated the multifaceted mechanisms of felbamate, its N-aminocarbonyl derivative remains a molecule of significant interest with a scarcity of published in vitro data.
This guide, therefore, adopts a forward-looking, field-proven approach. We will leverage the deep well of knowledge surrounding felbamate to logically deduce and propose a robust framework for the comprehensive in vitro characterization of this compound. This document is structured not as a retrospective summary, but as a proactive roadmap for discovery, providing the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to unlock the therapeutic potential of this novel compound.
Introduction to this compound: A Logical Starting Point
This compound, chemically known as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[1][2], is a derivative of felbamate, an anticonvulsant drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[3] The structural similarity to felbamate, which features two carbamate moieties, suggests that this compound may share or possess modified neuropharmacological activities.
The parent compound, felbamate, exhibits a complex and multifaceted mechanism of action, which is believed to contribute to its broad spectrum of anticonvulsant activity.[4][5] Key among these are:
-
Modulation of NMDA Receptors: Felbamate is known to be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex.[6] This action blocks the effects of excitatory amino acids and suppresses seizure activity.[6]
-
Potentiation of GABA-A Receptors: Felbamate has been shown to enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at its receptors.[4][7]
-
Inhibition of Voltage-Gated Sodium and Calcium Channels: Felbamate also demonstrates inhibitory effects on voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability.[3][4]
Given this foundation, it is logical to hypothesize that the addition of the N-aminocarbonyl group may alter the compound's potency, selectivity, or pharmacokinetic profile in vitro. This guide will outline the necessary in vitro assays to systematically investigate these possibilities.
Proposed In Vitro Characterization Workflow
A systematic approach is paramount to defining the in vitro biological activity of this compound. The following workflow is proposed, beginning with broad screening assays and progressing to more specific mechanistic studies.
Caption: Proposed workflow for the in vitro characterization of this compound.
Phase 1: Primary Screening Methodologies
The initial phase of in vitro testing is designed to establish a foundational understanding of the compound's general neuronal effects and potential anticonvulsant properties.
Neuronal Viability and Cytotoxicity Assays
Rationale: Before assessing the specific neuropharmacological activity of this compound, it is crucial to determine its effect on neuronal health. This self-validating step ensures that any observed effects in subsequent assays are not due to cytotoxicity.
Protocol: MTT Assay for Neuronal Viability
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 1 mM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
| Compound | Concentration Range | Expected Outcome |
| This compound | 1 µM - 1 mM | Determine the concentration range with minimal to no cytotoxicity. |
| Staurosporine (Positive Control) | 1 µM | Significant decrease in cell viability. |
| Vehicle (Negative Control) | - | ~100% cell viability. |
Anticonvulsant Activity in Hippocampal Slices
Rationale: The hippocampal slice model is a well-established ex vivo preparation for studying epileptiform activity and the effects of anticonvulsant compounds.[8] This assay provides an initial indication of the potential anticonvulsant efficacy of this compound.
Protocol: Induction of Epileptiform Bursting in Rat Hippocampal Slices
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats and maintain them in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiology: Place a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Induction of Epileptiform Activity: Induce epileptiform bursting by perfusing the slices with aCSF containing a pro-convulsant agent, such as 4-aminopyridine (4-AP) or by using a magnesium-free aCSF.[8]
-
Compound Application: Once stable epileptiform activity is established, perfuse the slices with aCSF containing this compound at various concentrations (e.g., 10 µM, 100 µM, 1 mM).
-
Data Acquisition and Analysis: Record the frequency and duration of the epileptiform bursts before, during, and after compound application. A significant reduction in burst duration or frequency indicates potential anticonvulsant activity.[8]
Phase 2: Mechanistic Elucidation
Following the initial screening, the focus shifts to delineating the specific molecular targets and mechanisms of action of this compound.
Caption: Hypothesized dual mechanism of action of this compound.
NMDA Receptor Subunit Specificity
Rationale: Felbamate exhibits selectivity for NMDA receptors containing the NR2B subunit.[9] It is crucial to determine if this compound shares this selectivity, as it has significant implications for its therapeutic profile.
Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding for different NMDA receptor subunit combinations (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C).
-
Electrophysiology: Perform two-electrode voltage-clamp recordings from the oocytes.
-
Agonist and Compound Application: Perfuse the oocytes with a solution containing NMDA and glycine to evoke a current. Co-apply this compound at a range of concentrations.
-
Data Analysis: Measure the inhibition of the NMDA-evoked current by this compound for each subunit combination and calculate the IC50 values. A lower IC50 for a particular subunit combination indicates selectivity.[9]
| NMDA Receptor Subunit Combination | Felbamate IC50 (mM) [9] | Hypothesized this compound IC50 |
| NR1/NR2A | 8.56 | To be determined |
| NR1/NR2B | 0.93 | To be determined |
| NR1/NR2C | 2.02 | To be determined |
GABA-A Receptor Modulation
Rationale: To investigate the potential potentiating effect of this compound on inhibitory neurotransmission, its interaction with GABA-A receptors will be assessed.
Protocol: Whole-Cell Patch-Clamp Recordings in Cultured Neurons
-
Cell Culture: Use primary cultured hippocampal or cortical neurons.
-
Electrophysiology: Perform whole-cell voltage-clamp recordings from individual neurons.
-
GABA Application: Apply GABA at its EC20 concentration to evoke a submaximal current.
-
Compound Co-application: Co-apply this compound with GABA.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.
Voltage-Gated Ion Channel Patch-Clamp Analysis
Rationale: To determine if this compound directly modulates voltage-gated sodium or calcium channels, whole-cell patch-clamp recordings will be utilized.
Protocol: Voltage-Gated Sodium and Calcium Current Recordings
-
Cell Preparation: Use cultured neurons or cell lines expressing specific voltage-gated sodium (e.g., Nav1.1, Nav1.2) or calcium (e.g., Cav2.1, Cav2.2) channels.
-
Electrophysiology: In whole-cell voltage-clamp mode, apply specific voltage protocols to elicit sodium or calcium currents.
-
Compound Application: Perfuse the cells with this compound.
-
Data Analysis: Measure the effect of the compound on the peak current amplitude and channel kinetics (e.g., activation, inactivation).
Phase 3: Neuroprotection and Advanced Characterization
This final phase aims to explore the potential neuroprotective effects of this compound and to gain a more holistic understanding of its cellular effects.
In Vitro Models of Excitotoxicity and Ischemia
Rationale: Given the role of NMDA receptors in excitotoxicity, and the neuroprotective effects observed with felbamate[10], it is important to assess whether this compound can protect neurons from excitotoxic insults and ischemic conditions.
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Culture primary cortical neurons.
-
Treatment: Pre-treat the neurons with this compound for 1 hour.
-
Excitotoxic Insult: Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for 15 minutes.
-
Washout and Recovery: Wash out the glutamate and compound, and allow the cells to recover for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
Protocol: Oxygen-Glucose Deprivation (OGD) Model of Ischemia
-
Cell Culture: Use primary neuronal cultures or organotypic brain slices.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60 minutes).
-
Reperfusion and Treatment: Return the cultures to normal oxygen and glucose conditions and treat with this compound.
-
Assessment of Neuronal Death: After 24 hours, assess neuronal death using methods such as lactate dehydrogenase (LDH) release assay or TUNEL staining for apoptosis.
Conclusion: A Path Forward
This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of this compound. By systematically progressing from primary screening to detailed mechanistic and functional studies, researchers can effectively elucidate the biological activity of this novel compound. The detailed protocols and data presentation formats provided herein are designed to ensure the generation of high-quality, reproducible, and interpretable data. While the current body of literature on this compound is sparse, the logical, hypothesis-driven approach outlined in this guide, grounded in the extensive knowledge of its parent compound, felbamate, paves a clear path for future investigations. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its promise as a next-generation neuromodulatory agent.
References
- Kleckner, N. W., & Dingledine, R. (1997). Subtype-selective Antagonism of N-methyl-D-aspartate Receptors by Felbamate: Insights Into the Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics, 282(1), 433-441.
-
Gpatindia. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Felbamate?. [Link]
- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234.
- Domenici, M. R., Sagratella, S., Ongini, E., Longo, R., & Scotti de Carolis, A. (1994). Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist. European Journal of Pharmacology, 271(2-3), 259-263.
- Calabresi, P., Pisani, A., Mercuri, N. B., & Bernardi, G. (1998). Electrophysiological actions of felbamate on rat striatal neurones. British Journal of Pharmacology, 123(4), 633-640.
- Sagratella, S., Domenici, M. R., & De Carolis, A. S. (1998). An electrophysiological analysis of the protective effects of felbamate, lamotrigine, and lidocaine on the functional recovery from in vitro ischemia in rat neocortical slices. Synapse, 30(4), 371-379.
- Subramaniam, S., Rho, J. M., & Rogawski, M. A. (1996). Excitoprotective effect of felbamate in cultured cortical neurons. Journal of Pharmacology and Experimental Therapeutics, 276(1), 139-146.
- Tiwari, P., & Sharma, S. (2023). Felbamate. In StatPearls.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Felbamate?. [Link]
- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234.
-
MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]
- Palmer, K. J., & McTavish, D. (1993). Felbamate. A review of its pharmacology and therapeutic potential in epilepsy. Drugs, 45(6), 925-953.
- Cedillo-Rivera, R., Muñoz, O., Yépez-Mulia, L., & Tapia-Contreras, A. (2002). In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. Journal of Antimicrobial Chemotherapy, 50(2), 229-232.
-
IUPHAR/BPS Guide to PHARMACOLOGY. felbamate. [Link]
- McCabe, R. T., Wasterlain, C. G., Kucharczyk, N., Sofia, R. D., & Vogel, J. R. (1993). Felbamate block of the N-methyl-D-aspartate receptor. European Journal of Pharmacology, 242(1), 97-100.
-
PubChem. This compound. [Link]
- Robins, R. K., Revankar, G. R., O'Brien, D. E., & Springer, R. H. (1984). Synthesis and in vitro biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine (L-alanosine AICO ribonucleoside). Journal of Medicinal Chemistry, 27(10), 1295-1299.
-
Veeprho. This compound. [Link]
-
ResearchGate. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. [Link]
-
MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]
- Savinainen, J. R., Saario, S. M., Laitinen, J. T., & Poso, A. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(17), 4203-4212.
-
PMC. (2025, April 28). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. [Link]
Sources
- 1. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitoprotective effect of felbamate in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of N-Aminocarbonyl Felbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to N-Aminocarbonyl Felbamate and the Imperative of Solubility
This compound is chemically identified as carbamic acid, N-(aminocarbonyl)-,3-[(aminocarbonyl)oxy]-2-phenylpropyl ester. It is recognized as an impurity of felbamate, an anticonvulsant medication used in the treatment of epilepsy[1][2]. The parent compound, felbamate, is a carbamate derivative with established therapeutic use[1]. Understanding the solubility of derivatives and potential impurities like this compound is paramount in drug development for several reasons:
-
Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, as a compound must be in solution to be absorbed across the gastrointestinal membrane.
-
Formulation Development: Solubility data dictates the choice of excipients, delivery systems (e.g., solid dispersions, lipid-based formulations), and dosage form design.
-
Process Chemistry: Knowledge of solubility in various solvents is essential for designing efficient crystallization, purification, and manufacturing processes.
-
Toxicology and Safety: The solubility of an impurity can affect its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
This guide will, therefore, equip the researcher with the foundational knowledge and practical protocols to thoroughly characterize the solubility of this compound.
Physicochemical Properties: A Comparative Analysis
To predict the solubility of this compound, we first need to understand the properties of its parent compound, felbamate, and then extrapolate the likely impact of the additional N-aminocarbonyl group.
Felbamate: The Parent Compound
Felbamate is a white powder with the following key physicochemical properties[1]:
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [1] |
| Melting Point | 152°C | [1] |
| logP (Octanol/Water) | 0.3 | |
| pKa (Strongest Acidic) | 14.98 | |
| Aqueous Solubility | Sparingly soluble in water, methanol, ethanol, chloroform. | [1] |
The low logP value suggests that felbamate is a relatively hydrophilic molecule. Its high pKa indicates that it is a very weakly acidic compound and will exist predominantly in its neutral form at physiological pH. The "sparingly soluble" description provides a qualitative understanding of its aqueous solubility.
The N-Aminocarbonyl Group: Predicting the Impact on Solubility
The introduction of an N-aminocarbonyl group (also known as a ureido or allophanate group) to the felbamate structure is expected to alter its physicochemical properties, most notably its polarity and hydrogen bonding potential. The N-aminocarbonyl moiety adds polar functional groups (C=O and N-H), which can participate in hydrogen bonding with water molecules. This increased polarity and hydrogen bonding capacity would theoretically lead to an increase in aqueous solubility compared to felbamate.
Experimental Determination of Solubility: Protocols and Rationale
Since no experimental solubility data for this compound is publicly available, the following sections provide detailed protocols for its determination. These methods are designed to be robust and provide the high-quality data necessary for drug development decisions.
Equilibrium Solubility Determination (Shake-Flask Method)
Equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, once equilibrium has been reached. The shake-flask method is the gold standard for determining equilibrium solubility[3].
This method ensures that the solution is truly saturated with the compound and that any supersaturation has been resolved. It provides a thermodynamically stable solubility value, which is crucial for understanding the behavior of the drug in vivo and for formulation development.
-
Preparation of Solvents: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to perform a time-to-equilibrium study to determine the optimal incubation time[4].
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation) using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.
Kinetic solubility provides an indication of how a compound will behave when introduced into an aqueous environment from a concentrated organic solution, which can be relevant to certain in vitro assays and formulation approaches. It is a faster, less material-intensive method compared to equilibrium solubility.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer in another microtiter plate and mix well.
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using nephelometry, which measures light scattering caused by suspended particles[5].
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is typically determined as the concentration at which the signal begins to increase significantly.
Caption: Workflow for Kinetic Solubility Determination.
Influence of pH on Solubility
The solubility of many pharmaceutical compounds is highly dependent on the pH of the solution, especially for ionizable molecules[6]. Felbamate is a very weak acid, and therefore its solubility is not expected to be significantly affected by pH within the physiological range[7][8]. Given that the N-aminocarbonyl group is also not readily ionizable, it is predicted that the solubility of this compound will also be largely independent of pH. However, experimental verification across a range of pH values, as described in the equilibrium solubility protocol, is essential to confirm this prediction.
Relationship between pH and Ionization
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. For a weakly acidic compound like felbamate (and likely its N-aminocarbonyl derivative), the vast majority of the molecules will be in the neutral, unionized form at physiological pH (1.2-7.4).
Caption: Predicted Influence of pH on this compound Solubility.
Conclusion
While direct experimental data on the solubility of this compound is currently unavailable, a robust predictive and experimental framework can be established based on the known properties of felbamate and standard pharmaceutical testing methodologies. The addition of the N-aminocarbonyl group is anticipated to increase the aqueous solubility compared to the parent compound. The detailed protocols for equilibrium and kinetic solubility determination provided in this guide will enable researchers to generate the high-quality data required for informed decision-making in drug development. It is predicted that the solubility of this compound will be largely independent of pH, a hypothesis that should be confirmed experimentally. By following the principles and procedures outlined herein, scientists can effectively characterize the solubility profile of this compound, a critical step in its potential development pathway.
References
-
Gpatindia. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Wikipedia. Carisoprodol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 131667615, this compound. [Link]
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Human Metabolome Database. Showing metabocard for Felbamate (HMDB0015084). [Link]
-
Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3331, Felbamate. [Link]
-
Fiveable. pH and Solubility. [Link]
-
T3DB. Felbamate (T3D2937). [Link]
-
Aviva Biosciences. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
Sources
- 1. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. who.int [who.int]
- 5. bmglabtech.com [bmglabtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carisoprodol - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Structural Elucidation of N-Aminocarbonyl Felbamate
Introduction: Unraveling the Structure of a Critical Felbamate-Related Compound
N-Aminocarbonyl Felbamate, identified as a potential impurity and metabolite of the anticonvulsant drug Felbamate, presents a significant analytical challenge in pharmaceutical development and quality control.[1] Its structural similarity to the parent drug necessitates a robust and multi-faceted analytical approach to ensure unambiguous identification and characterization. This guide provides a comprehensive framework for the structural elucidation of this compound, drawing upon fundamental principles of spectroscopy and chromatography. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, culminating in the definitive structural confirmation by X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies.
The molecular structure of this compound is presented below, with a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of 281.27 g/mol .[2][3][4]
Figure 1: Chemical Structure of this compound.
A Multi-Technique Approach to Structural Verification
The structural elucidation of a novel or uncharacterized molecule is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The workflow for the structural elucidation of this compound is a logical progression from initial characterization to definitive confirmation.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry is the cornerstone of molecular formula determination and provides initial structural clues through fragmentation analysis. For this compound, a high-resolution mass spectrometer (HRMS) is indispensable for obtaining an accurate mass measurement.
Expected Mass Spectrometric Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₅N₃O₅ | Based on the known structure.[2] |
| Monoisotopic Mass | 281.1012 Da | Calculated for C₁₂H₁₅N₃O₅. |
| [M+H]⁺ | 282.1085 Da | Protonated molecule in positive ion mode. |
| [M+Na]⁺ | 304.0904 Da | Sodiated adduct, commonly observed. |
| Key Fragments | m/z 238, 179, 117 | Predicted based on the fragmentation of the parent drug, Felbamate, and the lability of the allophanate group.[5][6] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from related impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Full Scan MS: Scan range of m/z 50-500 to detect the parent ion.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and perform collision-induced dissociation (CID) to generate fragment ions.
-
Interpreting the Fragmentation Pathway
The fragmentation of this compound is anticipated to be initiated by the cleavage of the labile allophanate and carbamate groups.
Part 2: FT-IR Spectroscopy - Identifying Key Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amide, carbamate, and aromatic moieties.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3200 | N-H | Stretching (Amide & Carbamate) |
| 3100-3000 | C-H | Aromatic Stretching |
| 1740-1680 | C=O | Carbonyl Stretching (Carbamate & Allophanate) |
| 1650-1600 | N-H | Bending (Amide) |
| 1600-1450 | C=C | Aromatic Ring Stretching |
| 1250-1000 | C-O | Stretching (Ester) |
Note: The carbonyl region may show multiple overlapping bands due to the different carbonyl environments.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Part 3: NMR Spectroscopy - Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shifts based on the structure of this compound and known values for similar functional groups.[6][7]
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Phenyl C-H | 7.2-7.4 | 127-130 | Multiplet |
| Phenyl C (ipso) | - | ~138 | - |
| CH (benzylic) | 3.3-3.6 | ~50 | Multiplet |
| CH₂ | 4.2-4.5 | ~70 | Multiplet |
| C=O (Carbamate) | - | ~156 | - |
| C=O (Allophanate) | - | ~154, ~152 | - |
| NH₂ (Carbamate) | 5.0-6.0 | - | Broad singlet |
| NH (Allophanate) | 7.5-8.5 | - | Broad singlet |
| NH₂ (Allophanate) | 6.0-7.0 | - | Broad singlet |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
-
Part 4: X-ray Crystallography - The Definitive Confirmation
While the combination of MS and NMR can provide a highly confident structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[8][9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically applying mass spectrometry, FT-IR, and a suite of NMR experiments, a comprehensive and self-validating dataset can be generated to confidently determine its molecular structure. While spectroscopic methods provide the bulk of the evidence, the definitive confirmation afforded by X-ray crystallography provides the highest level of certainty, which is paramount in the pharmaceutical industry. This guide provides a robust framework for scientists to approach the characterization of this and other related compounds with scientific rigor and confidence.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]
-
Semantic Scholar. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
National Center for Biotechnology Information. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. [Link]
-
Veeprho. Felbamate Impurities and Related Compound. [Link]
-
ResearchGate. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance | Request PDF. [Link]
-
Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
-
ResearchGate. FTIR spectra of felbamate and its physical mixture with different.... [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Chemguide. fragmentation patterns in mass spectra. [Link]
-
ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
-
Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Pharmaffiliates. CAS No : 1797130-34-7 | Product Name : this compound. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
-
National Center for Biotechnology Information. An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. [Link]
-
National Center for Biotechnology Information. Synthesis and spectroscopic studies on complexes of N,N'-bis-(2-pyridinecarboxaldimine)-1,8-diaminonaphthalene (L); DNA binding studies on Cu(II) complex. [Link]
-
ResearchGate. Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines | Request PDF. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cajmns.casjournal.org [cajmns.casjournal.org]
- 10. Synthesis and spectroscopic studies on complexes of N,N'-bis-(2-pyridinecarboxaldimine)-1,8-diaminonaphthalene (L); DNA binding studies on Cu(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Roadmap for N-Aminocarbonyl Felbamate: A Potential Advancement in Epilepsy Treatment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Felbamate, a potent anticonvulsant, has demonstrated significant efficacy in treating refractory epilepsy, particularly in severe cases like Lennox-Gastaut syndrome.[1][2] However, its clinical application is severely hampered by idiosyncratic toxicities, namely aplastic anemia and hepatic failure, which has relegated it to a last-resort treatment option.[1] This has spurred the search for safer, structurally related alternatives that retain Felbamate's therapeutic benefits while mitigating its risks. N-Aminocarbonyl Felbamate, a close structural analog, presents a compelling candidate for investigation. This technical guide outlines a comprehensive preclinical and preliminary clinical research framework for the comparative evaluation of this compound against its parent compound, Felbamate. By leveraging our extensive understanding of Felbamate's pharmacology and toxicology, we propose a structured, data-driven approach to ascertain the potential of this compound as a viable and safer therapeutic agent for epilepsy.
Introduction: The Felbamate Dilemma and the Promise of this compound
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-seizure medications are available, a significant portion of patients remain refractory to treatment. Felbamate emerged as a promising therapeutic option due to its broad-spectrum anticonvulsant activity.[3][4] Its unique mechanism of action, involving modulation of both excitatory and inhibitory neurotransmission, contributes to its high efficacy.[5]
However, the initial enthusiasm for Felbamate was tempered by post-marketing reports of severe adverse effects, including aplastic anemia and hepatotoxicity, which can be fatal.[1] This has created a critical unmet need for novel anticonvulsants with Felbamate's efficacy but a more favorable safety profile.
This compound, a derivative of Felbamate, offers a potential solution. The addition of an N-aminocarbonyl group to the carbamate moiety could alter the molecule's physicochemical properties, metabolic fate, and interaction with biological targets. This modification could potentially reduce the formation of toxic metabolites, which are hypothesized to be responsible for Felbamate's severe side effects, without compromising its anticonvulsant activity. This guide provides a detailed roadmap for the systematic preclinical evaluation of this compound, with the ultimate goal of determining its potential as a safer alternative to Felbamate.
Chemical and Physicochemical Properties: A Comparative Overview
A thorough understanding of the chemical and physical properties of both compounds is fundamental to predicting their biological behavior.
| Property | Felbamate | This compound |
| IUPAC Name | (3-carbamoyloxy-2-phenylpropyl) carbamate | (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[6] |
| Molecular Formula | C11H14N2O4 | C12H15N3O5[6] |
| Molecular Weight | 238.24 g/mol | 281.26 g/mol [6] |
| Chemical Structure |
Source: PubChem CID 3331 for Felbamate and PubChem CID 131667615 for this compound[6]
The addition of the N-aminocarbonyl group in this compound is expected to increase its polarity and hydrogen bonding potential. This could influence its solubility, membrane permeability, and protein binding characteristics, which in turn will affect its pharmacokinetic and pharmacodynamic profiles.
Proposed Preclinical Evaluation Workflow
The following diagram illustrates a comprehensive workflow for the preclinical evaluation of this compound, designed to provide a robust comparison with Felbamate.
Caption: Proposed preclinical evaluation workflow for this compound.
Detailed Methodologies for Preliminary Studies
In Vitro Mechanism of Action Studies
Felbamate's anticonvulsant activity is attributed to its dual mechanism of action: antagonism of the NMDA receptor and potentiation of GABA-A receptor function.[5] It is crucial to determine if this compound shares these mechanisms.
-
Objective: To assess the binding affinity and functional antagonism of this compound at the NMDA receptor.
-
Protocol:
-
Radioligand Binding Assay:
-
Utilize rat cortical membranes as the source of NMDA receptors.
-
Employ a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) to determine the binding affinity of this compound through competitive displacement.
-
Perform saturation and competition binding experiments to calculate the Ki value.
-
-
Calcium Influx Assay:
-
Use primary cortical neurons or a stable cell line expressing NMDA receptors.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with NMDA and glycine in the presence and absence of varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader to determine the IC50 value for functional antagonism.[7][8]
-
-
-
Objective: To evaluate the modulatory effects of this compound on GABA-A receptor function.
-
Protocol:
-
Electrophysiology (Patch-Clamp):
-
Use HEK293 cells transiently expressing recombinant GABA-A receptor subunits or primary cultured neurons.
-
Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.
-
Co-apply GABA with varying concentrations of this compound to determine its effect on current amplitude and kinetics.
-
-
Fluorescence-Based High-Throughput Screening Assay:
-
Caption: Hypothesized dual mechanism of action for this compound.
In Vivo Efficacy and Neurotoxicity Studies
Standardized animal models of epilepsy are essential for evaluating the in vivo anticonvulsant efficacy of this compound in comparison to Felbamate.[12][13][14][15][16]
| Animal Model | Seizure Type Mimicked | Rationale for Use |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | A primary screening model for anticonvulsant drugs effective against generalized seizures.[12][13] |
| Subcutaneous Pentylenetetrazol (scPTZ) Test | Myoclonic and absence seizures | A model for screening drugs effective against generalized seizures of the clonic type.[12][13] |
| Kindling Model (e.g., Amygdala Kindling) | Complex partial seizures and epileptogenesis | A chronic model that mimics the progressive development of epilepsy and is useful for evaluating drugs against focal seizures.[12][16] |
-
Neurotoxicity Assessment: Concurrently with efficacy studies, neurotoxicity will be assessed using standardized behavioral tests such as the rotarod test for motor coordination and observational assessments for signs of sedation, ataxia, or other central nervous system side effects.[17][18]
In Vivo Toxicology with a Focus on Aplastic Anemia and Hepatotoxicity
Given the known severe adverse effects of Felbamate, a rigorous toxicological evaluation of this compound is paramount.[19]
-
Objective: To evaluate the potential of this compound to induce aplastic anemia.
-
Protocol:
-
Chronic Dosing in Rodents and Non-Rodents: Administer this compound and Felbamate at multiple dose levels for an extended period (e.g., 90 days).
-
Complete Blood Counts (CBCs): Perform regular monitoring of red blood cells, white blood cells, and platelets.
-
Bone Marrow Examination: At the end of the study, conduct histopathological examination of the bone marrow to assess cellularity and morphology.
-
-
Objective: To determine the potential for this compound to cause liver injury.
-
Protocol:
-
Chronic Dosing Studies: Utilize the same chronic dosing studies as for hematotoxicity assessment.
-
Liver Function Tests: Regularly monitor serum levels of liver enzymes (ALT, AST) and bilirubin.
-
Histopathology: At necropsy, perform a detailed histopathological examination of liver tissue to identify any signs of cellular damage, inflammation, or necrosis.
-
Data Analysis and Go/No-Go Criteria
A comprehensive analysis of the data generated from these studies will be crucial for making an informed decision on the continued development of this compound.
| Parameter | Go Criteria | No-Go Criteria |
| Anticonvulsant Efficacy | Comparable or superior efficacy to Felbamate in animal models. | Significantly lower efficacy than Felbamate. |
| Neurotoxicity | A wider therapeutic window (higher ratio of neurotoxic dose to effective dose) compared to Felbamate. | A narrower or similar therapeutic window to Felbamate. |
| Hematotoxicity | No evidence of bone marrow suppression or significant changes in blood cell counts at therapeutic doses. | Any indication of bone marrow toxicity, even at high doses. |
| Hepatotoxicity | No significant elevation of liver enzymes or evidence of liver damage at therapeutic doses. | Any indication of hepatotoxicity. |
Conclusion
The development of a novel anticonvulsant with the efficacy of Felbamate but without its life-threatening side effects would be a major breakthrough in the treatment of refractory epilepsy. This compound represents a rational starting point for this endeavor. The preclinical research plan outlined in this guide provides a rigorous and systematic approach to evaluating its potential. By conducting a head-to-head comparison with Felbamate across a range of in vitro and in vivo studies, we can generate the necessary data to make a well-informed decision on its future development. Should this compound demonstrate a superior safety profile while maintaining robust anticonvulsant activity, it could offer a new hope for patients with uncontrolled epilepsy.
References
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- Felbamate.
- Animal Models of Epilepsy. 2020, Volume 1 - Issue 3.
- ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease.
- Animal Models for Evaluating Antiepileptogenesis. Jasper's Basic Mechanisms of the Epilepsies - NCBI.
- Felbam
- II.
- Application Notes and Protocols for GABAergic Modulators in Neuroscience Research. Benchchem.
- Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central.
- Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central.
- Effect of felbamate on carbamazepine and its major metabolites. PubMed - NIH.
- Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One - Research journals.
- Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). Canada's Drug Agency.
- Testing for Neurotoxicity. Environmental Neurotoxicology - NCBI Bookshelf.
- The Use of Ligand Binding in Assays of NMDA Receptor Function.
- Pharmacokinetic Interactions With Felbamate.
- Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)...
- Effects of felbamate on the pharmacokinetics of phenobarbital. PubMed.
- Felbamate and meprobamate: a comparison of their anticonvulsant properties. PubMed.
- Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
- Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and r
- Toxicological evaluation of convulsant and anticonvulsant drugs in human induced pluripotent stem cell-derived cortical neuronal networks using an MEA system. PubMed.
- Indirect-Comparison-of-Clobazam-and-Felbamate--Lamotrigine--Rufinamide--and-Topiramate-as-Adjunctive-Therapy-for-Lennox-Gastaut-Syndrome-(LGS)--Results-of-an-Effect-Size-Analysis. American Epilepsy Society.
- NMDA Biochemical Binding Assay Service. Reaction Biology.
- N-Aminocarbonyl Felbam
- Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. PubMed.
- New Antiepileptic Drugs for Children: Felbamate, Gabapentin, Lamotrigine, and Vigab
- Practical guidelines for diagnosis and early management of drug-induced liver injury. NIH.
- Anticonvulsants Toxicity.
- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALU
- N-AMINOCARBONYL FELBAM
- Qualitative changes of anticonvulsant action of felbamate during development in r
- Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. PubMed.
- Felbamate derived compounds.
- United States Patent (10) Patent No.: US 8,232,265 B2. Googleapis.com.
- Felbam
- Felbamate derived compounds.
- Guidelines for detection of hepatotoxicity...
- FELABAMATE DERIVATIVES FOR THE TREATMENT OF NEUROPATHIC PAIN.
- Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. PMC - NIH.
- Organic compounds.
- ASH Clinical Practice Guidelines on Aplastic Anemia.
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]
- 3. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antiepileptic drugs for children: felbamate, gabapentin, lamotrigine, and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jebms.org [jebms.org]
- 14. ijpsr.com [ijpsr.com]
- 15. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 16. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Neurotoxicity Scale--II. Results of a patient-based scale assessing neurotoxicity in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Aminocarbonyl Felbamate: A Deep Dive into its Origin as a Synthesis Impurity of Felbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Context of Felbamate
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, emerged as a significant development in the landscape of antiepileptic drugs (AEDs). First synthesized in the 1950s, its anticonvulsant properties were not fully recognized until the 1980s.[1] It gained FDA approval in 1993 for treating partial seizures in adults and for the management of seizures associated with Lennox-Gastaut syndrome in children, a severe form of childhood epilepsy.[2][3] Felbamate demonstrated a broad spectrum of activity, offering hope for patients with refractory epilepsy who had not responded to other treatments.[1][4]
However, the promising clinical profile of felbamate was soon overshadowed by reports of serious adverse effects, including aplastic anemia and hepatotoxicity, leading to a restricted use of the drug.[1][4] This underscored the critical importance of understanding not only the pharmacology of the active pharmaceutical ingredient (API) but also the nature of any impurities that may be present. One such impurity is N-Aminocarbonyl Felbamate, a molecule that arises during the chemical synthesis of felbamate. This technical guide provides a comprehensive exploration of the discovery and origin of this compound, delving into the chemical processes that lead to its formation.
The Pharmacological Profile of Felbamate: A Dual-Action Mechanism
The therapeutic efficacy of felbamate is attributed to its unique dual mechanism of action. It is understood to modulate both excitatory and inhibitory neurotransmission in the brain.[2][3][5] Felbamate acts as an antagonist at the strychnine-insensitive glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[3][6] By blocking this site, it inhibits the action of the excitatory neurotransmitter glutamate, which plays a crucial role in the initiation and spread of seizures.[6]
Simultaneously, felbamate has been shown to potentiate the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[5] This dual action of dampening excitatory signals while enhancing inhibitory ones contributes to its potent anticonvulsant effects.[5]
The Chemical Synthesis of Felbamate: A Pathway to Understanding Impurity Formation
The manufacturing process of felbamate has been approached through several synthetic routes. A common and commercially significant method involves the reaction of 2-phenyl-1,3-propanediol with a carbamoylating agent. One widely used reagent for this purpose is chlorosulfonyl isocyanate (CSI).[7] Understanding the steps in this synthesis is crucial to comprehending the origin of this compound.
A generalized synthesis of felbamate can be outlined as follows:
-
Synthesis of 2-phenyl-1,3-propanediol: This key intermediate can be prepared through various methods, including the reduction of diethyl phenylmalonate.[8]
-
Dicarbamation of 2-phenyl-1,3-propanediol: The diol is then reacted with a carbamoylating agent to introduce the two carbamate functional groups.
It is during this second step, the dicarbamation, that impurities can arise.
The Discovery and Origin of this compound: An Inevitable Side Reaction
This compound, also known by its systematic IUPAC name (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate or as 3-carbamoyloxy-2-phenylpropyl allophanate, is a recognized process-related impurity in the synthesis of felbamate.[9][10] It is listed in the United States Pharmacopeia (USP) as "Felbamate Related Compound A".[11] Its formation is a direct consequence of the chemistry of the reagents used in the carbamation step, particularly when isocyanates are involved.
The formation of an allophanate occurs when an isocyanate group reacts with a carbamate. In the context of felbamate synthesis using a reagent like chlorosulfonyl isocyanate, the reaction proceeds as follows:
-
The first hydroxyl group of 2-phenyl-1,3-propanediol reacts with the isocyanate to form a monocarbamate intermediate (3-hydroxy-2-phenylpropyl carbamate).
-
Ideally, the second hydroxyl group then reacts to form felbamate.
-
However, a competing side reaction can occur where another molecule of the isocyanate reacts with the newly formed carbamate group of the monocarbamate intermediate or even with one of the carbamate groups of the final felbamate molecule. This reaction between the isocyanate and the carbamate leads to the formation of the allophanate linkage, resulting in this compound.
This side reaction is a known phenomenon in isocyanate chemistry and is influenced by factors such as reaction temperature, stoichiometry of reactants, and the presence of catalysts.
Experimental Protocols
Illustrative Synthesis of Felbamate via the Chlorosulfonyl Isocyanate Route
The following is a generalized protocol for the synthesis of felbamate that illustrates the stage where this compound can be formed. This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and desired scale.
-
Reaction Setup: A solution of 2-phenyl-1,3-propanediol in an appropriate anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel, under an inert atmosphere (e.g., nitrogen).
-
Cooling: The solution is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermic reaction.
-
Addition of Chlorosulfonyl Isocyanate: A solution of chlorosulfonyl isocyanate in the same solvent is added dropwise to the cooled solution of the diol, maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water or an aqueous base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude felbamate is then purified by recrystallization from a suitable solvent system to remove unreacted starting materials and impurities, including this compound.
It is during step 3 and 4 that an excess of chlorosulfonyl isocyanate or localized high concentrations can lead to the reaction with the formed carbamate groups, generating the allophanate impurity.
Visualization of the Synthetic Pathway and Impurity Formation
The following diagrams, generated using Graphviz, illustrate the synthesis of felbamate and the side reaction leading to the formation of this compound.
Caption: Synthesis of Felbamate and the formation of the allophanate impurity.
Quantitative Data Summary
The control of impurities is a critical aspect of pharmaceutical manufacturing. The acceptable limits for impurities like this compound are defined by regulatory bodies such as the USP.
| Impurity Name | Alternative Name | USP Designation | Typical Formation |
| This compound | 3-carbamoyloxy-2-phenylpropyl allophanate | Felbamate Related Compound A | Side reaction during carbamation |
Conclusion: The Importance of Process Understanding in Drug Development
The story of this compound is intrinsically linked to the chemistry of its parent compound, felbamate. While not a metabolite, its origin as a process-related impurity highlights the complexities of chemical synthesis and the importance of rigorous process control in ensuring the safety and efficacy of pharmaceutical products. A thorough understanding of the reaction mechanisms, including potential side reactions, is paramount for the development of robust and reliable manufacturing processes. For researchers and drug development professionals, the study of such impurities is not merely an academic exercise but a critical component of delivering safe and effective medicines to patients.
References
-
Chalasani, N., Bonkovsky, H. L., Fontana, R., Lee, W., Stolz, A., Talwalkar, J., Reddy, K. R., et al.; United States Drug Induced Liver Injury Network. (2015). Features and outcomes of 899 patients with drug-induced liver injury: The DILIN Prospective Study. Gastroenterology.[4]
-
Felbamate. (n.d.). In Wikipedia. Retrieved January 16, 2026.[2]
-
Gidal, B. E. (2015). The rise and fall of felbamate as a treatment for partial epilepsy–aplastic anemia and hepatic failure to blame? Expert Review of Neurotherapeutics, 15(12), 1373-1375.[1]
-
GPATINDIA. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts.[6]
-
Kupferberg, H. J. (2005). Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions. Chemical Research in Toxicology, 19(1), 117-124.[12]
-
Mishra, R., & Singh, S. (2012). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 4(11), 4821-4825.[9]
-
National Center for Biotechnology Information. (n.d.). Felbamate. In PubChem. Retrieved January 16, 2026.[11]
-
Perregaard, J. (1990). Synthesis of 2-phenyl-1,3-propanediol (U.S. Patent No. 4,868,327). U.S. Patent and Trademark Office.[8]
-
Perregaard, J. (1991). Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate (European Patent No. EP0413064A1). European Patent Office.[13]
-
Patsnap. (2024, July 17). What is the mechanism of Felbamate? Patsnap Synapse.[3]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234.[5]
-
Romanyshyn, L. A., Wichmann, J. K., Kucharczyk, N., & Sofia, R. D. (1994). Effect of felbamate on carbamazepine and its major metabolites. Clinical Pharmacology & Therapeutics, 56(3), 249-255.[14]
-
Sharma, S., & Goyal, A. (2023). Felbamate. In StatPearls. StatPearls Publishing.[15]
-
Thompson, C. D., Bartels, M. J., & Remmel, R. P. (1997). Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. Chemical Research in Toxicology, 10(9), 1013-1018.[11]
-
Veeprho. (n.d.). Felbamate Impurities and Related Compound. Retrieved January 16, 2026.[10]
-
Wallace, S. J. (1996). A comparative review of the adverse effects of anticonvulsants in children with epilepsy. Drug Safety, 15(6), 378-393.[4]
-
White, H. S. (2018). Brief history of anti-seizure drug development. Epilepsy Currents, 18(5_suppl), 2-8.[16]
-
Wichmann, J. K., & Sofia, R. D. (2011). Felbamate with improved bulk density (U.S. Patent No. 7,884,227 B2). U.S. Patent and Trademark Office.[7]
-
Expert Review of Neurotherapeutics. (2015). The rise and fall of felbamate as a treatment for partial epilepsy--aplastic anemia and hepatic failure to blame? Expert Review of Neurotherapeutics, 15(12), 1373-5.[17]
-
Daicel Pharma Standards. (n.d.). Felbamate Impurities and Synthesis. Retrieved January 16, 2026, from [Link]]
-
Pharmaffiliates. (n.d.). Felbamate-impurities. Retrieved January 16, 2026.
Sources
- 1. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate Oral Suspension [doi.usp.org]
- 6. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]
- 10. (3-carbamoyloxy-2-phenylpropyl) carbamate;[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | C33H43N3O6 | CID 66912494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. arxada.com [arxada.com]
- 13. orgsyn.org [orgsyn.org]
- 14. veeprho.com [veeprho.com]
- 15. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 17. US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]
Unveiling the Therapeutic Landscape of N-Aminocarbonyl Felbamate: A Technical Guide to Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Aminocarbonyl Felbamate, a derivative of the anticonvulsant felbamate, presents a compelling case for further investigation into its therapeutic potential. While direct pharmacological data on this compound is sparse, a comprehensive understanding of its parent compound, felbamate, offers a robust framework for identifying its likely molecular targets. This guide synthesizes the current knowledge of felbamate's multifaceted mechanism of action to illuminate the probable therapeutic avenues for this compound. We will delve into the intricate interactions with key players in neurotransmission, including NMDA and GABA receptors, as well as voltage-gated ion channels. This exploration will be grounded in established experimental evidence, providing a logical pathway for future research and drug development endeavors.
Introduction: The Chemical Context and Therapeutic Promise
This compound is identified as a derivative and potential impurity of felbamate, an anticonvulsant utilized in the management of refractory epilepsy, particularly for focal seizures and Lennox-Gastaut syndrome.[1][2][3] Felbamate's clinical utility is, however, curtailed by the risk of severe idiosyncratic reactions such as aplastic anemia and hepatic failure.[1][4] Understanding the molecular targets of felbamate is paramount, as these are the most probable sites of action for its derivatives like this compound. The therapeutic promise of this compound lies in the potential for a modified pharmacological profile, possibly with an improved safety margin, while retaining the therapeutic efficacy of its parent compound.
Chemical Structure:
-
Felbamate: 2-phenyl-1,3-propanediol dicarbamate[1]
-
This compound: (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[5]
The structural similarity suggests that the primary pharmacophore responsible for felbamate's activity is likely conserved in this compound.
The Multifaceted Mechanism of Action: A Probable Blueprint for this compound
Felbamate's anticonvulsant effects are not attributed to a single mechanism but rather to a synergistic modulation of multiple key components of neuronal excitability.[6] This multifaceted approach is likely shared by this compound and provides several potential therapeutic targets.
Modulation of the Glutamatergic System: The NMDA Receptor Complex
A primary and well-established target of felbamate is the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission.[6] Excessive activation of NMDA receptors is implicated in the pathophysiology of seizures.[6]
-
Mechanism of Inhibition: Felbamate acts as an antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[3][7] By blocking this site, felbamate reduces the overall activation of the NMDA receptor, thereby dampening excessive excitatory signals that can lead to seizures.[6][7] Some studies also suggest a channel-blocking mechanism.[8]
-
Subunit Selectivity: There is evidence to suggest that felbamate may exhibit selectivity for NMDA receptors containing the NR2B subunit.[2] This selectivity could be crucial in fine-tuning the therapeutic effects while potentially minimizing off-target effects.
Caption: Fig. 2: Hypothesized GABA-A Receptor Potentiation.
Inhibition of Voltage-Gated Ion Channels
Felbamate also exerts inhibitory effects on voltage-gated sodium and calcium channels, which are fundamental for the generation and propagation of action potentials. [1][6]
-
Sodium Channels: By blocking voltage-gated sodium channels, felbamate reduces the ability of neurons to fire at high frequencies, a characteristic of epileptic seizures. [6]* Calcium Channels: Inhibition of L-type calcium channels by felbamate can further contribute to the reduction of neuronal excitability and neurotransmitter release. [6][9]
Experimental Protocols for Target Validation
To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Electrophysiology: Patch-Clamp Recordings
Objective: To determine the effects of this compound on NMDA and GABA-A receptor currents, as well as voltage-gated sodium and calcium channel activity.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are cultured.
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on the cultured neurons.
-
NMDA Receptor Currents: NMDA-evoked currents are elicited by applying NMDA and glycine. The effect of varying concentrations of this compound on the amplitude and kinetics of these currents is measured.
-
GABA-A Receptor Currents: GABA-evoked currents are elicited by applying GABA. The effect of this compound on the amplitude and decay of these currents is assessed.
-
Voltage-Gated Channel Currents: Voltage-gated sodium and calcium currents are isolated using specific voltage protocols and pharmacological blockers. The effect of this compound on the peak current and voltage-dependence of activation and inactivation is determined.
Caption: Fig. 3: Patch-Clamp Electrophysiology Workflow.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the glycine site of the NMDA receptor and to GABA-A receptors.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand specific for the target receptor (e.g., [³H]glycine for the NMDA receptor glycine site) in the presence of varying concentrations of this compound.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ (inhibitory concentration 50%) is calculated to determine the binding affinity of this compound.
In Vivo Seizure Models
Objective: To evaluate the anticonvulsant efficacy of this compound in animal models of epilepsy.
Methodology:
-
Animal Models: Common models include the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure test in rodents.
-
Drug Administration: Animals are administered with either vehicle or varying doses of this compound.
-
Seizure Induction: Seizures are induced using either electrical stimulation (MES) or a chemical convulsant (PTZ).
-
Behavioral Assessment: The latency to seizure onset, seizure severity, and duration are recorded and scored.
-
Data Analysis: The dose-response relationship for the anticonvulsant effect of this compound is determined.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the known potencies of felbamate at its various targets, which can serve as a benchmark for future studies on its derivative.
| Target | Action | Potency (IC₅₀/EC₅₀) | Reference |
| NMDA Receptor (Glycine Site) | Antagonism | ~100-300 µM | [10] |
| GABA-A Receptor | Potentiation | ~100 µM - 3 mM | [8] |
| Voltage-Gated Sodium Channels | Inhibition | Clinically relevant concentrations | [6][11] |
| Voltage-Gated Calcium Channels | Inhibition | Clinically relevant concentrations | [1][9] |
Conclusion and Future Directions
The therapeutic potential of this compound is intrinsically linked to the well-documented pharmacology of its parent compound, felbamate. The primary putative targets for this compound are the NMDA and GABA-A receptors, along with voltage-gated sodium and calcium channels. The multifaceted mechanism of action, engaging both excitatory and inhibitory neurotransmitter systems, provides a strong rationale for its potential efficacy as an anticonvulsant.
Future research should focus on the direct characterization of this compound's pharmacological profile using the experimental protocols outlined in this guide. A critical aspect of this research will be to determine if the N-aminocarbonyl moiety alters the potency, selectivity, or pharmacokinetic properties of the molecule, and most importantly, if it mitigates the risk of the severe adverse effects associated with felbamate. Such studies will be instrumental in determining whether this compound represents a viable and safer alternative in the therapeutic armamentarium for refractory epilepsy.
References
-
Felbamate - StatPearls - NCBI Bookshelf - NIH. (2025, July 6). Retrieved from [Link]
-
What is the mechanism of Felbamate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Felbamate - Wikipedia. (n.d.). Retrieved from [Link]
-
Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
-
Felbamate - LiverTox - NCBI Bookshelf - NIH. (2018, January 29). Retrieved from [Link]
-
This compound | C12H15N3O5 | CID 131667615 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234. Retrieved from [Link]
-
FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, June 23). Retrieved from [Link]
-
McCabe, R. T., Wasterlain, C. G., Kucharczyk, N., Sofia, R. D., & Vogel, J. R. (1995). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology, 289(2), 229–233. Retrieved from [Link]
-
Update on the mechanism of action of antiepileptic drugs - PubMed. (n.d.). Retrieved from [Link]
-
Agents Whose Mechanism of Action Is Not Known - BrainKart. (2017, December 29). Retrieved from [Link]
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felbamate - Wikipedia [en.wikipedia.org]
- 3. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 7. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainkart.com [brainkart.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of N-Aminocarbonyl Felbamate
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Aminocarbonyl Felbamate. This compound is a known impurity and related substance of Felbamate, an anti-epileptic drug.[1][2] The method utilizes a C18 stationary phase with a simple mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection at 210 nm. This wavelength is selected based on the UV absorbance of the phenyl chromophore present in the molecule, which is consistent with methods developed for the parent drug, Felbamate.[3][4] The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[5][6] This method is suitable for routine quality control analysis of bulk drug substances and for impurity profiling in pharmaceutical development and manufacturing.
Introduction and Scientific Rationale
This compound, also known as Felbamate allophanate, is a process-related impurity that must be monitored and controlled during the synthesis and formulation of Felbamate.[1][7] Accurate quantification of such impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[8][9]
The method described herein is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. This compound (Molecular Weight: 281.26 g/mol ) is a moderately polar compound.[1] The selection of a C18 column provides a non-polar stationary phase that offers sufficient retention and excellent peak shape for the analyte. An isocratic mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous buffer, was chosen for its simplicity, robustness, and consistent performance, which is ideal for quality control environments. The use of a phosphate buffer is critical to maintain a constant pH, thereby ensuring consistent analyte ionization and reproducible retention times, a foundational requirement outlined in USP General Chapter <621>.[10][11]
Experimental Workflow
The overall process from sample receipt to final report generation is outlined below. This workflow ensures a systematic and reproducible execution of the analytical procedure.
Caption: High-level workflow for the HPLC quantification of this compound.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
-
0.45 µm Nylon membrane filters
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) software
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. These conditions were optimized to provide a short run time while achieving excellent resolution and peak symmetry.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Microsorb-MV C18)[4] |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection | UV at 210 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Detailed Protocols
Buffer and Mobile Phase Preparation
-
25 mM KH₂PO₄ Buffer (pH 3.0): Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration before use.
Standard Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and linearity studies.
Sample Solution Preparation (for Bulk Drug Substance)
-
Sample Stock Solution: Accurately weigh approximately 50 mg of the Felbamate bulk drug sample (which may contain the N-Aminocarbonyl impurity) into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent.
-
Working Sample Solution: Filter a portion of the Sample Stock Solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 6.1.
-
Once the system suitability criteria are met, inject the blank (diluent), followed by the working standard solution and the sample solutions in a defined sequence.
Method Validation and System Suitability
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[12]
System Suitability Testing (SST)
As per USP <621>, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[10][13] Five replicate injections of the Working Standard Solution (50 µg/mL) are made.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Validation Parameters Summary
The following parameters must be evaluated to consider the method fully validated.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also show that the peak is pure and well-resolved from any degradants.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels covering the expected range (e.g., LOQ to 150% of the target concentration) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples of a known concentration (spiked placebo) and expressed as percent recovery. Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts). The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively. Typically determined based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
Calculation
The amount of this compound in the sample is calculated using the external standard method with the following formula:
% Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound from the working standard injections.
-
Conc_Standard: Concentration of the working standard solution (in mg/mL).
-
Conc_Sample: Concentration of the sample solution (in mg/mL).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The method adheres to the stringent requirements of international regulatory guidelines, including ICH and USP, making it a reliable tool for quality control laboratories involved in the analysis of Felbamate and its related substances.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-rb-notice-20211119.pdf]
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [URL: https://www.youtube.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [URL: https://www.intuitionlabs.
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5221en-agilent.pdf]
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
- DSDP Analytics. USP <621> Chromatography. [URL: https://dsdpanalytics.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 131667615. [URL: https://pubchem.ncbi.nlm.nih.
- ResearchGate. (n.d.). Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. [URL: https://www.researchgate.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
- U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.org/harmonization-standards/pdg/general-chapters-chemical-analysis-expert-committee]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- Annesley, T. M., & Clayton, L. T. (1994). Determination of felbamate in human serum by high-performance liquid chromatography. Therapeutic Drug Monitoring, 16(4), 419–424. [URL: https://pubmed.ncbi.nlm.nih.gov/7974634/]
- Tang, P. H. (2008). Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection. Journal of Analytical Toxicology, 32(5), 373-378. [URL: https://academic.oup.
- Poklis, A., & G-K, T. (1995). Chromatographic procedures for the determination of felbamate in serum. Journal of Analytical Toxicology, 19(6), 499-502. [URL: https://pubmed.ncbi.nlm.nih.gov/8926745/]
- Tang, P. H., et al. (2008). Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection. PubMed, 32(5), 373-8. [URL: https://pubmed.ncbi.nlm.nih.gov/18544223/]
- Venkatasai Life Sciences. (n.d.). This compound. [URL: https://www.vslifesciences.
- Garg, U., et al. (1996). Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography. Journal of Analytical Toxicology, 20(3), 173-176. [URL: https://pubmed.ncbi.nlm.nih.gov/8735165/]
- Veeprho. (n.d.). This compound | CAS 1797130-34-7. [URL: https://veeprho.
- Gpatindia. (2020). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [URL: https://www.gpatindia.com/felbamate-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/]
- Global Substance Registration System. (n.d.). This compound. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4L220A67S]
- Simson Pharma Limited. (n.d.). This compound | CAS No- 1797130-34-7. [URL: https://www.simsonpharma.
- Pharmaffiliates. (n.d.). CAS No : 1797130-34-7 | Product Name : this compound. [URL: https://www.pharmaffiliates.
- Al-Shdefat, R., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Evidence-Based Complementary and Alternative Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/36225726/]
- Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [URL: https://www.neuroquantology.com/index.php/journal/article/view/9266]
Sources
- 1. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. usp.org [usp.org]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
Application Notes & Protocols: A Roadmap for the In Vivo Experimental Design and Initial Characterization of N-Aminocarbonyl Felbamate
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vivo evaluation of N-Aminocarbonyl Felbamate, a derivative of the established anticonvulsant, Felbamate. Given the absence of published in vivo data for this compound, this document provides a rational, step-by-step framework for its initial characterization. The experimental design is extrapolated from the well-documented profile of the parent compound, Felbamate, offering a scientifically robust starting point for investigation.
Introduction: From Felbamate to a Novel Derivative
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant agent with a broad spectrum of activity.[1][2] Its clinical use is reserved for severe, refractory epilepsy, such as Lennox-Gastaut syndrome, due to the risk of serious side effects like aplastic anemia and hepatic failure.[1][3] The mechanism of action of Felbamate is multifaceted, contributing to its efficacy in various seizure types.[4]
This compound is a derivative and a known impurity of Felbamate.[5][6][7] Its chemical structure, shown below, suggests that it may share pharmacological properties with its parent compound. However, to date, its anticonvulsant activity, mechanism of action, and pharmacokinetic profile remain uncharacterized. This guide, therefore, outlines a logical and efficient pathway for the initial in vivo assessment of this compound, beginning with foundational pharmacokinetic studies and progressing through established, clinically-validated models of seizure.
Postulated Mechanism of Action: A Starting Hypothesis
The anticonvulsant effects of Felbamate are attributed to a unique combination of actions on both excitatory and inhibitory neurotransmitter systems.[4][8] It is hypothesized that this compound may share some or all of these mechanisms due to its structural similarity. The primary proposed mechanisms for Felbamate include:
-
Modulation of the NMDA Receptor: Felbamate is believed to act as an antagonist at the strychnine-insensitive glycine recognition site on the N-methyl-D-aspartate (NMDA) receptor complex.[8][9] This action reduces the excitatory effects of glutamate, thereby suppressing seizure activity.[4]
-
Potentiation of GABA-A Receptors: Felbamate has been shown to enhance the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors.[8]
-
Blockade of Voltage-Gated Sodium and Calcium Channels: Felbamate can also inhibit voltage-gated sodium channels and L-type calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in repetitive firing.[1][4][10]
The following diagram illustrates the proposed multi-target mechanism of action for Felbamate, which serves as a working hypothesis for this compound.
Caption: Hypothesized multi-target mechanism of this compound.
Foundational Studies: Pharmacokinetics and Neurotoxicity
Prior to efficacy testing, it is crucial to establish the pharmacokinetic (PK) profile and assess the general neurotoxicity of this compound.
Preliminary Pharmacokinetic Study
A preliminary PK study in the selected animal model (e.g., mice or rats) is essential to determine key parameters such as half-life (t½), time to maximum concentration (Tmax), maximum concentration (Cmax), and bioavailability. This information will guide dose selection and the timing of drug administration relative to seizure induction in subsequent efficacy studies. The following table provides the known pharmacokinetic parameters for Felbamate in various species as a reference.
| Species | Half-life (t½) | Bioavailability (F) | Protein Binding | Primary Route of Elimination |
| Mouse | ~4-6 hours | >90% (oral) | 20-25% | Renal |
| Rat | ~6-8 hours | >90% (oral) | 22-35.9% | Renal/Hepatic |
| Dog | ~4-5 hours | >90% (oral) | 22.4-35.9% | Renal/Hepatic |
Protocol 1: Preliminary Pharmacokinetic Profiling in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Administration: Administer a single oral (p.o.) or intraperitoneal (i.p.) dose. A starting dose could be extrapolated from Felbamate's effective doses (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Neurotoxicity Assessment
It is important to determine the doses at which this compound may cause motor impairment or other signs of neurotoxicity. The rotorod test is a standard method for this assessment.
Protocol 2: Rotorod Test for Neurotoxicity
-
Animal Model: Male CD-1 mice (n=8-10 per group).
-
Apparatus: An accelerating rotorod treadmill.
-
Training: Train the mice on the rotorod for 2-3 consecutive days until they can remain on the rotating rod for a predetermined time (e.g., 120 seconds).
-
Dose Administration: Administer a range of doses of this compound (e.g., 30, 100, 300 mg/kg, i.p.) or vehicle.
-
Testing: Place the mice on the rotorod at various time points post-dosing (e.g., 30, 60, 120 minutes) and record the latency to fall.
-
Data Analysis: Determine the median toxic dose (TD50), which is the dose at which 50% of the animals fail the test.
In Vivo Anticonvulsant Efficacy Screening Cascade
A tiered approach is recommended for evaluating the anticonvulsant potential of this compound. This allows for an efficient go/no-go decision-making process.
Caption: Proposed screening cascade for this compound.
Tier 1: Acute Seizure Models
These models are used for initial screening and can provide insights into the potential clinical utility of a compound. Felbamate is known to be effective in both the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[2]
Protocol 3: Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Male CD-1 mice (n=8-10 per group).
-
Dose Administration: Administer a range of doses of this compound or vehicle i.p.
-
Seizure Induction: At the time of peak effect determined from PK studies (e.g., 30-60 minutes post-dose), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of animals from the tonic hindlimb extension.
Protocol 4: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
-
Animal Model: Male CD-1 mice (n=8-10 per group).
-
Dose Administration: Administer a range of doses of this compound or vehicle i.p.
-
Chemoconvulsant Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes and record the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Calculate the ED50, the dose that protects 50% of animals from clonic seizures.
Tier 2: Chronic Seizure Model
If this compound shows activity in the acute models, its efficacy should be evaluated in a more clinically relevant model of chronic epilepsy, such as the kindling model. Felbamate has shown efficacy in preventing kindled seizures.[11]
Protocol 5: Amygdala Kindling Model in Rats
This model mimics the progressive development of seizures seen in temporal lobe epilepsy.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Surgically implant a bipolar electrode into the basolateral amygdala. Allow for a post-operative recovery period.
-
Kindling Development: Apply a brief, low-intensity electrical stimulation to the amygdala once daily. Monitor the behavioral seizure severity using Racine's scale and the duration of the afterdischarge via EEG. Continue stimulation until animals are fully kindled (i.e., exhibit consistent Stage 5 seizures).
-
Dose Administration: Once stable kindled seizures are established, administer a range of doses of this compound or vehicle.
-
Testing: Stimulate the amygdala at the previously determined threshold at the time of peak drug effect and record the seizure severity, seizure duration, and afterdischarge duration.
-
Data Analysis: Compare the seizure parameters in the drug-treated groups to the vehicle-treated group to determine efficacy.
Data Interpretation and Next Steps
The results from this proposed screening cascade will provide a comprehensive initial profile of the in vivo anticonvulsant potential of this compound. A summary of the potential outcomes and their interpretations is provided in the table below.
| Test | Positive Result | Interpretation |
| MES | Protection against tonic hindlimb extension | Potential efficacy against generalized tonic-clonic seizures. |
| scPTZ | Protection against clonic seizures | Potential efficacy against myoclonic and absence seizures. |
| Kindling | Reduction in seizure severity and duration | Potential efficacy in complex partial seizures and drug-resistant epilepsy. |
| Rotorod | High TD50 relative to ED50 | Favorable separation between efficacy and motor impairment. |
A positive outcome in these initial studies would warrant further, more detailed investigations into the compound's mechanism of action, its efficacy in other epilepsy models, and a more thorough safety and toxicology assessment.
References
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Felbamate. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Medscape. (n.d.). Felbatol (felbamate) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
LiverTox. (2018). Felbamate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
- McCabe, R. T., Wasterlain, C. G., Kucharczyk, N., Sofia, R. D., & Vogel, J. R. (1993). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. The Journal of pharmacology and experimental therapeutics, 264(1), 1248–1252.
- Gidal, B. E., Zupanc, M. L., & Privitera, M. D. (1995). Effects of felbamate on the pharmacokinetics of phenobarbital. Epilepsia, 36(6), 621–624.
- Gidal, B. E., Privitera, M. D., & Garnett, W. R. (1996).
- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of neurology, 35(2), 229–234.
-
Patsnap. (2024). What is the mechanism of Felbamate?. Retrieved from [Link]
- Luszczki, J. J., Czuczwar, S. J., & Turski, W. A. (2000). Effect of felbamate and its combinations with conventional antiepileptics in amygdala-kindled rats. European journal of pharmacology, 398(2), 209–218.
- Palmer, K. J., & McTavish, D. (1994). Felbamate pharmacology and use in epilepsy. Drugs, 48(2), 266–285.
- Smith, R. D., Grzelak, M. E., & Coffin, V. L. (1994). Felbamate, a novel antiepileptic agent, does not affect cognition in rodents. Behavioural pharmacology, 5(3), 365–368.
- Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1986).
- White, H. S., Wolf, H. H., Swinyard, E. A., Skeen, G. A., & Sofia, R. D. (1992). A neuropharmacological evaluation of felbamate as a novel anticonvulsant. Epilepsia, 33(3), 564–572.
-
Patsnap. (2024). What is the mechanism of Felbamate?. Retrieved from [Link]
Sources
- 1. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay, Cell-Based Screening Platform for N-Aminocarbonyl Felbamate and its Analogs
Introduction
Felbamate is an anti-epileptic drug (AED) approved for managing focal seizures and Lennox-Gastaut syndrome, particularly in patients with drug-resistant epilepsy where the benefits of seizure control outweigh the risks of severe idiosyncratic reactions.[1] Its clinical utility is thought to stem from a unique dual mechanism of action that distinguishes it from many other AEDs. Felbamate modulates both excitatory and inhibitory neurotransmission by acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as a positive modulator of the γ-aminobutyric acid type A (GABAa) receptor.[2][3] This multifaceted approach helps stabilize neuronal firing and prevent the hyperexcitability that underlies epileptic seizures.[3]
N-Aminocarbonyl Felbamate is an allophanate derivative of Felbamate, representing a class of compounds that warrants investigation for similar or improved anticonvulsant properties.[4][5] Effective screening of such analogs requires a robust, multi-tiered cell-based assay strategy that can dissect the compound's activity at its primary molecular targets, evaluate its functional impact on neuronal network activity, and establish a clear therapeutic window by assessing neurotoxicity and neuroprotection.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a cell-based screening cascade for this compound. We detail four key assays, moving from foundational safety profiling to primary target engagement and secondary functional network analysis. The protocols are designed to be self-validating and provide insights into the causality behind experimental choices, ensuring both technical accuracy and field-proven relevance.
Section 1: Foundational Assays - Determining the Therapeutic Window
Scientific Rationale: Before assessing the functional efficacy of a compound, it is imperative to determine its inherent cytotoxicity. This foundational step identifies a concentration range where the compound does not cause cell death, ensuring that any observed effects in subsequent functional assays are due to specific pharmacological activity rather than non-specific toxicity. A multiplexed assay using Calcein-AM and Ethidium homodimer-1 (EthD-1) provides a rapid and reliable method to simultaneously quantify live and dead cells.[6][7]
Protocol 1.1: Neuronal Cytotoxicity Assessment using a Multiplexed Live/Dead Assay
Principle: This assay utilizes two fluorescent probes to differentiate between live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in living cells into the green fluorescent calcein.[7] EthD-1 can only enter cells with compromised plasma membranes and intercalates with nucleic acids to emit red fluorescence, thus marking dead cells.[6][7]
Caption: NMDA receptor antagonism by this compound.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
Fluo-4 AM or similar calcium indicator dye
-
NMDA and Glycine stock solutions
-
This compound and a known NMDA antagonist (e.g., Memantine, AP5) as a positive control [8][9]* Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation)
Procedure:
-
Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Compound Pre-incubation: Add various concentrations of this compound, vehicle control, and positive control (e.g., Memantine) to the respective wells. Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Place the plate in the kinetic plate reader. Establish a stable baseline fluorescence reading for ~30 seconds.
-
Stimulation: Program the instrument to automatically add a pre-determined concentration of NMDA/Glycine agonist solution (e.g., final concentration of 100 µM NMDA / 10 µM Glycine) to all wells.
-
Recording: Continue recording the fluorescence signal for 2-3 minutes post-stimulation to capture the peak response.
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve (AUC) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a no-stimulus control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2.2: GABAa Receptor Potentiation Assay using a Membrane Potential Dye
Principle: This assay uses a fluorescent voltage-sensitive dye that reports changes in membrane potential. Activation of GABAa receptors by GABA causes an influx of Cl⁻ ions, leading to hyperpolarization of the neuronal membrane and a change in fluorescence. A positive modulator will enhance the GABA-induced fluorescence change.
Materials:
-
Primary cortical neurons or iPSC-derived GABAergic neurons
-
Fluorescent membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA stock solution
-
This compound and a known GABAa potentiator (e.g., Diazepam) as a positive control
Procedure:
-
Dye Loading: Culture neurons in a 96-well plate. Load the cells with the membrane potential dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound, vehicle, and positive control to the wells.
-
Data Acquisition: Place the plate in a kinetic plate reader and establish a baseline reading.
-
Stimulation: Add a sub-maximal (EC₂₀) concentration of GABA to all wells. The use of a sub-maximal concentration is critical to detect potentiation.
-
Recording: Record the change in fluorescence for several minutes.
Data Analysis:
-
Quantify the peak change in fluorescence in response to GABA.
-
Normalize the response in the presence of the test compound to the response with GABA alone.
-
Plot the percent potentiation against the log of the compound concentration to determine the half-maximal effective concentration (EC₅₀).
Section 3: Secondary Screening - Functional Neuronal Network Assays
Scientific Rationale: While target-based assays are essential, an anticonvulsant's ultimate effect is on the integrated activity of a neuronal network. Micro-electrode array (MEA) technology allows for the non-invasive, longitudinal recording of spontaneous electrical activity from cultured neuronal networks. [10]This provides key functional readouts, such as spike rate and network bursting, which are highly relevant to seizure-like activity in vitro. [11]
Protocol 3.1: Assessing Modulation of Neuronal Excitability using MEAs
Principle: Primary neurons cultured on MEA plates form synaptically connected networks that exhibit spontaneous, synchronized bursting activity. This activity can be modulated by pharmacological agents. Anticonvulsants are expected to reduce network excitability, which can be quantified by measuring changes in parameters like mean firing rate, burst frequency, and network synchrony.
Materials:
-
MEA system (e.g., from Axion BioSystems, Multi Channel Systems)
-
MEA plates (e.g., 48- or 96-well format)
-
Primary cortical neurons
-
This compound
Procedure:
-
Cell Culture: Plate primary cortical neurons on MEA plates and culture for at least 3 weeks to allow for the development of mature, stable network activity.
-
Baseline Recording: Place the MEA plate in the recording system and record at least 15-20 minutes of stable, spontaneous baseline activity.
-
Compound Addition: Add this compound at various concentrations to the wells. Include vehicle controls.
-
Post-Dose Recording: Immediately after compound addition, return the plate to the system and record activity continuously for at least 1-2 hours to assess both acute and sustained effects.
-
Washout (Optional): To test for reversibility, replace the compound-containing medium with fresh medium and record for an additional hour.
Data Analysis:
-
Use the MEA system's software to detect spikes and bursts from the raw voltage data.
-
Calculate key parameters for pre- and post-dose time windows.
-
Normalize the post-dose data to the baseline for each well to control for inter-well variability.
-
A significant, dose-dependent decrease in the parameters listed in the table below would indicate an anticonvulsant-like effect.
| MEA Parameter | Description | Expected Effect of Anticonvulsant |
| Weighted Mean Firing Rate | Average firing rate across all active electrodes | Decrease |
| Burst Frequency | Number of network bursts per minute | Decrease |
| Burst Duration | Average duration of a single network burst | Decrease/No Change |
| Network Synchrony Index | A measure of how correlated firing is across the network | Decrease |
Section 4: Confirmatory & Mechanistic Assays
Scientific Rationale: Excessive activation of NMDA receptors is a key mechanism of neuronal death in various neurological conditions, a phenomenon known as excitotoxicity. [8]Given that this compound is hypothesized to be an NMDA receptor antagonist, it should confer protection against excitotoxic insults. This assay serves to confirm the functional neuroprotective potential of the compound in a disease-relevant context. [12][13]
Protocol 4.1: Glutamate-Induced Excitotoxicity and Neuroprotection Assay
Principle: This assay involves exposing cultured neurons to a high concentration of glutamate to induce excitotoxicity and cell death. The neuroprotective capacity of this compound is assessed by its ability to rescue neurons from this glutamate-induced death. Cell viability is measured using a quantitative method like the MTT assay or the Calcein-AM/EthD-1 assay described previously. [14] Procedure:
-
Cell Culture: Culture primary cortical neurons in a 96-well plate for at least 7-10 days.
-
Pre-treatment: Treat the cells with different concentrations of this compound or a positive control (Memantine) for 1-2 hours before the excitotoxic insult.
-
Insult: Add a high concentration of glutamate (e.g., 50-100 µM) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using an appropriate method (e.g., Protocol 1.1).
Data Analysis:
-
Normalize the viability data, setting the untreated, no-glutamate wells as 100% viability and the glutamate-only wells as 0% protection.
-
Calculate the percent neuroprotection for each compound concentration.
-
Plot the percent protection against the log of the compound concentration to determine the EC₅₀ for neuroprotection.
Section 5: Data Interpretation and Workflow Integration
The described assays form a logical screening cascade, moving from broad safety assessment to specific, functionally relevant readouts. A compound that demonstrates low cytotoxicity, potent NMDA receptor antagonism, a clear reduction in neuronal network excitability, and robust neuroprotection would be a strong candidate for further preclinical development.
Integrated Screening Cascade
Caption: A tiered screening cascade for this compound.
References
-
Kaja, S., Koulen, P. (2017). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC, PubMed Central. [Link]
-
Mas-Bargues, C., et al. (2002). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
-
Poeta, E., Massenzio, F., Babini, G., Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]
-
Poeta, E., et al. (2024). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
-
MD Biosciences. Cell-based Assays. MD Biosciences. [Link]
-
Innoprot. Neurotoxicity Assay - Innoprot Organ-Specific Toxicity Assays. Innoprot. [Link]
-
Creative Biolabs. Neurotoxicity Assay Service. Creative Biolabs. [Link]
-
Axion BioSystems. Glycolytic and redox control of neuronal excitability in vitro. Axion BioSystems. [Link]
-
Hedrich, U. B. S., et al. In vitro studies of neuronal excitability. ResearchGate. [Link]
-
Tukker, A. M., et al. (2020). Evaluation of in vitro neuronal platforms as surrogates for in vivo whole brain systems. Scientific Reports. [Link]
-
Kannangara, T., et al. (2015). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology. [Link]
-
Mohiuddin, M., et al. (2024). Felbamate. StatPearls - NCBI Bookshelf. [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology. [Link]
-
Sarma, V., et al. (2016). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. [Link]
-
Synapse. (2024). What is the mechanism of Felbamate? Patsnap Synapse. [Link]
-
Grimwood, S., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology. [Link]
-
Creative Biolabs. In Vitro, In Vivo & Ex Vivo Electrophysiology Assay. Creative Biolabs. [Link]
-
Martin, L. J., et al. (2010). α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory. The Journal of Neuroscience. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]
-
McCabe, R. T., et al. (1995). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology. [Link]
-
Hartnett, C. L., et al. (1997). Subtype-selective Antagonism of N-methyl-D-aspartate Receptors by Felbamate: Insights Into the Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Chang, H. R., & Kuo, C. C. (2008). Molecular determinants of the anticonvulsant felbamate binding site in the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Traynelis, S. F. (2014). Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]
-
Wikipedia. NMDA receptor antagonist. Wikipedia. [Link]
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
- 7. 神经干细胞的细胞活力检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glycolytic and redox control of neuronal excitability in vitro | Axion Biosystems [axionbiosystems.com]
- 11. Evaluation of in vitro neuronal platforms as surrogates for in vivo whole brain systems [ouci.dntb.gov.ua]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to N-Aminocarbonyl Felbamate in Preclinical Neurological Disorder Models
Abstract
This document provides a comprehensive technical guide for researchers and drug development professionals on the application of N-Aminocarbonyl Felbamate, a derivative of the anticonvulsant felbamate, in preclinical models of neurological disorders. We delve into the compound's dual mechanism of action, targeting both excitatory and inhibitory neurotransmitter systems, and offer detailed, field-proven protocols for its use in established models of epilepsy, neuropathic pain, and ischemic stroke. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and reproducibility in your research endeavors.
Introduction: The Rationale for this compound
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication approved for refractory epilepsy, including partial seizures in adults and seizures associated with Lennox-Gastaut syndrome in children.[1][2][3] Its clinical use, however, is restricted due to risks of aplastic anemia and hepatic failure, limiting its application to severe cases where benefits outweigh the risks.[1][2] Despite these limitations, felbamate's unique mechanism of action makes it and its derivatives, such as this compound, valuable tools for neurological research.
Felbamate exhibits a distinct dual-action profile:
-
Inhibition of Excitatory Neurotransmission: It acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors.[4] Specifically, it appears to interact with the strychnine-insensitive glycine co-agonist site and shows a modest selectivity for NMDA receptors containing the NR2B subunit.[5][6][7] Overactivation of NMDA receptors is a key factor in excitotoxicity and seizure propagation.[4][8]
-
Potentiation of Inhibitory Neurotransmission: It positively modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory signaling in the brain.[9][10] This potentiation is selective for specific GABA-A receptor subunit combinations.[11]
This compound (Carbamic acid, N-(aminocarbonyl)-, 3-[(aminocarbonyl)oxy]-2-phenylpropyl ester) is a derivative being investigated in research settings.[12][13][14] The study of such derivatives is crucial for exploring structure-activity relationships, potentially identifying compounds with improved safety profiles or more targeted efficacy. This guide provides the foundational protocols to investigate the therapeutic potential of this compound across a spectrum of neurological disease models.
Mechanism of Action: A Dual-Pronged Approach to Neuronal Stabilization
The therapeutic potential of this compound is rooted in its presumed interaction with both excitatory and inhibitory systems, a mechanism inherited from its parent compound, felbamate. This dual action provides a powerful means to quell the neuronal hyperexcitability that underlies conditions like epilepsy and contributes to neuronal damage in stroke and pain.
-
NMDA Receptor Antagonism: By blocking the glycine co-agonist site on the NMDA receptor, the compound reduces the influx of Ca²⁺ during excessive glutamate release. This action is critical for preventing the excitotoxic cascade that leads to cell death and for dampening the spread of seizure activity.[4][15][16][17] The selectivity for NR2B-containing receptors may offer a more favorable side-effect profile compared to non-selective NMDA antagonists.[5]
-
GABA-A Receptor Potentiation: By enhancing the effect of GABA, the brain's main inhibitory neurotransmitter, the compound increases chloride ion influx, leading to hyperpolarization of the neuronal membrane.[9][10] This makes neurons less likely to fire, effectively raising the seizure threshold and dampening hyperexcitability.
Caption: Dual mechanism of this compound.
Application I: Epilepsy and Seizure Models
Rationale: The compound's established dual-action mechanism makes it a prime candidate for investigation in models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, primarily testing a compound's ability to prevent seizure spread.[18][19] The Pentylenetetrazol (PTZ) kindling model mimics epileptogenesis and chronic seizures, assessing a compound's ability to raise the seizure threshold.[20][21]
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of its capacity to block seizure spread.[22]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CD-1 or C57BL/6 mice (20-25 g)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine) and saline solution
Procedure:
-
Dosing: Prepare solutions of this compound at desired concentrations. Administer the compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical study might include doses of 10, 30, and 100 mg/kg.
-
Pre-treatment Time: House animals individually and allow for drug absorption. The time to peak effect (TPE) must be determined, but a 30-60 minute pre-treatment time for i.p. administration is a common starting point.
-
Seizure Induction: Apply a drop of saline to the corneal electrodes to ensure good conductivity.[19] Apply a drop of topical anesthetic to the eyes of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.[19]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid, extended posture of the hindlimbs lasting for several seconds.
-
Endpoint: The primary endpoint is quantal: protection is defined as the complete abolition of the tonic hindlimb extension.[22]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.
Protocol 2: Pentylenetetrazol (PTZ) Chemical Kindling Model
Objective: To assess the effect of this compound on the development of seizures (epileptogenesis) in a chronic model.[23][24]
Materials:
-
This compound and vehicle
-
Pentylenetetrazol (PTZ), (Sigma-Aldrich or equivalent)
-
Male Sprague-Dawley rats (200-250 g) or mice
-
Observation chambers
-
Racine's scale for seizure scoring
Procedure:
-
Animal Groups: Divide animals into groups: Vehicle + Saline, Vehicle + PTZ, and this compound (at various doses) + PTZ.
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p., for mice) every other day for a total of 11-15 injections.[25]
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to each PTZ injection.
-
Behavioral Scoring: After each PTZ injection, place the animal in an observation chamber for 30 minutes and score the seizure severity according to Racine's scale (or a modified version for PTZ):
-
Stage 0: No response
-
Stage 1: Facial movements, ear and whisker twitching
-
Stage 2: Myoclonic jerks of the head and neck
-
Stage 3: Clonic convulsions of one forelimb
-
Stage 4: Rearing, bilateral forelimb clonus
-
Stage 5: Rearing and falling, generalized tonic-clonic seizure
-
-
Endpoint: An animal is considered "fully kindled" after exhibiting a Stage 4 or 5 seizure on three consecutive occasions.
-
Data Analysis: Compare the average seizure score over time between groups. Analyze the number of injections required to reach a fully kindled state. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
| Parameter | Maximal Electroshock (MES) Test | PTZ Kindling Model |
| Animal Model | Mouse (CF-1, C57BL/6) | Rat (Sprague-Dawley), Mouse |
| Seizure Type | Generalized tonic-clonic (seizure spread)[18] | Chronic, progressive (epileptogenesis)[20] |
| Administration | Acute, single dose (i.p. or p.o.) | Chronic, repeated doses (i.p. or p.o.) |
| Starting Dose Range | 10 - 100 mg/kg | 10 - 50 mg/kg |
| Primary Endpoint | Abolition of tonic hindlimb extension[22] | Seizure score (Racine's scale), latency to seizure[25] |
| Key Insight | Efficacy against seizure spread | Efficacy against seizure development/threshold |
Application II: Neuropathic Pain Model
Rationale: NMDA receptor hyperexcitability in the spinal cord is a cornerstone of central sensitization, a key mechanism underlying neuropathic pain.[8] Therefore, an NMDA receptor antagonist like this compound is a strong candidate for alleviating pain hypersensitivity following nerve injury.
Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve
Objective: To evaluate the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a rodent model of peripheral neuropathic pain.[26][27]
Materials:
-
This compound and vehicle
-
Male Sprague-Dawley rats (200-220 g)
-
Aseptic surgical tools, isoflurane anesthesia
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (Hargreaves' method for thermal hyperalgesia)
Procedure:
-
CCI Surgery:
-
Anesthetize the rat with isoflurane. Under aseptic conditions, expose the common sciatic nerve at the mid-thigh level.[26]
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.[27] The ligatures should only gently constrict the nerve, not arrest blood flow.
-
Close the muscle and skin layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop.
-
Baseline Behavioral Testing: Before drug administration, measure the baseline mechanical withdrawal threshold and thermal withdrawal latency in the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.).
-
Post-Dose Behavioral Testing: At predetermined time points after administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral tests.
-
Mechanical Allodynia: Use calibrated von Frey filaments in an up-down method to determine the 50% paw withdrawal threshold (PWT). A lower threshold indicates increased pain sensitivity.
-
Thermal Hyperalgesia: Use a plantar test device to apply a radiant heat source to the plantar surface of the paw. Record the latency to paw withdrawal. A shorter latency indicates increased heat sensitivity.
-
-
Data Analysis: Compare the PWT and withdrawal latencies between treatment groups and their respective baselines. Data are often presented as the change from baseline or as a percentage of the maximum possible effect (%MPE). Use a two-way ANOVA with repeated measures for statistical analysis.[26]
| Parameter | Chronic Constriction Injury (CCI) Model |
| Animal Model | Rat (Sprague-Dawley)[28][29] |
| Pain Phenotype | Mechanical allodynia, thermal hyperalgesia, spontaneous pain[27] |
| Administration | Acute or sub-chronic (i.p. or p.o.) |
| Starting Dose Range | 10 - 100 mg/kg |
| Primary Endpoints | 50% Paw Withdrawal Threshold (von Frey), Paw Withdrawal Latency (Hargreaves) |
| Key Insight | Efficacy in a model of peripheral nerve injury-induced pain |
Application III: Neuroprotection in Ischemic Stroke Model
Rationale: The massive release of glutamate during a stroke leads to excessive NMDA receptor activation, causing an excitotoxic cascade of calcium overload and subsequent neuronal death.[4] By blocking NMDA receptors, this compound could potentially limit the extent of brain damage following an ischemic event.
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
Objective: To determine if this compound reduces infarct volume and improves neurological outcomes when administered following a focal cerebral ischemic event.[30][31]
Materials:
-
This compound and vehicle
-
Male C57BL/6 mice (25-30 g) or Sprague-Dawley rats
-
Surgical microscope, isoflurane anesthesia, heating pad
-
Laser-Doppler flowmetry probe
-
Coated monofilament suture (e.g., 6-0 for mice)[30]
-
2,3,5-Triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
tMCAO Surgery:
-
Anesthetize the animal and maintain body temperature at 37°C.[31]
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[32]
-
Insert a coated monofilament suture into the ECA and advance it up the ICA to occlude the origin of the middle cerebral artery (MCA).[30] Occlusion is often confirmed by a significant drop (>80%) in cerebral blood flow measured by Laser-Doppler flowmetry.
-
After a period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[33]
-
-
Drug Administration: Administer this compound or vehicle at the time of reperfusion or shortly after. This tests the compound's therapeutic potential in a clinically relevant timeframe.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0=no deficit, 4=severe deficit/circling).
-
Infarct Volume Measurement:
-
At 24 or 48 hours, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 15-20 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.
-
Image the slices and use image analysis software (e.g., ImageJ) to quantify the infarct volume. Correct for edema.
-
-
Data Analysis: Compare the mean infarct volume and neurological scores between the treated and vehicle groups using a t-test or one-way ANOVA.
Caption: Experimental workflow for the tMCAO stroke model.
Formulation and Dosing Considerations
Solubility: Felbamate is sparingly soluble in water.[16] It is crucial to establish a stable and homogenous formulation for in vivo studies. Common vehicles include:
-
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC): A standard suspension vehicle for oral administration.
-
Saline with a co-solvent: For intraperitoneal injections, a small percentage of DMSO or Tween 80 may be required to aid solubility, but should be kept to a minimum (<5%) and used consistently across all groups, including vehicle controls.
Trustworthiness and Self-Validation: Every protocol must be a self-validating system.
-
Controls are Non-Negotiable: Always include a vehicle-treated group to control for the effects of the administration procedure and the vehicle itself. In surgical models, a sham-operated group is essential.
-
Dose-Response: Establishing a dose-response relationship is critical to confirm that the observed effect is pharmacologically driven and not an artifact.
-
Blinding: The experimenter conducting behavioral scoring or infarct analysis should be blinded to the treatment conditions to eliminate bias.
-
Physiological Monitoring: In surgical models like tMCAO, monitoring and maintaining core body temperature is critical, as hypothermia can be neuroprotective and confound results.[31][34]
References
-
Kullmann, D. M. (1995). Felbamate block of the N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics, 273(2), 878–86. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
-
Kleckner, N. W., & Dingledine, R. (1995). Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. Molecular Pharmacology, 47(1), 98-106. [Link]
-
Wikipedia. (n.d.). Felbamate. [Link]
-
Fluri, F., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments, (97), 52623. [Link]
-
Pediatric Oncall. (n.d.). Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]
-
Perreault, M. L., & Lévesque, M. (2019). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. Semantic Scholar. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Felbamate? [Link]
-
JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
-
Brainsins. (n.d.). MCAO Stroke Model Protocol for Mouse. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.21. [Link]
-
Dhir, A. (2016). Pentylenetetrazole Kindling Epilepsy Model. Journal of Pharmacological and Toxicological Methods. [Link]
-
Rho, J. M., et al. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–34. [Link]
-
Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Pharmacological Reports, 61(6), 961-970. [Link]
-
JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. [Link]
-
JoVE. (2022). Trigeminal Neuralgia study in Chronic Constriction Injury of IoN-CCI | Protocol Preview. [Link]
-
Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. [Link]
-
Ticku, M. K., & Kulkarni, S. K. (1991). Effect of anticonvulsant felbamate on GABAA receptor system. Epilepsia, 32(3), 389–91. [Link]
-
Stroke Progress Review Group. (2009). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Vital, S. A., & futuristic, I. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of Visualized Experiments, (107), e53521. [Link]
-
Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. [Link]
-
MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]
-
Pitcher, M. H., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3393. [Link]
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. [Link]
-
Ben-Ari, Y., et al. (2012). GABAA Receptors in Normal Development and Seizures: Friends or Foes?. Epilepsy Currents, 12(5), 189–191. [Link]
-
McCabe, R. T., et al. (1993). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. Journal of Pharmacology and Experimental Therapeutics, 264(1), 1248–52. [Link]
-
Kanthasamy, A. G., et al. (2000). Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes. Journal of Pharmacology and Experimental Therapeutics, 294(2), 654-61. [Link]
-
Epilepsy Foundation. (n.d.). Felbamate (Felbatol). [Link]
-
Mayo Clinic. (n.d.). Felbamate (oral route). [Link]
-
Venkatasai Life Sciences. (n.d.). This compound. [Link]
-
W. Griffith, M.D., & S. F. Schramm. (2017). A Potential Role for Felbamate in TSC- and NF1-Related Epilepsy: A Case Report and Review of the Literature. Case Reports in Neurological Medicine, 2017, 1903542. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Gpatindia. (2020). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Lotusfeet Pharma. (n.d.). This compound 1797130-34-7. [Link]
-
Olsen, R. W., & Sieghart, W. (2012). GABAA Receptors, Seizures, and Epilepsy. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]
Sources
- 1. Felbamate - Wikipedia [en.wikipedia.org]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potential Role for Felbamate in TSC- and NF1-Related Epilepsy: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. venkatasailifesciences.com [venkatasailifesciences.com]
- 13. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lotusfeetpharma.com [lotusfeetpharma.com]
- 15. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol (PTZ) Kindling Model of Epilepsy | Semantic Scholar [semanticscholar.org]
- 22. scispace.com [scispace.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 25. archepilepsy.org [archepilepsy.org]
- 26. aragen.com [aragen.com]
- 27. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 29. mdbneuro.com [mdbneuro.com]
- 30. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 32. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 33. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 34. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for the Administration of N-Aminocarbonyl Felbamate in Rodent Models
These comprehensive application notes provide detailed protocols for the administration of N-aminocarbonyl felbamate to rodent models for preclinical research. This document is intended for researchers, scientists, and professionals in drug development, offering a framework grounded in scientific integrity and field-proven insights. While specific data for this compound is limited, the protocols are extrapolated from extensive research on its parent compound, felbamate, a well-characterized anticonvulsant.
Scientific Foundation: Understanding the Mechanism of Action
A thorough understanding of a compound's mechanism of action is fundamental to designing meaningful preclinical studies. Felbamate, the parent compound of this compound, exhibits a unique dual mechanism of action that contributes to its broad-spectrum anticonvulsant activity.[1] It is crucial to consider that the N-aminocarbonyl moiety may influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Felbamate's primary mechanisms include:
-
NMDA Receptor Antagonism : Felbamate acts as an antagonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex.[2] By modulating this excitatory neurotransmitter system, it reduces neuronal hyperexcitability, a key factor in seizure generation.[3]
-
Potentiation of GABAergic Transmission : Felbamate enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors.[3] This potentiation contributes to an overall inhibitory tone in the central nervous system, thereby increasing the seizure threshold.
The interplay of these two mechanisms provides a strong rationale for investigating this compound in various rodent models of epilepsy.
Pharmacokinetic Profile in Rodents: A Predictive Framework
Pharmacokinetic parameters are critical for establishing a rational dosing regimen. The following data for felbamate in rodents serves as a predictive baseline for this compound. It is imperative to conduct a preliminary pharmacokinetic study for the novel compound to confirm these parameters.
| Species | Route of Administration | Half-life (t½) | Bioavailability (F) | Protein Binding | Primary Route of Elimination | Reference |
| Mouse | Oral (p.o.) | ~4-6 hours | >90% | 20-25% | Renal | [4] |
| Rat | Oral (p.o.) | ~6-8 hours | >90% | 22-25% | Renal | [4] |
| Rat | Intravenous (i.v.) / Oral (p.o.) | 2-16.7 hours (dose-dependent) | Complete | 22.4-35.9% | Hepatic (65-80%) & Renal (20-35%) | [5] |
Key Insights for Protocol Design:
-
The high oral bioavailability of felbamate in both mice and rats suggests that oral administration (gavage) is a viable and effective route.[4][5]
-
The relatively short half-life necessitates a carefully planned dosing schedule to maintain therapeutic drug levels, especially in chronic studies.[4][6]
-
The dose-dependent increase in half-life observed in rats suggests that pharmacokinetic parameters may vary at different dose levels.[5]
Pre-Administration Protocols: Ensuring Accuracy and Animal Welfare
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the investigational compound. For felbamate and its derivatives, which are sparingly soluble in water, a suspension is often necessary.[7]
Recommended Vehicle:
-
0.5% Methylcellulose in Sterile Water: This is a commonly used and well-tolerated vehicle for oral and intraperitoneal administration of insoluble compounds in rodents.[8][9]
Preparation of this compound Suspension (10 mg/mL):
-
Aseptically weigh the required amount of this compound.
-
In a sterile container, gradually add the 0.5% methylcellulose solution to the powder while continuously stirring or vortexing.
-
Continue to mix until a homogenous suspension is achieved.
-
Prepare fresh on the day of dosing to ensure stability.
Dose Determination: A Stepwise Approach
A systematic approach to dose selection is essential for obtaining meaningful and reproducible data.
Caption: Workflow for dose determination of this compound.
Objective: To determine the highest dose of this compound that can be administered without causing significant overt toxicity.
Materials:
-
This compound
-
Vehicle (0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory equipment for observation and measurement
Procedure:
-
Acclimatization: Acclimatize animals for a minimum of 7 days prior to the study.
-
Group Allocation: Divide animals into groups (n=3-5 per sex per group).
-
Dose Preparation: Prepare a range of this compound doses. Based on the high LD50 of felbamate (>5000 mg/kg in rats), a starting range could be 100, 300, 1000, and 3000 mg/kg.[4] A vehicle control group is mandatory.
-
Administration: Administer a single dose via oral gavage.
-
Observation: Monitor animals closely for clinical signs of toxicity at 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Observations should include changes in behavior, posture, gait, and autonomic signs.
-
Data Collection: Record body weights prior to dosing and at specified intervals throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Administration Protocols: Efficacy Studies
The following protocols are designed for evaluating the anticonvulsant efficacy of this compound in established rodent models of epilepsy.
Routes of Administration
-
Oral (p.o.) Gavage: Preferred for its clinical relevance and the high oral bioavailability of felbamate.[4][5]
-
Intraperitoneal (i.p.) Injection: Useful for rapid screening and when bypassing first-pass metabolism is desired.[4][10]
Recommended Dose Ranges for Efficacy Studies
The following table provides starting dose ranges for felbamate, which should be optimized for this compound.
| Animal Model | Seizure Type | Route of Administration | Effective Dose Range | Reference |
| Mouse | Maximal Electroshock Seizure (MES) | Oral (p.o.) | 15 - 60 mg/kg | [4] |
| Mouse | Audiogenic Seizures | Intraperitoneal (i.p.) | 25 - 100 mg/kg | [4] |
| Rat | Maximal Electroshock Seizure (MES) | Oral (p.o.) | Effective at non-toxic doses | [11] |
| Rat | Pentylenetetrazol (PTZ) Seizures | Intraperitoneal (i.p.) | 20 - 80 mg/kg | [4] |
| Rat | Kainic Acid-Induced Seizures | Oral (p.o.) | 30 - 100 mg/kg | [4] |
| Rat | Amygdala Kindling | Intraperitoneal (i.p.) | 12.5 - 50 mg/kg | [12] |
Protocol 2: Evaluation in the Maximal Electroshock Seizure (MES) Test in Mice
Objective: To assess the ability of this compound to prevent the spread of seizures.
Materials:
-
This compound suspension
-
Vehicle control
-
CF-1 mice (20-25 g)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Dosing: Administer this compound or vehicle via the desired route (p.o. or i.p.).
-
Time to Peak Effect: Conduct the seizure test at the presumed time of peak effect. For i.p. administration, this is typically 30-60 minutes.[8]
-
Stimulation: Apply a drop of anesthetic (e.g., tetracaine) to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[9]
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 3: Evaluation in the Pentylenetetrazol (PTZ) Seizure Test in Rats
Objective: To evaluate the effect of this compound on the seizure threshold.
Materials:
-
This compound suspension
-
Vehicle control
-
Wistar rats (150-200 g)
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles for i.p. injection
Procedure:
-
Dosing: Administer this compound or vehicle i.p.[13]
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
Observation: Observe the animals for 30 minutes for the presence of generalized tonic-clonic seizures.
-
Endpoint: Protection is defined as the absence of generalized seizures.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.
Post-Administration Monitoring and Animal Welfare
Adherence to ethical guidelines for animal welfare is paramount.
-
Hydration: For seizure models that may induce status epilepticus, provide fluid therapy (e.g., isotonic saline) to maintain hydration.[14]
-
Analgesia and Sedation: If prolonged seizures occur, the use of anticonvulsants like diazepam or pentobarbital should be considered if it does not interfere with the study's objectives.[14]
-
Monitoring for Adverse Effects: Be vigilant for potential adverse effects, which for felbamate in humans include aplastic anemia and liver failure.[15][16] While the risk in rodents is not well-defined, monitoring for signs of distress, changes in body weight, and altered behavior is crucial.
-
Humane Endpoints: Establish clear humane endpoints for animals that exhibit severe or uncontrolled seizures.
Data Interpretation and Self-Validation
A robust experimental design is self-validating.
-
Controls: Always include a vehicle control group. A positive control (a known anticonvulsant) can also be beneficial for validating the experimental model.
-
Dose-Response: Establishing a clear dose-response relationship strengthens the evidence for the compound's efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating plasma and brain concentrations of this compound with its anticonvulsant effect will provide a more complete understanding of its activity.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in rodent models. By leveraging the extensive knowledge of the parent compound, felbamate, and adhering to rigorous scientific principles, researchers can generate high-quality, reproducible data to advance the development of this novel therapeutic candidate.
References
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234. [Link]
-
Adusumalli, V. E., Yang, J. T., Wong, K. K., Kucharczyk, N., & Sofia, R. D. (1991). Felbamate pharmacokinetics in the rat, rabbit, and dog. Drug Metabolism and Disposition, 19(6), 1116–1125. [Link]
-
Patsnap. (2024). What is the mechanism of Felbamate? Patsnap Synapse. [Link]
-
Pediatric Oncall. (n.d.). Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]
-
Wikipedia. (2023). Felbamate. [Link]
-
UCLA Research Safety & Animal Welfare Administration. (n.d.). Status Epilepticus in Rodents. [Link]
-
Mayo Clinic. (2023). Felbamate (Oral Route). [Link]
-
Alonso, J., et al. (2015). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. PLoS One, 10(6), e0129021. [Link]
-
National Center for Biotechnology Information. (n.d.). Felbamate. PubChem Compound Summary for CID 3331. [Link]
-
Barker-Haliski, M. L., et al. (2017). Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice. Epilepsia, 58(11), 1852–1862. [Link]
-
Swinyard, E. A., et al. (1986). The effect of chronic felbamate administration on anticonvulsant activity and hepatic drug-metabolizing enzymes in mice and rats. Epilepsia, 27(3), 295–300. [Link]
-
Löscher, W. (2007). The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice. Epilepsy Research, 75(2-3), 166–175. [Link]
-
Reddy, D. S., et al. (2020). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
-
U.S. Food and Drug Administration. (2012). Felbatol® (felbamate) Label. [Link]
-
Löscher, W., & Hönack, D. (1993). Anticonvulsant Activity of Felbamate in Amygdala Kindling Model of Temporal Lobe Epilepsy in Rats. Epilepsy Research, 15(3), 199–206. [Link]
-
Swinyard, E. A., et al. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27–34. [Link]
-
Smith, R. D., Grzelak, M. E., & Coffin, V. L. (1994). Felbamate, a novel antiepileptic agent, does not affect cognition in rodents. Behavioural Pharmacology, 5(3), 365–368. [Link]
-
U.S. Food and Drug Administration. (n.d.). FELBATOL® (felbamate) Prescribing Information. [Link]
-
Mares, P., & Velisek, L. (1992). Qualitative changes of anticonvulsant action of felbamate during development in rats. Epilepsia, 33(1), 132–136. [Link]
-
Löscher, W., & Hönack, D. (1993). Anticonvulsant activity of felbamate in amygdala kindling model of temporal lobe epilepsy in rats. Epilepsy Research, 15(3), 199–206. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
-
Medscape. (n.d.). Felbatol (felbamate) dosing, indications, interactions, adverse effects, and more. [Link]
Sources
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The effect of chronic felbamate administration on anticonvulsant activity and hepatic drug-metabolizing enzymes in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of felbamate in amygdala kindling model of temporal lobe epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative changes of anticonvulsant action of felbamate during development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Validated Stability-Indicating HPLC Method for the Quantification of N-Aminocarbonyl Felbamate in Felbamate Drug Substance
An Application Note and Protocol from a Senior Application Scientist
Abstract
This comprehensive guide details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the identification and quantification of N-Aminocarbonyl Felbamate, a potential impurity in Felbamate drug substance.[1] Felbamate is a potent anticonvulsant whose therapeutic use is reserved for severe, refractory epilepsy due to significant safety concerns, including aplastic anemia and hepatic failure.[2][3][4] This risk profile mandates stringent control over its purity and impurity profile. The analytical method described herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in a regulated quality control environment.[5][6] The protocol provides detailed procedures for system suitability, specificity via forced degradation, linearity, accuracy, precision, and robustness, making it a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in High-Risk Therapeutics
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an effective antiepileptic agent, but its clinical application is limited by a high risk of severe adverse effects.[7][8] Regulatory bodies such as the FDA require rigorous characterization and control of any impurities in the final drug substance to ensure patient safety.[9][10] this compound is recognized as a related substance to Felbamate and is listed as a USP impurity, making its control a matter of compliance and quality assurance.[1][11]
The causality behind developing a specific, validated analytical method is rooted in this need for absolute certainty. An uncharacterized or uncontrolled impurity could potentially contribute to the drug's toxicity profile or affect its stability and efficacy. Therefore, a stability-indicating method—one that can unequivocally separate the impurity from the active pharmaceutical ingredient (API) and any potential degradation products—is not merely a procedural requirement but a fundamental pillar of drug safety. This document provides the scientific rationale and a step-by-step protocol for such a method.
Materials and Methods
Reagents and Chemicals
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC/Milli-Q Grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (30%)
Reference Standards
-
USP Felbamate Reference Standard
-
This compound Reference Standard (Authenticated and characterized with purity >98%)
Instrumentation
A gradient-capable HPLC system equipped with:
-
Quaternary or Binary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control
-
Column Compartment with temperature control
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation between Felbamate, this compound, and potential degradants.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm[12][13] |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
System Suitability Solution: Accurately weigh and dissolve approximately 5 mg of USP Felbamate RS and 5 mg of this compound RS in a 100 mL volumetric flask with diluent to obtain a concentration of 50 µg/mL for each.
-
Standard Solution (for quantification): Accurately weigh and dissolve ~25 mg of this compound RS in a 100 mL volumetric flask with diluent. Dilute 1 mL of this solution to 100 mL with diluent to obtain a final concentration of 2.5 µg/mL (representing 0.5% of the sample concentration).
-
Sample Solution: Accurately weigh and dissolve ~50 mg of Felbamate drug substance in a 100 mL volumetric flask with diluent to obtain a concentration of 500 µg/mL.
Method Validation Protocol
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][14] The following protocols are designed to meet the criteria set forth in ICH Q2(R2).[5][15][16]
System Suitability
Causality: Before any analysis, the performance of the chromatographic system must be verified. This ensures that the system is capable of producing accurate and precise results on that specific day. Procedure:
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five (5) times.
-
Calculate the parameters against the acceptance criteria.
| Parameter | Acceptance Criteria |
| Resolution (between Felbamate and this compound) | ≥ 2.0 |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| %RSD for Peak Area (n=5 injections) | ≤ 2.0% for both peaks |
Specificity (Selectivity) & Forced Degradation
Causality: This is the most critical validation parameter for an impurity method. It proves the method's ability to measure the analyte of interest (this compound) in the presence of all potential interferents, including the API, other impurities, and degradation products. A forced degradation study is the definitive way to generate these potential interferents. Procedure:
-
Prepare five separate solutions of the Felbamate sample solution.
-
Expose them to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject each stressed sample and an unstressed control sample.
-
Analyze the chromatograms for peak purity of both Felbamate and this compound using a PDA detector.
Acceptance Criteria: The method is considered stability-indicating if there is no co-elution at the peak of interest, and the peak purity angle is less than the purity threshold for both the API and the impurity.
Linearity and Range
Causality: To ensure a direct, proportional relationship between the concentration of this compound and the detector response, allowing for accurate quantification across a defined range. Procedure:
-
Prepare a stock solution of this compound RS.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., if the limit is 0.2%, the range would cover ~0.05% to 0.3%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Y-intercept should be close to zero.
Accuracy (Recovery)
Causality: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed by spiking a sample matrix with a known quantity of the impurity. Procedure:
-
Prepare a bulk solution of Felbamate sample.
-
Spike the sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for this compound).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Procedure:
-
Repeatability (Intra-assay): Prepare six individual sample solutions from the same batch of Felbamate, spiked with this compound at the 100% specification level. Analyze on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
-
Calculate the %RSD for the results.
Acceptance Criteria:
-
%RSD for Repeatability ≤ 5.0%
-
%RSD for Intermediate Precision ≤ 10.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: To determine the lowest concentration of the impurity that can be reliably quantified and detected, respectively. This defines the lower boundary of the method's capability. Procedure:
-
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
-
The precision (%RSD) at the LOQ should be verified to be ≤ 10%.
Robustness
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Procedure:
-
Analyze a system suitability solution while making small variations to the nominal parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Evaluate the impact on system suitability criteria (e.g., resolution, tailing factor).
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Visualizations & Diagrams
Caption: Overall workflow for the quality control analysis of this compound.
Caption: Decision and workflow logic for method validation based on ICH Q2(R2) guidelines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks via Vertex AI Search.
- ICH Q2(R2)
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015). Genetic Engineering & Biotechnology News.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Wilson, J. F., Watson, I. D., et al. (2002). Primary standardization of assays for anticonvulsant drugs: comparison of accuracy and precision.Clinical Chemistry.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
- Felbamate Monograph for Professionals. (2025). Drugs.com.
- Felbamate Tablets - USP-NF ABSTRACT. (2019).
- Felbamate USP Reference Standard.Sigma-Aldrich.
- Felbamate Tablets, USP - DailyMed.U.S.
- Felbam
- Felbam
- Determination of felbamate in human serum by high-performance liquid chrom
- This compound | C12H15N3O5 | CID 131667615.
- An automated analytical method for the determination of felbam
- Felbamate | Davis's Drug Guide for Rehabilit
Sources
- 1. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. Felbamate - Wikipedia [en.wikipedia.org]
- 8. Felbamate - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. Felbamate Tablets [doi.usp.org]
- 12. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for High-Throughput Screening of Felbamate and its Analogs, Including N-Aminocarbonyl Felbamate
Introduction: The Therapeutic Potential of Felbamate and the Quest for Novel Neuromodulators
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication approved for the management of focal seizures and Lennox-Gastaut syndrome, particularly in patients with drug-resistant epilepsy.[1][2] Its clinical utility, though tempered by safety considerations, stems from a multifaceted mechanism of action that distinguishes it from many other anti-epileptic drugs.[1] Felbamate is understood to exert its effects through the modulation of several key players in neuronal excitability.[3] Primarily, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site, thereby dampening glutamatergic excitatory neurotransmission.[3] Additionally, it has been shown to potentiate GABAergic inhibition by positively modulating GABA-A receptors and to inhibit voltage-gated sodium and calcium channels.[3][4] This polypharmacology contributes to its broad-spectrum anticonvulsant activity.[4]
The carbamate functional group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to permeate cell membranes.[5][6][7] The exploration of felbamate analogs, such as N-Aminocarbonyl Felbamate (a known impurity and derivative), is a promising avenue for the discovery of novel therapeutics for neurological disorders with potentially improved safety profiles.[8][9] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify new chemical entities with desired biological activities.[10] More than 80% of small-molecule drugs approved by the FDA were discovered through HTS.[10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the identification and characterization of felbamate analogs, using this compound as a representative example. The protocols detailed herein are based on the known mechanisms of action of felbamate and are designed to be robust, reliable, and adaptable to standard HTS infrastructure.
The Mechanistic Landscape of Felbamate: A Multi-Target Approach
A successful HTS campaign for felbamate analogs requires a suite of assays that can interrogate the compound's interaction with its primary molecular targets. The following diagram illustrates the key signaling pathways modulated by felbamate, which form the basis for the HTS assay designs presented in this guide.
Caption: Tiered high-throughput screening workflow.
Primary HTS Assay Protocols
The following protocols describe robust, fluorescence-based assays suitable for the primary screening of large compound libraries. These assays are designed for 384-well microplate formats and are compatible with automated liquid handling and plate reading instrumentation.
Protocol 1: NMDA Receptor Antagonist Screening using a Calcium Flux Assay
This assay identifies compounds that inhibit NMDA receptor activation by measuring changes in intracellular calcium concentration. [5][11][12][13] Assay Principle: In a cell line stably expressing NMDA receptors (e.g., HEK293 cells), activation by glutamate and glycine leads to an influx of calcium. [12]Compounds that antagonize the NMDA receptor will prevent or reduce this calcium influx. The change in intracellular calcium is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. [14][15] Materials:
-
Cell Line: HEK293 cell line stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM.
-
Agonists: L-Glutamate and Glycine.
-
Test Compounds: Compound library, including this compound, dissolved in DMSO.
-
Positive Control: A known NMDA receptor antagonist (e.g., MK-801 or AP5).
-
Negative Control: DMSO.
Step-by-Step Protocol:
-
Cell Plating: Seed the HEK293-NMDA cells into 384-well, black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate for 24-48 hours.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer. Remove the culture medium from the cell plate and add the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with Assay Buffer to remove excess dye. Add the test compounds, positive control, and negative control to the respective wells. A typical screening concentration is 10 µM. [16]4. Agonist Stimulation and Signal Detection: Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation). [17][18]Record a baseline fluorescence for 10-20 seconds. Add a solution of glutamate and glycine to all wells to stimulate the NMDA receptors. Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
Data Analysis: The fluorescence signal is typically analyzed as the peak fluorescence intensity or the area under the curve after agonist addition. The activity of test compounds is calculated as the percentage of inhibition relative to the controls. A Z'-factor > 0.5 indicates a robust assay. [10]
Protocol 2: GABA-A Receptor Positive Allosteric Modulator (PAM) Screening using a Membrane Potential Assay
This assay identifies compounds that enhance the activity of GABA-A receptors by measuring changes in cell membrane potential. [10][17][19] Assay Principle: In a cell line expressing GABA-A receptors (e.g., CHO cells), the binding of GABA opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the cell membrane. [20][21]Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to a greater change in membrane potential. This change is detected using a fluorescent membrane potential-sensitive dye.
Materials:
-
Cell Line: CHO cell line stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: Chloride-free buffer (e.g., replacing NaCl with Na-gluconate) and a high-chloride buffer.
-
Fluorescent Dye: A membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Agonist: Gamma-aminobutyric acid (GABA).
-
Test Compounds: Compound library, including this compound, dissolved in DMSO.
-
Positive Control: A known GABA-A PAM (e.g., Diazepam).
-
Negative Control: DMSO.
Step-by-Step Protocol:
-
Cell Plating: Seed the CHO-GABA-A cells into 384-well microplates and incubate for 24 hours.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Add the dye to each well and incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add test compounds, positive control, and negative control to the plate.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence. Add a sub-maximal concentration of GABA (e.g., EC20) to all wells. Continue recording the fluorescence for 2-3 minutes to measure the potentiation of the GABA response.
-
Data Analysis: The activity of PAMs is quantified as the percentage of potentiation of the GABA response relative to the positive control.
Protocol 3: Voltage-Gated Sodium Channel (VGSC) Inhibitor Screening using a Sodium Influx Assay
This assay identifies compounds that block voltage-gated sodium channels by measuring the influx of sodium ions. [6][7][22] Assay Principle: In a cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.1, Nav1.2), the channels can be opened using a chemical activator (e.g., veratridine). [8]This leads to an influx of sodium ions, which can be detected by a sodium-sensitive fluorescent dye, such as Asante NaTRIUM Green-2. [6]Inhibitors of the channel will block this sodium influx.
Materials:
-
Cell Line: HEK293 cell line stably expressing the desired voltage-gated sodium channel subtype.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Asante NaTRIUM Green-2 AM.
-
Activator: Veratridine.
-
Test Compounds: Compound library, including this compound, dissolved in DMSO.
-
Positive Control: A known sodium channel blocker (e.g., Tetracaine or Lidocaine).
-
Negative Control: DMSO.
Step-by-Step Protocol:
-
Cell Plating: Seed the HEK293-Nav cells into 384-well microplates and incubate for 24-48 hours.
-
Dye Loading: Load the cells with Asante NaTRIUM Green-2 AM in Assay Buffer for 60 minutes at 37°C.
-
Compound Addition: Wash the cells and add the test compounds and controls to the plate.
-
Channel Activation and Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence. Add veratridine to all wells to activate the sodium channels. Continue recording the fluorescence for 5 minutes.
-
Data Analysis: The inhibitory activity of the test compounds is determined by the reduction in the fluorescence signal compared to the controls.
Data Interpretation and Secondary Assays
| Assay | Parameter Measured | Expected Result for Active Compound | Data Analysis | Next Steps for Hits |
| NMDA Receptor Antagonist | Intracellular Ca²⁺ | Decreased fluorescence signal | % Inhibition, Z' factor | IC₅₀ determination, selectivity profiling |
| GABA-A Receptor PAM | Membrane Potential | Increased fluorescence signal | % Potentiation, Z' factor | EC₅₀ determination, selectivity profiling |
| VGSC Inhibitor | Intracellular Na⁺ | Decreased fluorescence signal | % Inhibition, Z' factor | IC₅₀ determination, subtype selectivity |
Secondary Assays:
-
Dose-Response Curves: Hits from the primary screen should be re-tested at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values).
-
Counter-screens: To assess the selectivity of the compounds, they should be tested against related targets or in parental cell lines lacking the target receptor/channel.
-
Automated Electrophysiology: For the most promising hits, automated patch-clamp electrophysiology provides a more direct and detailed characterization of their effects on ion channel function. [3][4][23]This can confirm the mechanism of action and provide information on state-dependence and other biophysical properties.
Conclusion
The multi-target nature of felbamate presents both a challenge and an opportunity for the discovery of novel neurotherapeutics. By employing a battery of well-designed high-throughput screening assays, researchers can efficiently explore the chemical space of felbamate analogs, such as this compound. The protocols outlined in this application note provide a robust framework for the identification and characterization of new compounds with the potential to modulate neuronal excitability. A systematic approach, from primary screening to detailed mechanistic studies, will be crucial in advancing the most promising candidates towards preclinical and clinical development.
References
-
This compound | C12H15N3O5 | CID 131667615 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Mayer, M. L., et al. (2006). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 795–804. [Link]
-
Tay, B., Stewart, T. A., Davis, F. M., Deuis, J. R., & Vetter, I. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE, 14(3), e0213751. [Link]
-
Brilliant Sodium 2 Assays. (n.d.). ION Biosciences. Retrieved from [Link]
-
Sodium Indicators. (n.d.). ION Biosciences. Retrieved from [Link]
-
Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781–786. [Link]
-
Kung, C.-H., & Kwon, C.-H. (2009). Carbamate derivatives of felbamate as potential anticonvulsant agents. Medicinal Chemistry Research, 18(5), 498–513. [Link]
-
Bett, A., et al. (2016). High-Throughput Screening of NaV1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. ASSAY and Drug Development Technologies, 14(6), 349–357. [Link]
-
Felbamate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Leppik, I. E. (2025). Felbamate. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap. (2024). What is the mechanism of Felbamate? Patsnap Synapse. [Link]
-
Felbamate (Felbatol). (n.d.). Epilepsy Foundation. Retrieved from [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234. [Link]
-
Knudsen, M. J., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58420. [Link]
-
McCabe, R. T., et al. (1995). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology: Molecular Pharmacology, 289(2), 229–233. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
-
Zhang, Y., et al. (2022). Establishment of a high throughput screening system for GABAA1 modulators in living cells. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Guo, H., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57805. [Link]
-
Ion Channel Screening. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
High throughput screening technologies for ion channels. (2015). Acta Pharmacologica Sinica, 36(12), 1436–1446. [Link]
-
Calcium flux & cAMP Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Laukova, M., Shakarjian, M. P., & Olsen, C. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
Shen, W., et al. (2018). High-throughput screening and identification of potent broad-spectrum inhibitors of coronaviruses. Journal of Virology, 92(12), e00023-18. [Link]
-
Automated platforms for conducting calcium flux assays. (n.d.). Agilent. Retrieved from [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]
-
Ion Channel Assays. (n.d.). Charles River. Retrieved from [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved from [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical and Bioanalytical Chemistry, 411(10), 1957–1970. [Link]
-
Gpatindia. (2020). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
T. L. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(5), 456–479. [Link]
-
Felbamate | C11H14N2O4 | CID 3331 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Veeprho. Retrieved from [Link]
-
This compound. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]
-
This compound. (n.d.). GSRS. Retrieved from [Link]
-
GABA binds to the GABAA receptors at the interface between the α and β subunits, enhancing Cl− conductance across the membrane. (2025). Frontiers in Psychiatry. [Link]
-
GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. NaV1.9 Inhibitor Screening: high-throughput screening [metrionbiosciences.com]
- 2. NMDA Receptors Screening & Profiling Services [sbdrugdiscovery.com]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Flux & cAMP Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Assay of Calcium Transients and Synapses in Rat Hippocampal Neurons by Kinetic Image Cytometry and High-Content Analysis: An In Vitro Model System for Postchemotherapy Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assays | 애질런트 [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia [frontiersin.org]
- 21. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Technical Guide to N-Aminocarbonyl Felbamate (Felbamate) in Neuroprotection Assays
For Research Use Only. Not for use in diagnostic procedures.
Author: Senior Application Scientist
Date: January 16, 2026
Introduction
Excitotoxicity, the pathological process by which neuronal damage is triggered by the overactivation of excitatory amino acid receptors, is a central mechanism in various neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases.[1][2][3] The N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptor, plays a pivotal role in mediating these excitotoxic cascades.[4] Consequently, agents that can modulate NMDA receptor activity are of significant interest as potential neuroprotective therapeutics.
N-Aminocarbonyl Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate and commonly referred to as Felbamate, is an anticonvulsant agent that has demonstrated significant neuroprotective properties.[5][6][7] Its unique mechanism of action, primarily involving the modulation of NMDA receptors, makes it a valuable tool for studying neuroprotective pathways in vitro.[4][8] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Felbamate in established in vitro neuroprotection assays. We will delve into the mechanistic underpinnings of Felbamate's action and provide detailed, step-by-step protocols for its application in models of glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD), along with methods for quantifying neuronal viability and cytotoxicity.
Mechanism of Action: A Dual Approach to Neuroprotection
Felbamate exhibits a multifaceted mechanism of action, contributing to its neuroprotective and anticonvulsant effects.[4] The primary mechanisms involve the modulation of both excitatory and inhibitory neurotransmitter systems.[4][5][8]
-
NMDA Receptor Antagonism: Felbamate acts as a noncompetitive antagonist at the NMDA receptor.[9] It specifically interacts with the strychnine-insensitive glycine co-agonist binding site on the NMDA receptor complex.[6][10] By blocking this site, Felbamate reduces the frequency of NMDA receptor channel opening in response to glutamate, thereby attenuating the excessive calcium (Ca2+) influx that initiates excitotoxic cell death pathways.[11] Studies have shown that Felbamate exhibits a modest selectivity for NMDA receptors containing the NR2B subunit.[9][12]
-
GABA-A Receptor Potentiation: In addition to its effects on excitatory transmission, Felbamate has been shown to potentiate the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[8][13] This potentiation enhances the inhibitory chloride current, leading to hyperpolarization of the neuronal membrane and a general reduction in neuronal excitability.[4] However, the exact nature of this interaction is complex, with some studies suggesting it is selective for specific GABA-A receptor subunit combinations.[14][15]
-
Modulation of Voltage-Gated Ion Channels: Some evidence also suggests that Felbamate may block voltage-gated sodium channels and L-type calcium channels, further contributing to the stabilization of neuronal membranes and reduction of hyperexcitability.[4][16][17]
This dual action of inhibiting excitatory NMDA receptor function while enhancing inhibitory GABAergic tone provides a powerful and synergistic mechanism for neuroprotection against excitotoxic insults.[8]
Detailed Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This protocol describes how to induce excitotoxic cell death in primary neuronal cultures using glutamate and how to assess the neuroprotective effect of Felbamate. [1][2][18] Materials and Reagents:
-
Primary cortical or hippocampal neurons
-
96-well cell culture plates, poly-D-lysine coated
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Felbamate stock solution (e.g., 100 mM in DMSO)
-
L-glutamic acid stock solution (e.g., 10 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for viability/cytotoxicity assay (see Protocol 3)
Procedure:
-
Cell Plating: Seed primary neurons onto poly-D-lysine coated 96-well plates at a density of 40,000 to 80,000 cells/well. Culture for at least 14 days to allow for the development of mature synaptic networks, which is critical for observing glutamate-induced excitotoxicity. [1][19]2. Felbamate Pre-treatment: Prepare serial dilutions of Felbamate in culture medium from the stock solution. Carefully replace half of the medium in each well with the medium containing the desired final concentrations of Felbamate. A common concentration range to test is 100 µM to 3 mM. [9][11]Include vehicle control wells (DMSO only). Incubate for 1 to 24 hours. [2]3. Glutamate Insult: Add L-glutamic acid to the wells to a final concentration that induces approximately 50-60% cell death (EC50). This concentration must be empirically determined for your specific culture system but often ranges from 30 µM to 250 µM. [19][20]Do not add glutamate to the "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. [1]5. Endpoint Analysis: Proceed to Protocol 3 to quantify neuronal viability (MTT assay) or cytotoxicity (LDH assay).
| Parameter | Recommended Range | Notes |
| Felbamate Concentration | 100 µM - 3 mM | Test a range to determine the optimal protective concentration. [9][11] |
| Glutamate Concentration | 30 µM - 250 µM | Must be optimized to achieve ~50% cell death in your model system. [19][20] |
| Pre-treatment Time | 1 - 24 hours | 24 hours is common for assessing prophylactic effects. [2] |
| Insult Duration | 24 - 48 hours | Monitor cultures for signs of cell death. [1] |
Protocol 2: Oxygen-Glucose Deprivation (OGD) Assay
This protocol simulates ischemic conditions in vitro and is used to evaluate the neuroprotective potential of compounds in a stroke-like model. [21][22][23] Materials and Reagents:
-
Mature primary neuronal cultures (as in Protocol 1)
-
Normal neuronal culture medium
-
Glucose-free medium (e.g., DMEM without glucose)
-
Hypoxic chamber or incubator (capable of maintaining 95% N2, 5% CO2)
-
Felbamate stock solution
Procedure:
-
Preparation: Prepare Felbamate dilutions in both normal and glucose-free media. Pre-warm the glucose-free medium and equilibrate it within the hypoxic chamber for at least 1 hour before use.
-
Treatment Application (Pre-OGD): For pre-treatment studies, add Felbamate to the cultures as described in Protocol 1, Step 2, and incubate for the desired duration.
-
OGD Induction:
-
Remove the normal culture medium from all wells.
-
Wash the cells once with pre-warmed, deoxygenated glucose-free medium.
-
Add 100 µL of deoxygenated, glucose-free medium to each well. For treatment groups, this medium should contain the appropriate concentration of Felbamate.
-
Immediately place the plate inside the hypoxic chamber. [24]4. Hypoxic Incubation: Incubate the plate under hypoxic conditions (e.g., 95% N2, 5% CO2) at 37°C for a duration sufficient to cause significant cell death (typically 1-3 hours, requires optimization). [24]5. Reperfusion/Reoxygenation:
-
Remove the plate from the hypoxic chamber.
-
Quickly replace the glucose-free medium with 100 µL of pre-warmed, normal (glucose-containing) culture medium.
-
For post-OGD treatment studies, this fresh medium can contain Felbamate. In vivo studies show a therapeutic window of 1-4 hours post-insult. [25] * Return the plate to a standard normoxic incubator (95% air, 5% CO2).
-
-
Incubation: Incubate for 24 hours to allow for delayed neuronal death to occur. [23]7. Endpoint Analysis: Proceed to Protocol 3 to quantify neuroprotection.
Protocol 3: Quantification of Neuroprotection
The outcome of the neuroprotection assays can be quantified using standard methods that measure either cell viability or cytotoxicity. [26] 3A: MTT Assay for Cell Viability This assay measures the metabolic activity of living cells, which reflects the viable cell population. [27]NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [27] Procedure:
-
Following the incubation period in Protocol 1 or 2, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each 100 µL well. [27]2. Incubate the plate for 4 hours at 37°C. [27]3. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [27]4. Incubate the plate overnight at 37°C in a humidified atmosphere. [27]5. Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm. 6. Calculation:
-
Corrected Absorbance = Absorbance(570nm) - Absorbance(630nm)
-
% Viability = (Corrected Absorbance [Sample] / Corrected Absorbance [Untreated Control]) * 100
-
3B: LDH Release Assay for Cytotoxicity This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity. [28][29] Procedure:
-
Controls: Prepare controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (untreated cells lysed with 0.5-1% Triton X-100 for 10-15 minutes). [28][30]2. Sample Collection: Carefully collect 50 µL of supernatant from each well of the experimental plate and transfer to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate. [30][31]4. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [30]5. Measurement: Measure the absorbance at 490 nm using a microplate reader. [31]6. Calculation:
-
% Cytotoxicity = ( (Absorbance [Sample] - Absorbance [Spontaneous Release]) / (Absorbance [Maximum Release] - Absorbance [Spontaneous Release]) ) * 100
-
Data Interpretation and Quality Control
-
Expected Results: In a successful experiment, Felbamate should produce a dose-dependent increase in cell viability (MTT assay) or a decrease in cytotoxicity (LDH assay) in the insult-treated groups compared to the vehicle-treated insult group.
-
Positive Control: A well-characterized NMDA receptor antagonist, such as MK-801 or AP5, can be used as a positive control to validate the assay system. [3]* Data Normalization: Results should always be normalized to the control groups (untreated and vehicle + insult) to account for inter-assay variability.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed neuroprotective effects.
Conclusion
This compound (Felbamate) is a valuable pharmacological tool for investigating mechanisms of neuroprotection in vitro. Its well-defined dual action on NMDA and GABA-A receptors provides a solid basis for its use in models of excitotoxicity and ischemia. [8]The protocols detailed in this application note provide a robust framework for researchers to reliably assess the neuroprotective properties of Felbamate and other test compounds. Adherence to best practices in cell culture, assay optimization, and data analysis will ensure the generation of high-quality, reproducible results in the pursuit of novel neuroprotective strategies.
References
-
Kohr, G. (1995). Felbamate block of the N-methyl-D-aspartate receptor. J Pharmacol Exp Ther, 273(2), 878-86. [Link]
-
Kleckner, N. W., & Dingledine, R. (1995). Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. Mol Pharmacol, 48(5), 98-107. [Link]
-
Kopke, J. A., et al. (1997). Subtype-selective Antagonism of N-methyl-D-aspartate Receptors by Felbamate: Insights Into the Mechanism of Action. Mol Pharmacol, 51(4), 647-55. [Link]
-
Wikipedia. (n.d.). Felbamate. Wikipedia. [Link]
-
Leßmann, V., & Wirth, M. J. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. [Link]
-
Tasca, C. I., et al. (2015). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods Mol Biol, 1254, 197-210. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Felbamate?. Patsnap Synapse. [Link]
-
Rho, J. M., et al. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Ann Neurol, 35(2), 229-34. [Link]
-
Tharakan, B., et al. (2015). Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction. J Vis Exp, (99), e52699. [Link]
-
Aras, M. A., et al. (2008). Assessment of cell viability in primary neuronal cultures. Curr Protoc Neurosci, Chapter 7, Unit 7.18. [Link]
-
Burroughs, S. L., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. J Neurosci Methods, 203(1), 141-5. [Link]
-
Tharakan, B., et al. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. JoVE, (99). [Link]
-
Tasca, C. I., et al. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods Mol Biol, 1254, 197-210. [Link]
-
FUJIFILM Wako Chemicals. (2025). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. [Link]
-
Canzoniero, L. M., et al. (2004). A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. J Neurosci Methods, 136(1), 63-71. [Link]
-
Shuaib, A., et al. (1995). Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils. Brain Res, 678(1-2), 345-9. [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Creative Bioarray. [Link]
-
Kaja, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Curr Protoc Toxicol, 72, 2.27.1-2.27.14. [Link]
-
Rho, J. M., et al. (1991). Effect of anticonvulsant felbamate on GABAA receptor system. Epilepsia, 32(3), 389-91. [Link]
-
McCabe, R. T., et al. (1993). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. J Pharmacol Exp Ther, 264(3), 1248-52. [Link]
-
Wasterlain, C. G., et al. (1992). Felbamate reduces hypoxic-ischemic brain damage in vivo. Eur J Pharmacol, 212(2-3), 275-8. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Wasterlain, C. G., et al. (1993). Posthypoxic treatment with felbamate is neuroprotective in a rat model of hypoxia-ischemia. Neurology, 43(11), 2303-10. [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. [Link]
-
White, H. S., et al. (1992). A neuropharmacological evaluation of felbamate as a novel anticonvulsant. Epilepsia, 33(3), 564-72. [Link]
-
Bentea, E., et al. (2024). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Int J Mol Sci, 25(12), 6393. [Link]
-
NEUROFIT. (n.d.). Viability and survival test. NEUROFIT. [Link]
-
K-K. H., et al. (2000). Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes. Neurosci Lett, 280(3), 195-9. [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]
-
Subramaniam, S., et al. (1995). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. Eur J Pharmacol, 289(2), 229-33. [Link]
-
Rogawski, M. A. (1995). Update on the mechanism of action of antiepileptic drugs. Epilepsia, 36 Suppl 2, S2-S10. [Link]
-
BrainKart. (2017). Agents Whose Mechanism of Action Is Not Known. BrainKart. [Link]
-
Reddy, D. S., & Estes, W. A. (2022). GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. innoprot.com [innoprot.com]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. Felbamate - Wikipedia [en.wikipedia.org]
- 6. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate reduces hypoxic-ischemic brain damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainkart.com [brainkart.com]
- 11. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 19. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive and selective assay of neuronal degeneration in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 24. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 25. Posthypoxic treatment with felbamate is neuroprotective in a rat model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 30. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 31. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of N-Aminocarbonyl Felbamate and Related Compounds
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of N-aminocarbonyl felbamate?
While specific experimental data for this compound is not publicly available, we can infer potential solubility challenges from its parent compound, felbamate. Felbamate is classified as "sparingly soluble in water," with a reported solubility of less than 1 mg/mL.[1][5] Given the structural similarities, it is prudent to anticipate that this compound also exhibits poor aqueous solubility. Initial experiments should, therefore, include solubility screening in a variety of aqueous and organic solvents to establish a baseline.
Q2: Why is my compound precipitating out of solution during my experiment?
Precipitation is a common issue with poorly soluble compounds like felbamate and likely its derivatives. This can be triggered by several factors, including:
-
Solvent Change: If the compound is dissolved in a good solvent (e.g., DMSO) and then diluted into an aqueous buffer where it is less soluble, it can crash out of solution.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
pH Shift: The pH of the medium can affect the ionization state of a compound, which in turn influences its solubility.
-
High Concentration: Attempting to prepare solutions above the compound's intrinsic solubility limit will result in precipitation.
Q3: Can I use DMSO to dissolve this compound for my in vitro assays?
Dimethyl sulfoxide (DMSO) is a powerful solvent and is often used to prepare stock solutions of poorly soluble compounds for in vitro studies. Felbamate is freely soluble in DMSO.[1] However, it is critical to be mindful of the final concentration of DMSO in your assay, as it can have cytotoxic effects or interfere with experimental results. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays. Always run a vehicle control (DMSO without the compound) to account for any solvent effects.
Troubleshooting Guide: Enhancing Solubility
This section provides detailed troubleshooting for common solubility-related issues, presented in a question-and-answer format with actionable protocols.
Issue 1: Inconsistent results in biological assays due to poor compound solubility.
Question: I am observing high variability in my bioassay results, which I suspect is due to the compound not being fully dissolved. How can I ensure my test compound is in a soluble state?
Expertise & Experience: This is a classic problem when working with BCS Class II or IV compounds. The key is to either increase the intrinsic solubility of the compound in your chosen vehicle or to create a stable, dispersed system. Co-solvency is often the first and most straightforward approach to try.
Trustworthiness (Self-Validating Protocol): The effectiveness of a co-solvent system can be visually inspected for clarity and quantitatively confirmed using techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the dissolved compound.
Authoritative Grounding: The principle of co-solvency involves reducing the polarity of the aqueous solvent system with a water-miscible organic solvent, thereby increasing the solubility of a non-polar solute.[6]
-
Solvent Screening:
-
Prepare saturated solutions of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibrate the solutions for 24 hours at a controlled temperature.
-
Filter the solutions through a 0.45 µm filter and analyze the filtrate by a validated analytical method (e.g., HPLC-UV) to determine the solubility in each solvent.[5][7]
-
-
Co-Solvent Titration:
-
Select the solvent in which the compound shows the highest solubility.
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% v/v propylene glycol in water).
-
Determine the solubility of this compound in each co-solvent mixture as described above.
-
-
Data Analysis:
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal ratio for your desired final concentration.
-
Data Presentation: Solubility of Felbamate in Various Solvents
| Solvent | Solubility Classification | Notes |
| Water | Sparingly soluble (< 1 mg/mL)[1][5] | Baseline for aqueous systems. |
| Methanol | Sparingly soluble[1] | Common organic solvent. |
| Ethanol | Sparingly soluble[1] | Pharmaceutically acceptable co-solvent. |
| Acetone | Sparingly soluble[1] | Used in early-stage experiments. |
| Chloroform | Sparingly soluble[1] | Primarily for analytical purposes. |
| DMSO | Freely soluble[1] | Excellent for stock solutions. |
| DMF | Freely soluble[1] | Strong organic solvent. |
| Polyethylene Glycol (PEG 300/400) | Good solvent, especially when heated[5] | Can form stable supersaturated solutions. |
Mandatory Visualization: Co-Solvency Mechanism
Caption: Mechanism of Co-Solvency.
Issue 2: Difficulty in preparing a stable aqueous formulation for in vivo studies.
Question: My compound needs to be administered in an aqueous vehicle for animal studies, but I cannot achieve the required concentration. What advanced techniques can I employ?
Expertise & Experience: When co-solvents are insufficient or not viable for in vivo use, creating a nanosuspension is a powerful strategy. By reducing the particle size to the nanometer range, you dramatically increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.
Trustworthiness (Self-Validating Protocol): The success of a nanosuspension is validated by measuring particle size (e.g., via Dynamic Light Scattering), assessing physical stability over time, and performing in vitro dissolution studies to confirm an enhanced release profile. Recent studies have successfully formulated felbamate nanosuspensions.[7][8]
Authoritative Grounding: Nanotechnology approaches, such as creating nanosuspensions, can significantly improve the solubility and dissolution velocity of poorly soluble drugs.[8]
This protocol is a general guideline and should be optimized for this compound.
-
Organic Phase Preparation:
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a concentrated solution.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80). The stabilizer is crucial to prevent particle aggregation.
-
-
Precipitation:
-
Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication. The rapid change in solvent environment causes the drug to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using a particle size analyzer.
-
Assess the zeta potential to predict the stability of the suspension.
-
Determine the drug loading and encapsulation efficiency via HPLC.
-
Mandatory Visualization: Nanosuspension Preparation Workflow
Caption: Nanosuspension Preparation Workflow.
Issue 3: The compound appears to be a prodrug. How does this affect my solubility strategy?
Question: I suspect this compound is a prodrug. How can I leverage this to improve solubility, and what are the implications?
Expertise & Experience: The prodrug approach is a well-established strategy to enhance the solubility of a parent drug.[9][10] Often, a polar moiety (like an amino acid or a phosphate group) is attached to the parent molecule, which is then cleaved in vivo to release the active drug. The N-aminocarbonyl group could potentially increase the hydrogen bonding capacity of the molecule, which might alter its solubility profile compared to felbamate.
Trustworthiness (Self-Validating Protocol): To confirm if a prodrug strategy is effective, you must not only measure the enhanced solubility of the prodrug but also demonstrate its conversion back to the active parent drug under physiological conditions (e.g., in plasma or simulated intestinal fluid).
Authoritative Grounding: Prodrugs can be designed to have significantly improved aqueous solubility. For example, the phosphate prodrug of amprenavir, fosamprenavir, has much higher water solubility than the parent drug.[11]
-
Comparative Solubility:
-
Determine the equilibrium solubility of both felbamate and this compound in aqueous buffers at different pH values (e.g., pH 2.0, 6.8, 7.4) to simulate physiological conditions.
-
-
Stability in Aqueous Buffers:
-
Incubate this compound in the same pH buffers at 37°C.
-
At various time points, take samples and analyze them by HPLC for the disappearance of the prodrug and the appearance of the parent drug, felbamate. This will determine its chemical stability and non-enzymatic conversion rate.
-
-
Plasma Stability:
-
Incubate this compound in fresh plasma (e.g., human, rat) at 37°C.
-
Monitor the concentrations of both the prodrug and the parent drug over time to assess its enzymatic conversion rate.
-
Mandatory Visualization: Prodrug Activation Concept
Caption: Prodrug Activation Pathway.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3331, Felbamate. [Link]
- Stoilov, M., & Lederer, A. (2014). Concentrated Felbamate Formulations for Parenteral Administration. U.S.
-
Experimental Design for Optimization of Felbamate Nanosuspension Using Box-Behnken Design. (2023). Impactfactor. [Link]
-
Formulation Development & Invitro Evaluation Of Felbamate Nanosuspensions By Using Anti Solvent Precipitation And Ultrasonic Method. (2024). Journal of Advanced Zoology. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 131667615, this compound. [Link]
-
Jain, A., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
-
Podlipnik, Č., & Ručman, T. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. [Link]
-
Sharma, D., et al. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Lotusfeet Pharma. This compound 1797130-34-7. [Link]
-
Rautio, J., et al. (2018). Prodrugs for improved aqueous solubility. ResearchGate. [Link]
-
Singh, R., et al. (2021). Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. Current Topics in Medicinal Chemistry. [Link]
- Kumar, V., & Singh, S. K. (2010). Felbamate with improved bulk density. U.S.
-
Synthesis, Physicochemical Characterization and Applications of Advanced Nanomaterials. (2021). MDPI. [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
-
Sun, Y., et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry. [Link]
-
Tshinyanga, S., et al. (2024). Felbamate. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lotusfeetpharma.com [lotusfeetpharma.com]
- 5. US20140178479A1 - Concentrated Felbamate Formulations for Parenteral Administration - Google Patents [patents.google.com]
- 6. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. jazindia.com [jazindia.com]
- 9. mdpi.com [mdpi.com]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.rutgers.edu [sites.rutgers.edu]
Technical Support Center: Overcoming Felbamate Instability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with felbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges associated with the stability of felbamate in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to Felbamate and its Solution Stability
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anti-epileptic drug.[1][2][3] Its structure contains two carbamate moieties, which are generally considered to have good chemical and proteolytic stability.[4][5] However, like many pharmaceutical compounds, its stability in solution can be influenced by various factors, including pH, temperature, solvent composition, and exposure to light. Understanding these factors is crucial for obtaining accurate and reproducible experimental outcomes.
This guide is structured to provide direct answers to potential issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of felbamate in solution?
A1: The stability of felbamate in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the hydrolysis rate of the carbamate groups. While carbamates can be stable over a broad pH range, extreme pH values (highly acidic or alkaline) can catalyze their degradation.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of felbamate. Therefore, it is crucial to adhere to recommended storage temperatures.
-
Solvent Composition: The type of solvent and the presence of co-solvents can affect the solubility and stability of felbamate.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect felbamate solutions from light, especially during long-term storage or experiments.[7]
-
Oxidizing Agents: The presence of oxidizing agents in the solution can potentially lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for felbamate solutions?
A2: For commercially available felbamate oral suspension, the recommended storage is at room temperature, between 20°C to 25°C (68°F to 77°F), in a closed container away from heat, moisture, and direct light.[3][8] For laboratory-prepared solutions, it is best practice to store them at refrigerated temperatures (2-8°C) to minimize degradation, unless experimental conditions require otherwise. Solutions should be stored in tightly sealed, light-resistant containers.
Q3: What are the likely degradation products of felbamate in solution?
A3: While specific degradation pathways for felbamate are not extensively detailed in publicly available literature, based on the structure of the carbamate group, potential degradation products could arise from hydrolysis of the carbamate linkages. This would lead to the formation of 2-phenyl-1,3-propanediol, ammonia, and carbon dioxide. Other degradation pathways, such as oxidation, could also occur under specific stress conditions.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with felbamate solutions.
Problem 1: Loss of Compound Potency or Inconsistent Results in Biological Assays
Probable Cause: This issue is often linked to the degradation of felbamate in your stock or working solutions, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Sources
- 1. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 7. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taro.com [taro.com]
Technical Support Center: Optimizing N-Aminocarbonyl Felbamate for In Vitro Studies
An in-depth guide to creating a technical support center with troubleshooting guides and FAQs for optimizing N-Aminocarbonyl Felbamate dosage in in vitro studies follows.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for utilizing this compound in in vitro settings. As a derivative of the anticonvulsant drug Felbamate, understanding its behavior in experimental models is critical for generating reproducible and meaningful data. This document provides a structured approach to dosage optimization, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound (CAS No: 1797130-34-7) is a derivative and potential impurity of Felbamate, an anti-epileptic drug[1]. While specific research on this compound is limited, its mechanism is likely inferred from its parent compound, Felbamate.
Felbamate exhibits a unique and complex mechanism of action that is not yet fully understood[2][3]. Its anticonvulsant activity is believed to result from a dual modulation of excitatory and inhibitory neurotransmission[3][4]:
-
Inhibition of Excitatory Pathways: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor[2][5]. By blocking this receptor, it reduces glutamatergic transmission, which can suppress seizure activity[6][7][8].
-
Potentiation of Inhibitory Pathways: It enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain[3][5].
-
Modulation of Ion Channels: Felbamate also weakly inhibits voltage-gated sodium and calcium channels, further contributing to the stabilization of neuronal membranes[2][5][9].
This multifaceted mechanism may account for its broad spectrum of activity[3]. Researchers studying this compound should consider these pathways as potential targets in their experimental designs.
Caption: Inferred mechanism of this compound.
Q2: What are the critical physicochemical properties I need to consider?
Understanding the solubility and stability of this compound is fundamental to designing a successful experiment.
-
Solubility: The parent compound, Felbamate, is sparingly soluble in water but freely soluble in dimethyl sulfoxide (DMSO)[10]. Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions. Always perform a visual check for precipitation when making dilutions in aqueous cell culture media.
-
Stability: The stability of any compound in cell culture media can be influenced by its components, such as amino acids and metal ions[11][12]. It is best practice to determine the stability of this compound in your specific media and under your experimental conditions (e.g., 37°C, 5% CO2). A general approach is to incubate the compound in the media for the maximum duration of your experiment and then measure its concentration, for example, using HPLC.
Q3: How do I prepare a stock solution of this compound?
Accurate preparation of the stock solution is the first step toward reproducible results.
Protocol: Preparation of a 100 mM Stock Solution
-
Determine Mass: this compound has a molecular weight of 281.26 g/mol [13]. To prepare 1 mL of a 100 mM stock solution, you will need 28.13 mg.
-
Solvent: Use high-purity, sterile DMSO[10].
-
Procedure:
-
Weigh 28.13 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for their resolution.
Problem 1: I am not observing any biological effect from the compound.
This is a common issue when working with a new compound. The cause often lies in dosage, stability, or the assay itself.
| Possible Cause | Explanation & Validation Steps |
| Sub-optimal Concentration | The effective concentration may be higher than what you are testing. A single-dose experiment is rarely sufficient. Solution: Perform a dose-response study over a wide concentration range. Based on parent compound data, a range from 10 µM to 3 mM is a logical starting point[3][14]. |
| Compound Instability | The compound may be degrading in the cell culture medium during incubation[11]. Solution: Test the compound's stability in your media over your experimental timeframe (e.g., 24, 48, 72 hours). If degradation is significant, consider shorter incubation times or replenishing the media with fresh compound. |
| Solubility Issues | The compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock. Solution: When preparing working solutions, add the DMSO stock to the medium dropwise while vortexing to prevent precipitation. Visually inspect the final solution under a microscope. The final DMSO concentration in your culture should ideally be ≤0.1% to avoid solvent-induced artifacts. |
| Inappropriate Assay Endpoint | The chosen assay may not be sensitive to the compound's mechanism of action. For an anticonvulsant, effects may be on neuronal firing or synaptic transmission, which may not be captured by a simple proliferation assay in a non-neuronal cell line. Solution: Ensure your in vitro model is appropriate. For example, use primary neuronal cultures or hippocampal slice preparations to study effects on excitability[15][16]. |
Problem 2: My results show high variability and are not reproducible.
Lack of reproducibility can invalidate your findings and is often due to subtle variations in experimental procedure[17][18].
| Possible Cause | Explanation & Validation Steps |
| Inconsistent Cell Seeding Density | The physiological state of the cells and their response to a drug can vary significantly with cell density[19]. Solution: Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment[17]. Always use a cell counter for accurate seeding. |
| Vehicle Control Issues | The solvent (DMSO) can have biological effects, especially at higher concentrations. Solution: A vehicle control (media with the same final concentration of DMSO as your highest drug dose) is mandatory for every experiment. All results should be normalized to this control[14]. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier[20]. |
| Inaccurate Compound Dilutions | Errors in serial dilutions are a common source of variability. Solution: Use calibrated pipettes and prepare a fresh set of serial dilutions for each experiment. Do not store diluted aqueous solutions of the compound for long periods unless stability has been confirmed. |
Key Experimental Protocols
Protocol: Dose-Response and Cytotoxicity Assay
This protocol is essential for determining the optimal concentration range and assessing potential toxicity. It establishes key parameters like the half-maximal inhibitory concentration (IC50).
1. Determine Optimal Seeding Density:
-
Seed your chosen cell line in a 96-well plate at various densities (e.g., 2,500 to 20,000 cells/well).
-
Count the cells or perform a viability assay (e.g., MTT) every 24 hours for 4 days.
-
Plot the growth curve and select a seeding density that allows for logarithmic growth for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours)[17].
2. Plate Cells for the Assay:
-
Seed the cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete medium.
-
Allow adherent cells to attach for 24 hours[14].
3. Prepare Compound Dilutions:
-
Using your 100 mM DMSO stock, prepare a series of serial dilutions in complete culture medium. A common approach is a 1:2 or 1:3 dilution series to cover a broad concentration range (e.g., 3 mM down to ~1 µM)[14].
-
Prepare a vehicle control containing the highest percentage of DMSO used in the dilutions.
-
Include a "cells only" (no treatment) control.
4. Treat Cells:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different drug concentrations (and controls) to the appropriate wells. Test each concentration in triplicate.
-
Incubate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours)[14].
5. Assess Cell Viability (MTT Assay Example):
-
At the end of the incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
6. Analyze Data:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value[14].
Caption: Workflow for a dose-response cytotoxicity assay.
References
- Shafieq, S., Ali, S. S., & Sharma, N. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Cureus.
-
ResearchGate. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]
- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74.
-
The Assay Guidance Manual. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Retrieved from [Link]
- Gupta, Y. K., Malhotra, J., & Pahuja, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25–36.
-
ResearchGate. (2014). Can I optimize dose and time in different cell lines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
- Siddiqui, A., & Tadi, P. (2024). Felbamate. In StatPearls.
-
National Center for Biotechnology Information. (n.d.). Felbamate. PubChem. Retrieved from [Link]
- Kleckner, N. W., & Dingledine, R. (1995). Excitoprotective effect of felbamate in cultured cortical neurons. Molecular Pharmacology, 47(1), 140–146.
- Pisani, A., et al. (1994). Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist. British Journal of Pharmacology, 113(4), 1339–1344.
-
Patsnap. (2024). What is the mechanism of Felbamate?. Synapse. Retrieved from [Link]
-
Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
CMDC Labs. (2024). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234.
- De Sarro, G., et al. (1995). Felbamate selectively blocks in vitro hippocampal kainate-induced irreversible electrical changes. European Journal of Pharmacology, 283(1-3), 113–119.
- Porter, R. J., & Rogawski, M. A. (1992). Update on the mechanism of action of antiepileptic drugs. Epilepsia, 33 Suppl 5, S32–S42.
-
Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]
- McCabe, R. T., et al. (1993). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1248–1252.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Cunningham, M. O., & Jones, R. S. (2000). Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. Neuropharmacology, 39(11), 2129–2136.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
- Yuk, I. H., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998–1008.
Sources
- 1. venkatasailifesciences.com [venkatasailifesciences.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Excitoprotective effect of felbamate in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: N-Aminocarbonyl Felbamate LC-MS/MS Signal Troubleshooting
Welcome to the technical support center for the LC-MS/MS analysis of N-Aminocarbonyl Felbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter with your this compound analysis in a question-and-answer format.
Q1: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A weak or absent signal is a common issue that can stem from multiple factors, ranging from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.[1][2][3]
Potential Causes & Step-by-Step Troubleshooting:
-
Incorrect Mass Spectrometer Parameters:
-
Explanation: The mass spectrometer must be tuned to the specific mass-to-charge ratio (m/z) of the precursor and product ions of this compound.
-
Troubleshooting Protocol:
-
Verify Molecular Weight and Adducts: The molecular weight of this compound is 281.26 g/mol .[4][5] In positive ion mode, common adducts include protonated ([M+H]⁺ at m/z 282.1), sodiated ([M+Na]⁺ at m/z 304.1), and ammoniated ([M+NH₄]⁺ at m/z 299.1) ions. Prepare a fresh standard solution and infuse it directly into the mass spectrometer to confirm the m/z of the most abundant precursor ion.
-
Optimize Fragmentation: Systematically vary the collision energy to find the optimal setting that produces the most stable and intense product ions. For carbamates, characteristic neutral losses are common.[6] Based on the structure of this compound, potential fragmentations could involve the cleavage of the carbamate groups.
-
Check Ion Source Settings: Ensure the ion source parameters (e.g., capillary voltage, gas flows, temperature) are appropriate for the mobile phase composition and flow rate.[7] A dirty ion source can also significantly reduce signal intensity.[1]
-
-
-
Chromatographic Issues:
-
Explanation: Poor chromatography can lead to broad peaks, resulting in a low signal-to-noise ratio.
-
Troubleshooting Protocol:
-
Column Selection: A C18 or a phenyl column can be suitable for the separation of felbamate and its derivatives. A published method for felbamate uses an XBridge Phenyl column.[8][9]
-
Mobile Phase Composition: An acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred for positive mode ESI to promote protonation. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Gradient Optimization: Develop a gradient that provides good retention and peak shape for this compound. A starting point could be a linear gradient from a low to a high percentage of organic solvent.
-
-
-
Sample Preparation and Stability:
-
Explanation: this compound, being a carbamate, might be susceptible to degradation under certain pH and temperature conditions.[10][11]
-
Troubleshooting Protocol:
-
Assess Stability: Prepare standards in your sample matrix and analyze them at different time points to check for degradation. Avoid extreme pH and high temperatures during sample preparation.
-
Extraction Efficiency: If using a protein precipitation or liquid-liquid extraction method, verify the recovery of the analyte. A published method for felbamate uses protein precipitation with acetonitrile, which showed high recovery.[8][9]
-
-
Q2: I'm seeing significant signal variability and poor reproducibility. What could be the cause?
Signal instability is often linked to ion suppression, a common phenomenon in LC-MS/MS, especially when analyzing complex biological matrices.[12][13][14]
Potential Causes & Step-by-Step Troubleshooting:
-
Ion Suppression:
-
Explanation: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[12][13] This effect can be variable, causing poor reproducibility.
-
Troubleshooting Protocol:
-
Post-Column Infusion Experiment: To diagnose ion suppression, infuse a constant flow of this compound solution post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of interest indicates ion suppression.
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components. Increasing the chromatographic resolution can significantly reduce ion suppression.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components before analysis.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects and improving reproducibility. If not available, a structurally similar compound can be used.
-
-
Q3: My chromatographic peak for this compound is tailing or splitting. How can I improve the peak shape?
Poor peak shape can compromise resolution and integration, affecting the accuracy of quantification.[1][15]
Potential Causes & Step-by-Step Troubleshooting:
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the column, leading to peak fronting or tailing.
-
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
-
-
-
Secondary Interactions:
-
Explanation: The analyte may have secondary interactions with the stationary phase, causing peak tailing.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. For a neutral compound like this compound, this is less of a concern, but mobile phase additives can still influence peak shape.
-
Use a Different Column: If peak tailing persists, try a column with a different stationary phase chemistry.
-
-
-
System Issues:
-
Explanation: Issues with the LC system, such as a partially blocked frit or a void in the column, can cause peak splitting.[15]
-
Troubleshooting Protocol:
-
Flush the System: Flush the column and the LC system to remove any potential blockages.
-
Check Connections: Ensure all fittings and connections are properly made and not causing dead volume.
-
Replace the Column: If the problem persists, the column may be degraded and need replacement.
-
-
Frequently Asked Questions (FAQs)
-
What are the expected precursor and product ions for this compound?
-
The molecular formula of this compound is C₁₂H₁₅N₃O₅, with a molecular weight of 281.26 g/mol .[4][5] In positive mode ESI, the protonated molecule [M+H]⁺ would be at m/z 282.1. The fragmentation pattern would likely involve the loss of the carbamoyl group (-NH₂CO) or other parts of the carbamate moieties. A good starting point for method development would be to monitor the transition similar to felbamate (m/z 239→117), but optimized for this compound.[8][9]
-
-
What type of LC column is recommended?
-
How can I minimize ion suppression when analyzing plasma samples?
-
Ion suppression from phospholipids is a major challenge in plasma analysis. To mitigate this, consider the following:
-
Protein Precipitation: While simple, it may not be sufficient to remove all interfering components.
-
Solid-Phase Extraction (SPE): A well-developed SPE method can provide cleaner extracts.
-
Chromatographic Separation: Use a gradient that elutes the analyte away from the region where phospholipids typically elute.
-
-
-
Is this compound stable in solution?
-
Carbamates can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[10] It is recommended to prepare fresh stock and working solutions and to store them at low temperatures. A stability study in the intended sample matrix and solvent is advisable.
-
Visualizations and Data
Troubleshooting Workflow for Weak or No Signal
The following diagram outlines a logical workflow for diagnosing the cause of a weak or absent signal for this compound.
Caption: A systematic workflow for troubleshooting weak or no signal.
Recommended Starting LC-MS/MS Parameters
The following table provides a set of starting parameters for the analysis of this compound, adapted from a validated method for felbamate.[8][9] These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 x 50 mm | Proven performance for the related compound, felbamate.[8][9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Gradient | 10-90% B in 5 minutes | A starting point for method development. |
| Injection Volume | 5 µL | Minimize potential for column overload. |
| Ionization Mode | ESI Positive | Carbamates generally ionize well in positive mode. |
| Precursor Ion (m/z) | 282.1 ([M+H]⁺) | Based on the molecular weight of this compound.[4][5] |
| Product Ions (m/z) | To be determined empirically | Requires optimization by infusing a standard solution. |
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Technology Networks. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available from: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available from: [Link]
-
Remmel, R. P., et al. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(32), 3432-3436. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Remmel, R. P., et al. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. PubMed. Available from: [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. Available from: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available from: [Link]
-
This compound. GSRS. Available from: [Link]
-
This compound. Veeprho. Available from: [Link]
-
This compound. Inxight Drugs. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. Available from: [Link]
-
Effective Analysis Carbamate Pesticides. Separation Science. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shimadzu. Available from: [Link]
-
Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. ResearchGate. Available from: [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health. Available from: [Link]
-
Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Reddit. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)]([Link]_ spectrometry))
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
-
Stress conditions for the degradation study of felbamate. ResearchGate. Available from: [Link]
-
Simultaneous Assay of Felbamate Plus Carbamazepine, Phenytoin, and Their Metabolites by Liquid Chromatography With Mobile Phase Optimization. PubMed. Available from: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. Available from: [Link]
-
Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available from: [Link]
-
Felbamate. National Institutes of Health. Available from: [Link]
-
Showing metabocard for Felbamate (HMDB0015084). Human Metabolome Database. Available from: [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. Available from: [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. myadlm.org [myadlm.org]
- 3. biotage.com [biotage.com]
- 4. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 8. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Preventing degradation of N-Aminocarbonyl Felbamate in storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Storage
Welcome to the technical support center for N-Aminocarbonyl Felbamate. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding the stability and storage of this compound. This compound, a known impurity and allophanate derivative of Felbamate, requires careful handling to ensure its integrity for research and pharmaceutical development. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Felbamate?
This compound is a process impurity of the anti-epileptic drug Felbamate.[1][2][3] Its chemical name is (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate, and it is also referred to as a Felbamate allophanate.[1][4] It is characterized by the presence of an allophanate group, which is formed from the reaction of an isocyanate with a urethane (carbamate) group.[5]
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound are expected to be:
-
Hydrolysis: Due to the presence of ester and carbamate linkages, the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[6]
-
Thermal Stress: Allophanate linkages are known to be thermally labile and can dissociate back into the parent urethane (Felbamate) and an isocyanate at elevated temperatures, generally above 100-150°C.[5][7]
-
Hygroscopicity and Humidity: this compound is reported to be hygroscopic.[2] Absorbed moisture can accelerate hydrolytic degradation and may lead to physical changes in the solid form.[8][9]
-
Photodegradation: While specific data for this compound is limited, carbamate-containing compounds can be susceptible to photodegradation, especially under UV light.[10]
Q3: What are the recommended storage conditions for this compound?
Based on its chemical properties, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at or below controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to slow down potential degradation pathways.[2]
-
Humidity: Store in a desiccated environment with low relative humidity. The use of desiccants or storage in a dry box is strongly recommended due to its hygroscopic nature.[2][]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 25°C (Short-term), 2-8°C or -20°C (Long-term) | Minimizes thermal degradation and slows hydrolytic pathways.[5] |
| Humidity | Low Relative Humidity (with desiccant) | Prevents moisture absorption due to hygroscopicity, which can accelerate hydrolysis.[2][8] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Protects against potential oxidative degradation. |
| Light | Protected from light (Amber vials/dark) | Prevents potential photodegradation of the carbamate structure.[10] |
Q4: What are the likely degradation products of this compound?
Based on the structure, the following are the most probable degradation products:
-
Felbamate: Formed through the thermal or hydrolytic cleavage of the allophanate bond.
-
2-phenyl-1,3-propanediol monocarbamate: A potential product of further hydrolysis of Felbamate.[12]
-
Isocyanic Acid/Carbamic Acid Derivatives: Resulting from the breakdown of the carbamate and allophanate functionalities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Appearance of a new peak corresponding to Felbamate in my analytical chromatogram.
-
Potential Cause: This is a strong indicator of the degradation of this compound, likely through thermal or hydrolytic cleavage of the allophanate group.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the material has been stored at the recommended temperature and protected from humidity.
-
Assess Handling Procedures: Consider if the material was exposed to elevated temperatures during sample preparation (e.g., in a heated autosampler). Allophanates can be unstable at temperatures above 100°C.[5]
-
Check Solvent Stability: Ensure that the solvents used for sample preparation are anhydrous and free of acidic or basic contaminants.
-
-
Preventative Measures:
-
Strictly adhere to recommended storage conditions.
-
Minimize the time samples are kept at room temperature or in solution before analysis.
-
Use high-purity, dry solvents for all analytical work.
-
Issue 2: The material has become clumpy or appears wet.
-
Potential Cause: This is a sign of moisture absorption due to the hygroscopic nature of this compound.[2]
-
Troubleshooting Steps:
-
Assess Storage Environment: Check for breaches in the container seal and ensure that desiccants are active.
-
Quantify Water Content: Perform Karl Fischer titration to determine the water content of the material.
-
-
Preventative Measures:
-
Always store this compound in a tightly sealed container with a desiccant.
-
Handle the material in a glove box or a controlled low-humidity environment.
-
If clumping is observed, gently break up the aggregates before weighing, and note the potential for higher water content in your experimental records.
-
Issue 3: Inconsistent analytical results or loss of assay value over time.
-
Potential Cause: This suggests ongoing degradation of the material.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: A systematic study under controlled stress conditions (acid, base, heat, light, oxidation) can help identify the primary degradation pathways and products.
-
Utilize a Stability-Indicating Method: Ensure your analytical method, such as HPLC, can separate this compound from Felbamate and other potential degradants. Several stability-indicating methods have been developed for Felbamate that may be adapted for this purpose.[3][13]
-
-
Preventative Measures:
-
Re-qualify the material at regular intervals, especially for long-term studies.
-
Establish a clear shelf-life for the material under your specific storage conditions based on stability data.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Protocol 2: Protocol for a Basic Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 105°C for 48 hours.
-
Photodegradation: Expose the solid material to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method alongside a control sample.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Primary degradation of this compound.
Caption: Secondary degradation of the primary degradant, Felbamate.
References
-
PubChem. This compound. Available from: [Link]
- Shetty, S. K., et al.
-
Veeprho. This compound | CAS 1797130-34-7. Available from: [Link]
- Szycher, M. Allophanate Formation. In: Szycher's Handbook of Polyurethanes. CRC Press; 2012.
- Pokharkar, V., et al. Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form.
- Callahan, F. J., et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. 2016;105(8):2486-2493.
- Poklis, A., et al. Chromatographic procedures for the determination of felbamate in serum. Journal of Analytical Toxicology. 1995;19(6):499-503.
- Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. 2022.
- Pharma Growth Hub.
- Benes, J., et al. Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Guan, J., et al. Degradation and stabilization of polyurethane elastomers. UQ eSpace. 2018.
-
Venkatasai Life Sciences. This compound. Available from: [Link]
- Kairyte, A., et al. Formation of allophanate groups at temperature interval of (100–125) °C and reversible reaction at higher than 125 °C temperature.
- Christenson, E. M., et al. Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules. 2014;47(16):5609-5616.
- Google Patents.
- The effect of humidity exposure time on moisture absorption, measured by TGA.
- Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research. 2015;7(1):635-639.
- Google Patents. Allophanate-containing modified polyurethanes. US20060205911A1.
- Japan Environment Agency. III Analytical Methods.
-
PubChem. This compound. Available from: [Link]
- Bicker, G. R., et al. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Simson Pharma Limited.
- Gpatindia. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. 2020.
- Global Substance Registration System.
- Hancock, K. E., et al. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. Journal of Colloid and Interface Science. 1996;183(2):431-40.
- Luebbert, C., et al. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics. 2017;14(11):3786-3797.
- Chemistry LibreTexts. 15.9: Hydrolysis of Esters. 2022.
- The Stabilizing Effect of Moisture on the Solid-State Degrad
- Science.gov.
- Lemaire, J., et al. Photooxidative degradation of polyether-based polymers.
- Adema, K. N. S.
- Effect of relative humidity on the curing and dielectric properties of polyurethane-based composites.
- Studies on the photodegradation of polyurethane foam.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6750365B2 - Thermal dissociation of allophanates - Google Patents [patents.google.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. jocpr.com [jocpr.com]
- 13. akjournals.com [akjournals.com]
Technical Support Center: Navigating Matrix Effects in N-Aminocarbonyl Felbamate Bioanalysis
Welcome to the technical support center for the bioanalysis of N-Aminocarbonyl Felbamate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects during LC-MS/MS analysis. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common challenges encountered in the laboratory.
Introduction to Matrix Effects in this compound Analysis
This compound, an impurity and derivative of the anticonvulsant drug Felbamate, presents unique challenges in bioanalysis due to its carbamate structure and the complex nature of biological matrices like plasma and serum. Matrix effects, defined as the alteration of ionization efficiency by co-eluting endogenous components, are a primary obstacle to achieving accurate and reproducible quantification.[1] These effects, primarily ion suppression or enhancement, can lead to erroneous pharmacokinetic and toxicokinetic data.[2]
This guide provides a structured, question-and-answer approach to identifying, understanding, and overcoming these matrix effects, ensuring the integrity of your bioanalytical data in accordance with regulatory expectations, such as those from the FDA.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is showing poor reproducibility and accuracy, especially at lower concentrations. Could this be a matrix effect?
A1: Yes, this is a classic symptom of matrix effects. Inconsistent signal response, particularly at the lower limit of quantification (LLOQ), is often due to variable ion suppression or enhancement across different sample lots.[5] Endogenous components of the biological matrix, such as phospholipids, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[6]
Troubleshooting Workflow:
-
Initial Diagnosis - Post-Column Infusion: To confirm if matrix effects are at play, a post-column infusion experiment is a valuable qualitative tool.[7]
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.
-
Inject a protein-precipitated blank matrix sample onto the LC system.
-
Monitor the baseline signal of your analyte. A drop in the baseline at the retention time of this compound indicates ion suppression, while a rise suggests ion enhancement.
-
-
-
Quantitative Assessment - Matrix Factor Evaluation: As per FDA guidance, a quantitative assessment is necessary to understand the extent of the matrix effect.[3]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: this compound spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (post-extraction) spiked with this compound at the same concentration as Set A.
-
-
Analyze both sets and calculate the Matrix Factor (MF): MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement. This should be tested in at least six different lots of blank matrix.
-
-
Below is a diagram illustrating the decision-making process for investigating matrix effects.
Caption: Workflow for diagnosing and assessing matrix effects.
Q2: I've confirmed ion suppression. My current sample preparation is a simple protein precipitation. How can I improve my sample cleanup to reduce matrix effects?
A2: Protein precipitation is a fast but non-selective sample preparation technique that often leaves behind significant amounts of phospholipids, a primary cause of ion suppression.[8] To obtain cleaner extracts, consider more rigorous sample preparation methods.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons | Suitability for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective, high levels of residual phospholipids and other matrix components.[8] | Prone to significant matrix effects; best for initial screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences. | Can be labor-intensive, requires solvent optimization. | Potentially effective, but requires careful optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides cleaner extracts and allows for sample concentration. | More complex method development. | Recommended. Reversed-phase or mixed-mode SPE can effectively remove phospholipids.[6] |
| HybridSPE®/Phospholipid Removal Plates | Combines protein precipitation with in-well phospholipid removal. | Simple workflow similar to PPT, but with superior phospholipid removal.[6] | Higher cost than standard PPT. | Highly Recommended. Offers a good balance of simplicity and effective matrix removal. |
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
-
Sorbent Selection: For this compound, a reversed-phase sorbent (e.g., C18) is a good starting point.
-
Conditioning: Wet the sorbent with methanol, followed by equilibration with water or a weak buffer.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Washing: Use a weak organic solvent wash (e.g., 5% methanol in water) to remove polar interferences and salts.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase.
Q3: Even after improving my sample cleanup, I'm still observing some matrix effects. Can I optimize my chromatographic conditions to further mitigate this?
A3: Absolutely. Chromatographic separation is a powerful tool to resolve your analyte from co-eluting matrix components.[1] The goal is to shift the retention time of this compound away from the "suppression zone" where phospholipids typically elute.
Chromatographic Optimization Strategies:
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different interactions and may better separate this compound from interfering matrix components. A published method for the parent drug, Felbamate, successfully used a phenyl column.[9]
-
Modify Mobile Phase:
-
Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.
-
pH: Adjusting the mobile phase pH can change the ionization state of interfering compounds, altering their retention.
-
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
-
Employ a Diverter Valve: Program a diverter valve to send the highly contaminated early-eluting portion of the chromatogram to waste, preventing it from entering the mass spectrometer source.
The following diagram illustrates the process of chromatographic optimization to avoid matrix effect zones.
Caption: Shifting the analyte peak away from interference zones.
Q4: I am considering using a stable isotope-labeled (SIL) internal standard for this compound. Will this completely solve my matrix effect problems?
A4: Using a SIL internal standard is the most effective way to compensate for matrix effects, but it is not a substitute for good sample preparation and chromatography. A SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement. By measuring the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects is normalized.
Key Considerations for Using a SIL Internal Standard:
-
Co-elution is Critical: The SIL internal standard must co-elute with the analyte to experience the same matrix effects.
-
Isotopic Purity: Ensure the SIL internal standard has high isotopic purity to avoid cross-signal interference.
-
Potential for Differential Effects: In cases of extreme matrix effects, even a SIL internal standard may not perfectly track the analyte. Therefore, it is still crucial to minimize matrix effects as much as possible through optimized sample preparation and chromatography.
Workflow for Implementing a SIL Internal Standard:
-
Procure or Synthesize: Obtain a high-purity SIL internal standard for this compound (e.g., ¹³C or ¹⁵N labeled).
-
Optimize MS Parameters: Establish unique MRM transitions for both the analyte and the SIL internal standard.
-
Spike Samples: Add the SIL internal standard to all samples, calibration standards, and quality controls at a fixed concentration early in the sample preparation process.
-
Quantify Using Peak Area Ratios: Calculate the ratio of the analyte peak area to the SIL internal standard peak area for quantification. This ratio should remain constant even if the absolute signal intensity fluctuates due to matrix effects.
Concluding Remarks
A systematic and logical approach is paramount when addressing matrix effects in the bioanalysis of this compound. By combining qualitative and quantitative diagnostic tools with optimized sample preparation and chromatographic techniques, researchers can develop robust and reliable LC-MS/MS methods. The use of a stable isotope-labeled internal standard is the ultimate tool for ensuring data accuracy. This comprehensive approach will not only improve the quality of your data but also ensure compliance with regulatory standards.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131667615, this compound." PubChem, [Link]. Accessed January 15, 2026.
-
Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass Spectrometry, [Link]. Accessed January 15, 2026.
-
Hansen, R. J., et al. "Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma." Journal of Chromatography B, vol. 879, no. 1, 2011, pp. 135-40, [Link].
-
Hansen, R. J., et al. "Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma." PubMed, [Link]. Accessed January 15, 2026.
-
U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, May 2018, [Link].
-
PharmaCompass. "FDA guideline - Bioanalytical Method Validation." PharmaCompass, [Link]. Accessed January 15, 2026.
-
U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA, May 2022, [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. "matrix-effect-in-bioanalysis-an-overview.pdf." IJPPR, [Link]. Accessed January 15, 2026.
-
Drugs.com. "Felbamate: Package Insert / Prescribing Information." Drugs.com, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro." PubMed, [Link]. Accessed January 15, 2026.
-
International Journal of MediPharm Research. "Review Article on Matrix Effect in Bioanalytical Method Development." IJMPS, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." PMC, [Link]. Accessed January 15, 2026.
-
Drugs.com. "Felbamate Monograph for Professionals." Drugs.com, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "Effect of felbamate on carbamazepine and its major metabolites." PubMed, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "Simultaneous Assay of Felbamate Plus Carbamazepine, Phenytoin, and Their Metabolites by Liquid Chromatography With Mobile Phase Optimization." PubMed, [Link]. Accessed January 15, 2026.
-
Agilent. "Oh, What a Mess! Dealing with Unwanted Matrix Effects." Agilent, April 2019, [Link].
-
PubMed. "A novel strategy for reducing phospholipids-based matrix effect in LC-ESI-MS bioanalysis by means of HybridSPE." PubMed, [Link]. Accessed January 15, 2026.
-
Chromatography Today. "Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems." Chromatography Today, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW." PMC, [Link].
-
National Center for Biotechnology Information. "Assessment of matrix effect in quantitative LC-MS bioanalysis." PMC, [Link]. Accessed January 15, 2026.
-
AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization." PubMed, [Link]. Accessed January 15, 2026.
-
International Journal of MediPharm Research. "Review Article on Matrix Effect in Bioanalytical Method Development." IJMPS, [Link].
-
National Center for Biotechnology Information. "Effects of felbamate on the pharmacokinetics of phenobarbital." PubMed, [Link]. Accessed January 15, 2026.
-
Molecules. "Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies." Semantic Scholar, January 2023, [Link].
-
Molecules. "Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy." PMC, [Link].
-
National Center for Biotechnology Information. "Metabolite identification and quantitation in LC-MS/MS-based metabolomics." PMC, [Link].
-
LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International, [Link]. Accessed January 15, 2026.
-
International Journal of Pharmaceutical and Phytopharmacological Research. "matrix-effect-in-bioanalysis-an-overview.pdf." IJPPR, [Link].
-
Molecules. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." PMC, [Link].
Sources
- 1. Neuropsychiatric side effects related to treatment with felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. A novel strategy for reducing phospholipids-based matrix effect in LC-ESI-MS bioanalysis by means of HybridSPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of the EEG paroxysmal pattern during felbamate therapy in Lennox-Gastaut syndrome: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Yield Optimization of N-Aminocarbonyl Felbamate
Welcome to the dedicated technical support guide for the synthesis of N-Aminocarbonyl Felbamate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are intentionally synthesizing this compound, often for use as an analytical standard or for further pharmacological investigation. This compound, also known as 3-carbamoyloxy-2-phenylpropyl allophanate, is a known impurity in the synthesis of the anticonvulsant drug Felbamate.[1][2] Understanding the conditions that favor its formation is key to both maximizing its yield for targeted synthesis and minimizing its presence as an unwanted byproduct.
This guide provides in-depth protocols, troubleshooting advice, and mechanistic insights to empower you to control your reaction outcomes effectively.
Section 1: Mechanistic Overview of this compound Formation
The synthesis of this compound is intrinsically linked to the synthesis of Felbamate itself. The core reaction involves the carbamoylation of 2-phenyl-1,3-propanediol (PPD). The formation of the allophanate structure occurs when a carbamate group reacts with an isocyanate equivalent. The most plausible pathway begins with the mono-carbamoylation of PPD to yield 3-hydroxy-2-phenylpropyl carbamate. This intermediate then serves as the nucleophile in a subsequent reaction.
The key step is the reaction of the nitrogen atom of the newly formed carbamate with an isocyanate species. This isocyanate can be generated in situ from reagents like chlorosulfonyl isocyanate or a cyanate salt in the presence of a strong acid.[3][4] The carbamate nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the N-Aminocarbonyl (allophanate) linkage.
Caption: Proposed reaction mechanism for this compound synthesis.
Section 2: Experimental Protocol & Workflow
This protocol is designed to favor the formation of the allophanate impurity by carefully controlling stoichiometry and reaction conditions. It is adapted from methodologies used in the synthesis of related Felbamate impurities.[1]
Step-by-Step Synthesis Protocol
-
Preparation of the Monocarbamate Intermediate (3-hydroxy-2-phenylpropyl carbamate):
-
Dissolve 2-phenyl-1,3-propanediol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a carbamoylating agent, such as chlorosulfonyl isocyanate (0.95 eq to favor mono-substitution), dropwise while maintaining the low temperature.[4] Alternatively, methods using cyanate and acid can be employed.[3]
-
Allow the reaction to stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting diol.
-
Upon completion, perform an aqueous workup to isolate the crude monocarbamate intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Formation of this compound:
-
Dissolve the crude or purified 3-hydroxy-2-phenylpropyl carbamate (1.0 eq) in fresh, dry acetonitrile.
-
Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise at room temperature.[1]
-
In a separate flask, prepare a solution of an isocyanate precursor. A common method involves reacting phenyl chloroformate with sodium azide to generate phenyl isocyanate, or more directly using a reagent like trimethylsilyl isocyanate. For this specific synthesis, adding a solution of chlorosulfonyl isocyanate (1.1 eq) in acetonitrile to the reaction mixture is a direct approach.
-
Add the isocyanate-generating solution dropwise to the mixture of the monocarbamate and DBU.
-
Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate this compound.
-
Caption: General experimental workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The key to enhancing yield is understanding and controlling the competing reaction pathways.
Q1: My reaction yield is very low, or I am only recovering the monocarbamate starting material. What went wrong?
A1: This issue typically points to inefficient activation or reaction in the second step (allophanate formation).
-
Potential Cause 1: Ineffective Deprotonation of the Carbamate. The nitrogen on the monocarbamate intermediate is not sufficiently nucleophilic to attack the isocyanate without being activated by a base.
-
Solution: Ensure you are using a strong, non-nucleophilic base. Bases like triethylamine may not be strong enough. DBU is an excellent choice for this transformation.[1] Also, ensure your reagents and solvent are anhydrous, as water can quench the base and hydrolyze intermediates.
-
-
Potential Cause 2: Insufficient Isocyanate Reactivity. The isocyanate species may not be forming efficiently or may be degrading.
-
Solution: If generating the isocyanate in situ, ensure the precursors are pure and the conditions are appropriate. When using chlorosulfonyl isocyanate, ensure it is fresh, as it is moisture-sensitive. The reaction temperature for this step is also critical; while room temperature is a good starting point, gentle heating (40-50 °C) may be required to drive the reaction, but be cautious of byproduct formation.[5]
-
-
Potential Cause 3: Steric Hindrance. Carbamate synthesis can be challenging with sterically hindered molecules.[6]
-
Solution: While the phenyl group in the PPD backbone is a factor, this reaction is known to proceed. Increasing reaction time or temperature may help overcome kinetic barriers. Using a less polar solvent like toluene can sometimes improve outcomes by enhancing reagent solubility and stabilizing transition states.[6]
-
Q2: My main product is Felbamate (the dicarbamate), not the desired this compound. How can I shift the selectivity?
A2: This is a classic selectivity problem. You are favoring the reaction at the free hydroxyl group (Step 2b in the mechanism diagram) over the carbamate nitrogen (Step 2a).
-
Potential Cause: Incorrect Stoichiometry or Reagent Choice. If your "carbamoylating agent" in the second step can react with both the -OH group and the -NH- of the carbamate, you create a competitive environment.
-
Solution: This protocol is designed to first create the monocarbamate, isolate it (or use it crude), and then specifically target the carbamate nitrogen with an isocyanate. If you are attempting a one-pot synthesis, you must use a reagent system that differentiates these sites. A more robust two-step approach as detailed above is highly recommended for maximizing the yield of the allophanate. Ensure you are not adding more than one equivalent of the carbamoylating agent in the first step.
-
Q3: The reaction is messy, with multiple spots on the TLC plate, and purification is difficult.
A3: This indicates the formation of multiple byproducts, such as Felbamate, the dimer impurity, and unreacted starting materials.[1]
-
Potential Cause 1: Sub-optimal Temperature Control. High temperatures can accelerate side reactions and decomposition. Conversely, temperatures that are too low can stall the primary reaction, leading to a complex mixture after a long reaction time.[4][5]
-
Solution: Maintain strict temperature control. For the initial carbamoylation, keeping the temperature below 5 °C is crucial to prevent runaway reactions.[4] For the allophanate formation, start at room temperature and only gently heat if the reaction fails to proceed.
-
-
Potential Cause 2: Base-Induced Side Reactions. Strong bases like DBU can catalyze other reactions if not used carefully.
-
Solution: Add the base dropwise to the solution of the intermediate. Ensure the subsequent addition of the isocyanate source is also slow and controlled to maintain a low concentration of the reactive species at any given time, minimizing dimerization or polymerization.
-
Caption: Troubleshooting decision tree for low yield issues.
Section 4: Analytical Data & FAQs
Accurate analysis is critical for confirming product identity and purity.
Table 1: Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale & Citation |
| Solvent | Dry, aprotic (e.g., Acetonitrile, Toluene) | Nonpolar solvents can enhance reagent solubility and stabilize transition states in carbamate coupling.[6] |
| Base (Step 2) | Strong, non-nucleophilic (e.g., DBU) | Ensures deprotonation of the carbamate nitrogen without competing as a nucleophile.[1] |
| Temperature | Step 1: 0-5 °C; Step 2: RT to 50 °C | Low temperature in Step 1 controls exotherm and selectivity; Step 2 may require mild heat to overcome activation energy.[4][5] |
| Stoichiometry | Step 1: <1 eq carbamoylating agent; Step 2: ~1.1 eq isocyanate | Sub-stoichiometric addition in Step 1 favors the monocarbamate; slight excess in Step 2 drives the allophanate formation to completion. |
Table 2: Analytical Characterization Data
| Compound | Typical Analysis Method | Expected Observations |
| Felbamate | LC-MS/MS | Ion transition m/z 239→117.[7][8] |
| This compound | LC-MS, NMR | Expected Molecular Weight: 281.26 g/mol .[2] NMR will show characteristic shifts for the additional carbamoyl group protons. |
| Reaction Monitoring | HPLC-UV or TLC | Reversed-phase HPLC with UV detection at ~210 nm is effective for resolving Felbamate and related compounds.[9][10] |
Frequently Asked Questions (FAQs)
-
Q: What exactly is the chemical relationship between Felbamate and this compound?
-
Q: How can I effectively monitor the reaction progress?
-
A: A combination of TLC and HPLC is recommended. For TLC, use a mobile phase like ethyl acetate/hexane to resolve the starting diol, the monocarbamate intermediate, and the final products. For more precise, quantitative monitoring, HPLC with UV detection is superior. A reversed-phase C18 or Phenyl column can provide good separation.[7][9]
-
-
Q: What are the critical safety precautions when working with isocyanates or their precursors?
-
A: Isocyanates are highly toxic, potent respiratory sensitizers, and moisture-sensitive.[12][13] All manipulations involving isocyanates or reagents that generate them (like chlorosulfonyl isocyanate or reactions with sodium azide) MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is scrupulously dried to prevent violent reactions with water.
-
References
-
GPATINDIA. (2020). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9):155-157. [Link]
-
Remmel, R. P., et al. (2011). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 879(1), 15-20. [Link]
-
PubMed. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. PubMed. [Link]
- Google Patents. (1994).
-
Thompson, C. D., et al. (1996). The synthesis, in vitro reactivity, and evidence for formation in humans of 5-phenyl-1,3-oxazinane-2,4-dione, a metabolite of felbamate. Chemical Research in Toxicology, 9(7), 1225-1230. [Link]
-
Hoog, P. T., et al. (1994). An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(11), 1443-1451. [Link]
-
Tang, P. H. (2004). Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. Journal of Medical Science, 24(5), 269-274. [Link]
- Google Patents. (2011).
-
Torres, H., & González-de la Parra, M. (2025). Felbamate (antiepileptic) synthesis. ResearchGate. [Link]
-
Gemo, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47863-47872. [Link]
-
Kumar, A., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance, 6(3), 65-70. [Link]
-
Zhang, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 21104-21108. [Link]
-
Gemo, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47863-47872. [Link]
-
Torres, H., & González-de la Parra, M. (2025). Felbamate (antiepileptic) synthesis II. ResearchGate. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Impactfactor. (n.d.). Experimental Design for Optimization of Felbamate Nanosuspension Using Box-Behnken Design. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
van der Werf, M. J., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6693-6701. [Link]
-
Wilson, A. D., et al. (2019). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 24(18), 3369. [Link]
- Google Patents. (1994).
- Google Patents. (2001).
-
Adusumalli, V. E., et al. (1993). Isolation and identification of 3-carbamoyloxy-2-phenylpropionic acid as a major human urinary metabolite of felbamate. Drug Metabolism and Disposition, 21(4), 710-716. [Link]
-
PubChem. (n.d.). Felbamate. National Center for Biotechnology Information. [Link]
-
Sahoo, J., et al. (2019). Design and Optimization of Controlled Release Felbamate Tablets by D-optimal Mixture Design: In vitro-in vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 81(1), 133-143. [Link]
-
Kuo, C. C., & Chen, H. H. (1999). Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels. Molecular Pharmacology, 55(4), 746-755. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 4. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Aminocarbonyl Felbamate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of impurities is a cornerstone of pharmaceutical quality and safety. N-Aminocarbonyl Felbamate, a potential impurity related to the anti-epileptic drug Felbamate, requires meticulously validated analytical methods to ensure its control within acceptable limits. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and is grounded in the principles of scientific integrity, drawing from authoritative international guidelines.
The Critical Need for Validated Methods
This compound, with the molecular formula C12H15N3O5, is a compound structurally related to Felbamate.[1][2][3][4][5] The control of such impurities is a mandatory requirement for the registration of any pharmaceutical product.[6] Validated analytical methods provide documented evidence that the chosen procedure is suitable for its intended purpose, ensuring consistent, reliable, and accurate data.[6][7][8] This is not merely a procedural hurdle; it is a fundamental aspect of patient safety and product efficacy.
The choice of an analytical method is often a balance between the required sensitivity, specificity, and the practical constraints of a quality control laboratory. This guide will compare a workhorse of pharmaceutical analysis, HPLC-UV, with a more advanced and sensitive technique, LC-MS/MS.[9][10][11]
Foundational Principles: Adherence to International Guidelines
The validation protocols described herein are designed to meet the stringent requirements of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15][16][17][18][19][20][21][22][23][24] The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[18][19][21][23]
The core validation characteristics that will be assessed for both HPLC-UV and LC-MS/MS are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[19][23][25]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[26]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26]
Comparative Workflow for Method Validation
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters to be assessed.
Caption: Workflow for Analytical Method Validation
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique in pharmaceutical quality control. Its principle lies in the separation of components in a mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorbance of UV light.[9]
Experimental Protocol: HPLC-UV Validation
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and a pH 5.3 acetate buffer. A gradient elution may be necessary to ensure separation from Felbamate and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, selected based on the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Validation Procedures:
-
Specificity: Forced degradation studies are performed on Felbamate to generate potential degradation products. A solution of this compound is spiked with Felbamate and its degradants. The method is considered specific if the peak for this compound is well-resolved from all other peaks.[25]
-
Linearity: A series of at least five concentrations of this compound reference standard are prepared, typically ranging from the LOQ to 120% of the specification limit for the impurity. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by analyzing samples with known concentrations of this compound (spiked placebo). The analysis is performed in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.[26]
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision: The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD is calculated to assess the variability.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): These are typically determined based on the signal-to-noise ratio (S/N). For LOQ, a S/N ratio of 10:1 is generally accepted, while for LOD, a S/N ratio of 3:1 is common.
-
Robustness: Small, deliberate changes are made to the method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the results is evaluated.[26]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and specificity compared to HPLC-UV.[9][10][27] It couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. The analyte is identified based on its mass-to-charge ratio (m/z) and its fragmentation pattern.[9]
Experimental Protocol: LC-MS/MS Validation
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: A suitable reversed-phase column, often with a smaller particle size for faster analysis.
-
Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., ammonium formate or ammonium acetate) to be compatible with the mass spectrometer.
-
Flow Rate: Adjusted based on the column dimensions.
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a precursor ion for this compound and one or more of its characteristic product ions. For instance, for Felbamate (a related compound), a transition of m/z 239 → 117 is monitored.[28][29] A similar approach would be developed for this compound.
2. Validation Procedures:
The validation procedures for LC-MS/MS are similar to those for HPLC-UV, with some key differences:
-
Specificity: The high selectivity of MRM mode in LC-MS/MS provides inherent specificity. Co-eluting compounds are unlikely to have the same precursor and product ion masses.[27] Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity, Accuracy, and Precision: These are assessed in the same manner as for HPLC-UV, but typically over a much lower concentration range due to the higher sensitivity of the technique.
-
LOQ & LOD: The LOQ and LOD for LC-MS/MS are significantly lower than for HPLC-UV, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[11]
-
Matrix Effects: A critical additional validation parameter for LC-MS/MS, especially when analyzing complex samples. It is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. This is evaluated by comparing the response of the analyte in a pure solution to its response in a spiked matrix extract.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Rationale |
| Specificity | Good | Excellent | LC-MS/MS in MRM mode offers superior specificity by monitoring unique mass transitions, minimizing the risk of interference from co-eluting compounds.[9][27] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over their respective analytical ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods, when properly validated, should provide high accuracy. |
| Precision (RSD%) | < 2.0% | < 5.0% | HPLC-UV often demonstrates slightly better precision for higher concentration samples, while LC-MS/MS precision is excellent for trace-level analysis. |
| LOQ | ~ 0.1 µg/mL | ~ 0.1 ng/mL | LC-MS/MS is significantly more sensitive, making it ideal for detecting very low levels of impurities.[11] |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and easier to transfer between laboratories. LC-MS/MS systems can be more sensitive to changes in experimental conditions. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is more straightforward. LC-MS/MS requires a larger initial investment and more specialized expertise.[11] |
Logical Framework for Method Selection
The decision of which method to employ for the analysis of this compound should be based on a risk assessment and the intended purpose of the analysis.
Caption: Decision Tree for Analytical Method Selection
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable for the quantitative analysis of this compound, provided they are properly validated according to international guidelines.[9]
-
HPLC-UV is a reliable, cost-effective, and robust method that is well-suited for routine quality control testing where the expected concentration of this compound is well above the detection limit of the instrument.[11]
-
LC-MS/MS is the unequivocally superior method when high sensitivity and specificity are required.[9] It is the method of choice for trace-level impurity analysis, for confirmation of identity, and in complex matrices where the risk of interference is high.
Ultimately, the selection of the analytical method should be based on a scientific, risk-based approach that considers the specific requirements of the drug product and the regulatory landscape. The continuous lifecycle management of the analytical procedure is also crucial to ensure its ongoing suitability.[15]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (2000). ECA Academy. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
This compound | C12H15N3O5 | CID 131667615 - PubChem. National Center for Biotechnology Information. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). European Medicines Agency. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). SciELO Brazil. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. [Link]
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
-
Analytical method validation: A brief review. (2019). Journal of Applied Pharmaceutical Science. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (2023). LinkedIn. [Link]
-
This compound - gsrs. FDA Global Substance Registration System. [Link]
-
This compound - gsrs. FDA Global Substance Registration System. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Felbamate - StatPearls - NCBI Bookshelf - NIH. (2025). National Center for Biotechnology Information. [Link]
-
Felbamate | C11H14N2O4 | CID 3331 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - Venkatasai Life Sciences. Venkatasai Life Sciences. [Link]
-
3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019). Advion Inc. [Link]
-
Showing metabocard for Felbamate (HMDB0015084) - Human Metabolome Database. (2012). Human Metabolome Database. [Link]
-
This compound | CAS 1797130-34-7 - Veeprho. Veeprho. [Link]
-
Determination of felbamate in human serum by high-performance liquid chromatography. (1991). PubMed. [Link]
-
Pharmacokinetic Interactions With Felbamate. In Vitro-In Vivo Correlation - PubMed. (1996). PubMed. [Link]
-
An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed. (1994). PubMed. [Link]
-
Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - NIH. (2010). National Institutes of Health. [Link]
-
Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed. (2010). PubMed. [Link]
Sources
- 1. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. veeprho.com [veeprho.com]
- 6. particle.dk [particle.dk]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. wjarr.com [wjarr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. fda.gov [fda.gov]
- 17. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 26. propharmagroup.com [propharmagroup.com]
- 27. microsaic.com [microsaic.com]
- 28. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Felbamate and Other Anticonvulsants for Drug-Resistant Epilepsy
This guide provides an in-depth comparative analysis of Felbamate (marketed as Felbatol), a potent anticonvulsant, against other established and newer antiepileptic drugs (AEDs). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of anticonvulsant therapy, with a focus on the mechanistic underpinnings and experimental validation that guide clinical use, particularly in refractory epilepsy.
Introduction: The Challenge of Refractory Epilepsy
Epilepsy is a chronic neurological disorder affecting millions worldwide.[1] While a majority of patients achieve seizure control with initial AEDs, a significant portion—up to 40%—develop drug-resistant epilepsy, failing to respond to conventional therapies.[1] This therapeutic gap drives the search for agents with novel mechanisms of action. Felbamate, approved by the US FDA in 1993, emerged as a promising broad-spectrum AED, particularly for severe conditions like Lennox-Gastaut syndrome (LGS) and refractory partial seizures.[1][2] However, its journey has been complex; post-marketing surveillance revealed rare but life-threatening side effects, leading to a "Black Box" warning and restricting its use.[1][2] This guide dissects the unique properties of Felbamate, compares its performance with other anticonvulsants using preclinical and clinical data, and provides standardized protocols for evaluating novel anticonvulsant candidates.
Section 1: A Deep Dive into Felbamate (2-phenyl-1,3-propanediol dicarbamate)
Historical Context and Clinical Indication
Felbamate was initially met with enthusiasm for its efficacy in patients unresponsive to other treatments. A major multicenter trial demonstrated its effectiveness in reducing various seizure types associated with LGS, especially debilitating atonic seizures.[2][3] At its peak, over 100,000 patients were prescribed the medication.[2] This widespread use, however, uncovered a previously unseen risk of aplastic anemia and acute liver failure.[1][2] Consequently, its use is now strictly limited to patients with severe, refractory epilepsy where the potential benefits of seizure control are deemed to outweigh the substantial risks.[2][4] It is approved as both monotherapy and adjunctive therapy for partial seizures in adults and as adjunctive therapy for seizures associated with LGS in children.[4]
Unique Multifaceted Mechanism of Action
Felbamate's broad efficacy is attributed to its unique dual action on the brain's primary excitatory and inhibitory systems, a feature that distinguishes it from many other AEDs.[5] Its mechanism is not entirely understood but is believed to involve several key pathways.[6][7]
-
NMDA Receptor Antagonism: Felbamate acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[5][6] It specifically interacts with the strychnine-insensitive glycine co-agonist binding site and shows a preference for receptors containing the NR2B subunit.[8][9] By inhibiting NMDA receptors, Felbamate reduces excessive neuronal excitation that can trigger seizures.[5][6]
-
GABAA Receptor Potentiation: It positively modulates the function of γ-aminobutyric acid (GABA) type A receptors, the main inhibitory neurotransmitter receptors in the brain.[5][6] This potentiation of GABAergic inhibition helps to counterbalance neuronal hyperexcitability.
-
Modulation of Voltage-Gated Channels: Evidence also suggests that Felbamate can weakly inhibit voltage-gated sodium and calcium channels, further contributing to the stabilization of neuronal membranes and reducing repetitive firing.[2][6][10]
This combination of effects—reducing excitatory signals while enhancing inhibitory ones—provides a powerful and broad-spectrum anticonvulsant action.[5]
Caption: Felbamate's multi-target mechanism of action.
Pharmacokinetic Profile
Felbamate exhibits relatively straightforward pharmacokinetics, which is an advantage over some older AEDs.[11] Its properties are summarized below.
| Parameter | Value / Characteristic | Source(s) |
| Oral Bioavailability | >90% | [2] |
| Peak Plasma Time | 3 to 5 hours | [2] |
| Protein Binding | 22% to 25% (primarily to albumin) | [2] |
| Metabolism | Hepatic, via CYP2E1 and CYP3A4 | [2] |
| Half-life | 14 to 23 hours | [7] |
| Excretion | Primarily renal (urine) | [7] |
| Food Effect | Food does not affect absorption of the tablet form | [1][2] |
Felbamate's low protein binding and predictable absorption contribute to its reliable dosing. However, its metabolism via cytochrome P450 enzymes makes it susceptible to drug-drug interactions. It is an inhibitor of CYP2C19 and can increase plasma levels of other AEDs like phenytoin and valproic acid, while co-administration with carbamazepine can decrease levels of both drugs.[7][8][12]
The "Black Box" Warning: Safety and Tolerability
The clinical utility of Felbamate is critically limited by its safety profile.[2][4]
-
Aplastic Anemia: Felbamate is associated with a significantly increased risk of aplastic anemia, a rare but life-threatening condition where the bone marrow fails to produce enough new blood cells.[2][13] The incidence is estimated to be over 100 times greater than in the general population, with a case fatality rate of 20-30%.[2] This risk necessitates careful patient screening; a history of blood dyscrasia is a contraindication.[1][2]
-
Hepatic Failure: Acute liver failure, sometimes requiring transplantation or resulting in death, has been reported.[2][3] Patients with a history of hepatic dysfunction should not be prescribed Felbamate, and liver function must be monitored during treatment.[2][4]
Common, less severe side effects include anorexia, vomiting, insomnia, nausea, headache, and dizziness.[1][4] Due to these risks, written informed consent is required before initiating therapy.[2]
Section 2: Comparative Analysis with Other Anticonvulsants
A drug's value is best understood in context. Preclinical studies in mice and rats have shown that Felbamate has a broader range of anticonvulsant activity than phenytoin or ethosuximide and a higher protective index (a measure of safety margin) than several prototype AEDs.[14]
Comparison with First-Generation Anticonvulsants
First-generation AEDs like Phenytoin, Carbamazepine, and Valproate are mainstays of epilepsy treatment. The table below provides a high-level comparison.
| Feature | Felbamate | Phenytoin / Carbamazepine | Valproic Acid |
| Primary Mechanism | NMDA receptor antagonist; GABAA potentiator | Voltage-gated sodium channel blocker | Broad-spectrum (Na+ channels, T-type Ca2+ channels, GABA levels) |
| Efficacy Spectrum | Broad: Partial, LGS, atonic seizures | Primarily partial and generalized tonic-clonic seizures | Very broad: Partial, generalized (absence, myoclonic, tonic-clonic) |
| Key Adverse Effects | Aplastic anemia, hepatic failure , insomnia, anorexia | CNS effects (ataxia, dizziness), rash (SJS/TEN), hyponatremia | Hepatic toxicity, pancreatitis, teratogenicity, weight gain |
| Pharmacokinetics | Linear; CYP inhibitor/inducer | Non-linear (Phenytoin); auto-inducer (Carbamazepine) | Complex; potent enzyme inhibitor |
| Clinical Use | Reserved for severe, refractory cases | First-line for partial and generalized tonic-clonic seizures | First-line for many generalized and partial epilepsies |
Felbamate's distinct mechanism offers an advantage when sodium channel blockers or broad-spectrum agents like valproate fail. However, its severe idiosyncratic risks contrast sharply with the more common, dose-related, and manageable side effects of most first-generation agents.[15][16]
Comparison with Second and Third-Generation Anticonvulsants
Newer AEDs (e.g., Lamotrigine, Topiramate, Levetiracetam) were developed to offer improved tolerability and safety profiles.[11][16]
-
Lamotrigine: Also a broad-spectrum agent, primarily acting on sodium channels but also inhibiting glutamate release. It is effective in LGS but carries a risk of serious rash (Stevens-Johnson syndrome), especially with rapid titration.
-
Topiramate: Has multiple mechanisms, including sodium channel blockade, GABA potentiation, and AMPA/kainate receptor antagonism.[10] It is also effective in LGS but is associated with significant cognitive side effects (e.g., word-finding difficulties) and metabolic acidosis.
-
Levetiracetam: Possesses a unique mechanism involving the synaptic vesicle protein 2A (SV2A). It is known for its broad efficacy and favorable safety profile, though behavioral side effects (irritability, agitation) can be limiting.
Compared to these newer agents, Felbamate's risk of fatal organ toxicity is a profound disadvantage.[11] However, for a small subset of patients with extremely refractory epilepsy, particularly certain genetic epilepsies or those with intractable atonic seizures, Felbamate's unique NMDA-antagonizing mechanism may provide seizure control when all other options, including newer generations, have been exhausted.[2][17] This highlights the principle that even drugs with significant risks can have a critical role in personalized medicine for the most severe cases.
Section 3: Experimental Protocols for Anticonvulsant Evaluation
The development and comparison of AEDs rely on a standardized battery of preclinical tests.[18] These models, while not perfectly replicating human epilepsy, are essential for identifying potential mechanisms of action and predicting clinical efficacy against different seizure types.[19][20]
Preclinical Screening Workflow
A logical workflow is crucial for efficiently screening novel compounds. The process begins with acute seizure models to establish broad anticonvulsant activity and then progresses to chronic models that better reflect the long-term nature of epilepsy.
Caption: Standard preclinical workflow for AED discovery.
Protocol 1: In Vitro Whole-Cell Voltage Clamp Analysis
This protocol is essential for dissecting the molecular mechanism of a compound, as was done to elucidate Felbamate's effects.[5][21]
-
Objective: To measure the effect of a test compound on NMDA- and GABA-mediated currents in cultured neurons.
-
Methodology:
-
Cell Culture: Harvest primary hippocampal or cortical neurons from embryonic rodents (e.g., E18 Sprague-Dawley rats) and plate them on coated coverslips. Maintain cultures for 10-14 days to allow for mature synapse formation.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Place a coverslip with cultured neurons in a recording chamber on an inverted microscope stage, continuously perfused with external recording solution.
-
Whole-Cell Recording: Approach a single, healthy-looking neuron with a glass micropipette filled with internal solution. Establish a high-resistance seal (>1 GΩ) and then rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition (NMDA Currents): Clamp the neuron at a negative holding potential (e.g., -60 mV). Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) via a rapid perfusion system to evoke an inward current. Record baseline currents.
-
Drug Application: Perfuse the test compound (e.g., Felbamate, 0.1-3 mM) into the bath for several minutes and then co-apply with the agonists again to measure the modulated current.
-
Data Acquisition (GABA Currents): Clamp the neuron at a potential near 0 mV. Apply GABA (e.g., 10 µM) to evoke an outward chloride current. Record baseline and then repeat in the presence of the test compound.
-
Analysis: Measure the peak amplitude of the currents before and after drug application. Construct a dose-response curve to determine the IC50 (for inhibition) or EC50 (for potentiation).
-
-
Causality and Validation: This self-validating system directly links the presence of the compound to a change in specific receptor-mediated currents. Comparing the effect to known antagonists (for NMDA) or potentiators (for GABA) provides a positive control, ensuring the assay is functioning correctly.
Protocol 2: In Vivo Maximal Electroshock (MES) Test
The MES test is a cornerstone of AED screening and is highly predictive of efficacy against generalized tonic-clonic seizures.[14][19][20]
-
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6) or rats.
-
Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group. Wait for the appropriate time to peak drug effect (determined from preliminary pharmacokinetic studies).
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds. This is the primary endpoint.
-
Data Analysis: The compound is considered protective if it eliminates the tonic hindlimb extension. Test multiple doses to determine the median effective dose (ED50), the dose at which 50% of the animals are protected.
-
-
Causality and Validation: The tight temporal link between drug administration and seizure protection establishes causality. The all-or-nothing endpoint (presence/absence of tonic extension) is robust and easily scored. Comparing results to a standard AED like phenytoin serves as a positive control.
Conclusion
Felbamate holds a unique position in the pantheon of anticonvulsant therapies. Its multifaceted mechanism of action, particularly its dual influence on NMDA and GABA receptors, gives it a broad spectrum of efficacy that remains valuable for patients with the most intractable forms of epilepsy.[22] However, its clinical application is severely constrained by the unpredictable and potentially fatal risks of aplastic anemia and hepatotoxicity.
The comparative study of Felbamate against both older and newer generations of AEDs underscores a critical principle in drug development: efficacy must always be weighed against safety. While newer drugs generally offer improved tolerability, Felbamate's story is a powerful reminder that a unique mechanism can provide hope where other options have failed. For the researcher and drug developer, it serves as a compelling case study, demonstrating the importance of rigorous preclinical evaluation, comprehensive post-marketing surveillance, and the ongoing need for therapies that target novel pathways to address the persistent challenge of drug-resistant epilepsy.
References
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234. [Link]
-
Zaccara, G., & Schmidt, D. (2025). Felbamate. StatPearls. [Link]
-
Epilepsy Foundation. (n.d.). Felbamate (Felbatol). Epilepsy Foundation. [Link]
-
Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27–34. [Link]
-
Srivastava, A., & Dixit, A. B. (2015). The rise and fall of felbamate as a treatment for partial epilepsy – aplastic anemia and hepatic failure to blame? Expert Opinion on Drug Safety, 14(11), 1697-1703. [Link]
-
Patsnap. (2024). What is the mechanism of Felbamate? Patsnap Synapse. [Link]
-
Patsnap. (2024). What are the side effects of Felbamate? Patsnap Synapse. [Link]
-
Drugs.com. (2025). Felbamate Side Effects. Drugs.com. [Link]
-
Kupferberg, H. (2001). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Epilepsia. [Link]
-
Unbound Medicine. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Unbound Medicine. [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789–801. [Link]
-
BioPharma Notes. (2022). Felbamate Pharmacology. BioPharma Notes. [Link]
-
Wikipedia. (n.d.). Felbamate. Wikipedia. [Link]
-
White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40 Suppl 5, S2–S10. [Link]
-
French, J. A., et al. (1999). Practice advisory: The use of felbamate in the treatment of patients with intractable epilepsy. Neurology. [Link]
-
Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
-
Pediatric Oncall. (n.d.). Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]
-
Marson, A. G., et al. (2019). Felbamate add-on therapy for drug-resistant focal epilepsy. Cochrane Database of Systematic Reviews. [Link]
-
Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. [Link]
-
Shprecher, D., & Penovich, P. (2022). Felbamate for pediatric epilepsy—should we keep on using it as the last resort? Frontiers in Neurology. [Link]
-
Schmidt, D., & Gram, L. (1995). The new generation of antiepileptic drugs: advantages and disadvantages. Epilepsy Research, 22(3), 181–191. [Link]
-
Epilepsy Foundation. (n.d.). Which are Better: Older or Newer Antiepileptic Medications? Epilepsy Foundation. [Link]
-
Löscher, W., & Hönack, D. (1997). Felbamate and meprobamate: a comparison of their anticonvulsant properties. Epilepsy Research, 27(3), 151–164. [Link]
-
Pellock, J. M. (1994). New Antiepileptic Drugs for Children: Felbamate, Gabapentin, Lamotrigine, and Vigabatrin. Journal of Child Neurology. [Link]
-
Miller, L. M., et al. (2024). Efficacy of felbamate in a cohort of patients with epilepsy with myoclonic atonic seizures (EMAtS). Epilepsy Research. [Link]
-
Beydoun, A., & D'Souza, J. (2012). New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? Therapeutic Advances in Drug Safety. [Link]
-
PubChem. (n.d.). N-Aminocarbonyl Felbamate. PubChem. [Link]
-
Pisani, F., et al. (1994). Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist. British Journal of Pharmacology. [Link]
-
Global Substance Registration System. (n.d.). This compound. GSRS. [Link]
-
Veeprho. (n.d.). This compound. Veeprho. [Link]
-
Kleckner, N. W., et al. (1994). Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology. [Link]
-
Leppik, I. E., et al. (2005). Felbamate: consensus of current clinical experience. Epilepsy & Behavior. [Link]
-
Harty, T. P., & Rogawski, M. A. (2000). Subtype-selective Antagonism of N-methyl-D-aspartate Receptors by Felbamate: Insights Into the Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Palmer, K. J., & McTavish, D. (1993). Felbamate pharmacology and use in epilepsy. Drugs. [Link]
-
Cunningham, M. O., & Jones, R. S. (2000). Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. British Journal of Pharmacology. [Link]
- Google Search was used to conduct the research for this guide.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 7. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]
- 8. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The new generation of antiepileptic drugs: advantages and disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate - Wikipedia [en.wikipedia.org]
- 13. What are the side effects of Felbamate? [synapse.patsnap.com]
- 14. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epilepsy.com [epilepsy.com]
- 16. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Felbamate for pediatric epilepsy—should we keep on using it as the last resort? [frontiersin.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 20. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Felbamate: consensus of current clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of N-Aminocarbonyl Felbamate and Other Neuromodulatory Agents
Introduction: The Challenge of Excitotoxicity and the Quest for Neuroprotection
In the landscape of neurological disorders, from acute injuries like ischemic stroke to chronic conditions like epilepsy, a common pathological thread is the phenomenon of excitotoxicity. This process, driven by the excessive activation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, triggers a catastrophic influx of calcium ions (Ca²⁺), leading to neuronal damage and death. Consequently, the development of effective neuroprotective agents that can quell this excitotoxic cascade is a paramount goal in neuroscience and drug development.
This guide provides an in-depth comparative analysis of N-Aminocarbonyl felbamate, known clinically as Felbamate, a unique neuroprotective agent with a multi-modal mechanism of action. We will dissect its performance against other compounds that employ more targeted strategies, providing researchers and drug development professionals with a clear, data-supported framework for understanding their relative strengths and weaknesses.
Part 1: The Neuroprotective Profile of this compound (Felbamate)
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant drug that has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[1] Unlike many agents that act on a single target, Felbamate's efficacy stems from its ability to modulate multiple key pathways involved in neuronal hyperexcitability and cell death.
A Multi-Pronged Mechanistic Approach
Felbamate's neuroprotective action is not attributable to a single mechanism but rather a synergistic combination of effects on the primary excitatory and inhibitory systems in the central nervous system.
-
NMDA Receptor Modulation: A principal mechanism is its inhibitory action at the NMDA receptor complex.[2] Evidence suggests Felbamate acts as an antagonist at the strychnine-insensitive glycine co-agonist site, which is essential for receptor activation.[1] This action directly curtails the excessive Ca²⁺ influx that initiates excitotoxicity. Some studies indicate that Felbamate may act at a site distinct from the classic glycine antagonist binding site, suggesting a unique modulatory role. Felbamate also exhibits a modest selectivity for NMDA receptors containing the NR2B subunit, which could contribute to a more favorable clinical profile compared to non-selective antagonists.[3] Furthermore, it can block presynaptic NMDA receptors, thereby reducing the release of glutamate itself.
-
GABA Receptor Potentiation: In addition to dampening excitotoxicity, Felbamate enhances inhibitory neurotransmission. It has been shown to potentiate responses mediated by the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. This dual action of suppressing excitation and boosting inhibition provides a powerful method for stabilizing neuronal activity.
-
Voltage-Gated Calcium Channel Blockade: Felbamate has also been found to inhibit high-voltage-activated, dihydropyridine-sensitive (L-type) calcium channels. This provides an additional mechanism to reduce pathological calcium loading in neurons, independent of its effects on NMDA receptors.
Preclinical Efficacy in Neuroprotective Models
Felbamate's multi-target profile translates to robust neuroprotection across various preclinical models.
-
Ischemia: In a rat model of hypoxia-ischemia, post-hypoxic treatment with Felbamate significantly reduced the volume of cerebral infarction and prevented delayed neuronal necrosis in the hippocampus. Notably, this protection was observed even when the drug was administered up to 4 hours after the ischemic insult, highlighting a clinically relevant therapeutic window.
-
Seizure-Induced Damage: Felbamate provides neuroprotection against neuronal damage induced by status epilepticus. In a kainic acid-induced seizure model in rats, animals treated with Felbamate showed better behavioral performance and longer latencies to subsequent seizures.
-
Transient Forebrain Ischemia: In a gerbil model, Felbamate demonstrated significant neuronal protection in the cerebral cortex, hippocampus, thalamus, and striatum when administered both before and, more significantly, 30 minutes after the ischemic insult.[4]
Part 2: Comparative Analysis Against Other Neuroprotective Compounds
To contextualize the performance of Felbamate, we compare it against three agents with distinct, well-defined mechanisms of action: MK-801 (Dizocilpine) , a potent NMDA receptor channel blocker; Edaravone , a free radical scavenger; and Meprobamate , a classic GABAergic anxiolytic.
Mechanistic Showdown: Points of Intervention in the Excitotoxicity Cascade
The primary driver of ischemic neuronal death is the over-release of glutamate, leading to NMDA receptor overactivation, massive Ca²⁺ influx, and subsequent activation of cell death pathways involving free radical production and mitochondrial dysfunction. Felbamate, MK-801, and Edaravone intervene at different points in this cascade.
| Compound | Primary Mechanism | Molecular Target(s) | Key Downstream Effect |
| Felbamate | Multi-Target Modulation | NMDA Receptor (Glycine Site), GABA-A Receptor, L-type Ca²⁺ Channels | Reduces excitability, enhances inhibition, decreases Ca²⁺ load |
| MK-801 | Non-competitive Antagonism | NMDA Receptor Ion Channel Pore | Directly blocks Ca²⁺ influx through the NMDA receptor |
| Edaravone | Antioxidant / Free Radical Scavenger | Reactive Oxygen Species (ROS), Peroxyl Radicals | Reduces oxidative stress and lipid peroxidation[5][6][7] |
| Meprobamate | Positive Allosteric Modulation | GABA-A Receptor | Enhances inhibitory neurotransmission, producing sedation[8][9] |
Quantitative Efficacy Comparison
Objective comparison requires analysis of quantitative data from preclinical studies. The following table summarizes key efficacy parameters.
| Parameter | Felbamate | MK-801 | Edaravone | Meprobamate |
| NMDA Receptor IC₅₀ | ~520 µM (NR1a/NR2B)[3] | ~50 nM (Channel Block)[10] | N/A | N/A |
| GABA-A Receptor Effect | Potentiation | None | None | Potentiation[8] |
| Neuroprotection in Ischemia Models | ||||
| Infarct Volume Reduction | Significant reduction post-treatment | Up to 52% reduction post-MCAO[11] | Reduces ischemic damage[7] | Limited data |
| Therapeutic Window | Up to 4 hours post-insult | Effective post-insult[11] | Effective in early stages[5] | Not established |
| Primary Neuroprotective Action | Anti-excitotoxic & Pro-inhibitory | Potent Anti-excitotoxic | Antioxidant & Anti-inflammatory | Sedative & Anticonvulsant |
Causality Insights: MK-801's high potency (nanomolar IC₅₀) makes it an excellent tool compound but has been associated with significant psychotomimetic side effects in clinical trials, limiting its therapeutic potential.[12][13] Felbamate's lower affinity (micromolar IC₅₀) but multi-target action may provide a broader, more modulatory effect that avoids the profound channel blockade of MK-801, potentially offering a better safety profile, though it carries its own significant risks (aplastic anemia).[3] Edaravone acts downstream of the initial excitotoxic insult, targeting the resultant oxidative stress, which may explain its efficacy in the sub-acute phase of stroke.[5][7] Meprobamate's neuroprotective effects are likely secondary to its potent sedative and anticonvulsant properties, which can reduce metabolic demand and prevent seizure-related damage, rather than direct anti-excitotoxic action.[9]
Part 3: Validating Neuroprotection - Key Experimental Protocols
The validation of a neuroprotective compound requires a systematic approach, progressing from in vitro mechanistic studies to in vivo efficacy models.
Protocol 1: In Vitro Assessment of NMDA Receptor Antagonism (Intracellular Calcium Assay)
This protocol describes a method to quantify a compound's ability to inhibit NMDA-induced calcium influx in primary cortical neurons using the ratiometric dye Fura-2 AM.
1. Cell Preparation:
-
Plate primary cortical neurons on poly-L-lysine-coated glass coverslips in a 6-well plate. Culture for 10-14 days to allow for mature synapse and receptor expression.
-
Ensure all solutions are warmed to 37°C before use.
2. Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer consisting of physiological saline (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 to aid dye solubilization.
-
Aspirate the culture medium from the coverslips and wash twice with HBSS.
-
Incubate the neurons in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.[14]
-
Wash the cells twice with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[15]
3. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with HBSS at a rate of 1-2 mL/min.
-
Capture fluorescence images by alternating excitation wavelengths between 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2). Emission is collected at ~510 nm.[16][17]
-
Establish a stable baseline ratio (F340/F380) for 2-3 minutes.
4. Experimental Procedure:
-
To test the compound, switch the perfusion to HBSS containing the desired concentration of Felbamate (or other test compound) for 5-10 minutes.
-
While still perfusing with the test compound, stimulate the neurons by switching to a solution containing the test compound plus NMDA (e.g., 50 µM) and glycine (e.g., 10 µM).
-
Record the change in the F340/F380 ratio for 5-10 minutes or until a peak and plateau are reached.
-
As a positive control, repeat the NMDA/glycine stimulation in the absence of the test compound to determine the maximum Ca²⁺ response.
-
Data Analysis: The neuroprotective effect is quantified by comparing the peak F340/F380 ratio in the presence of the test compound to the control peak. Calculate the percentage inhibition for a dose-response curve.
Protocol 2: In Vivo Evaluation in a Hypoxia-Ischemia Model (Rice-Vannucci Model)
This protocol is a widely used model to induce perinatal hypoxic-ischemic (HI) brain injury in rodent pups, mimicking brain injury in human neonates.[18][19]
1. Animal Preparation:
-
Use postnatal day 7-10 (P7-P10) rat pups. The P7 rat brain is developmentally equivalent to that of a near-term human fetus.[20]
-
Anesthetize the pup using isoflurane (2-4% for induction, 1.5% for maintenance). Confirm anesthetic depth by lack of pedal withdrawal reflex.
2. Surgical Procedure: Unilateral Carotid Artery Ligation:
-
Place the anesthetized pup on a surgical stage, maintaining body temperature at 37°C with a heating pad.
-
Make a midline ventral incision in the neck.
-
Carefully dissect the soft tissues to expose the left common carotid artery, separating it from the vagus nerve and sympathetic trunk.
-
Ligate the artery permanently with a surgical suture (e.g., 5-0 silk).
-
Suture the skin incision and allow the pup to recover from anesthesia on a heating pad for 1-2 hours with its littermates.[21]
3. Hypoxic Exposure:
-
Place the pups in a temperature-controlled chamber (37°C) and expose them to a humidified hypoxic gas mixture (8% oxygen, 92% nitrogen) for a duration of 1-2.5 hours. The duration determines the severity of the injury.[20]
-
Monitor the pups continuously during hypoxia.
4. Post-Hypoxic Recovery and Drug Administration:
-
After hypoxia, return the pups to a normoxic, warm environment.
-
Administer the test compound (e.g., Felbamate, 300 mg/kg, i.p.) or vehicle at predetermined time points (e.g., 0, 1, 2, and 4 hours post-hypoxia).
-
Once fully recovered, return the pups to their dam.
5. Outcome Assessment:
-
Sacrifice the animals at a defined endpoint (e.g., 24 hours, 7 days).
-
Perfuse the brains and process for histological analysis.
-
Stain brain sections with a marker for cell death (e.g., Triphenyltetrazolium chloride - TTC, or Fluoro-Jade) or a general histological stain (e.g., Cresyl violet).
-
Quantify the infarct volume or area of neuronal loss in the ipsilateral hemisphere compared to the contralateral hemisphere using image analysis software. The percentage of neuroprotection is calculated as: [1 - (Ipsilateral Injury Volume / Contralateral Hemisphere Volume)] x 100.
Part 4: Synthesis and Concluding Remarks
This guide demonstrates that this compound possesses a unique and compelling neuroprotective profile rooted in its multi-target mechanism of action. By simultaneously reducing NMDA receptor-mediated excitotoxicity, enhancing GABAergic inhibition, and blocking voltage-gated calcium channels, it addresses the pathological cascade at multiple levels.
-
Comparison Synthesis: While potent, single-target agents like the NMDA channel blocker MK-801 have struggled clinically due to side effects, Felbamate's more modulatory approach may offer advantages. Compared to downstream agents like the antioxidant Edaravone , Felbamate acts earlier in the excitotoxic cascade, potentially preventing the initial triggers of oxidative stress. Its profile is distinct from purely inhibitory agents like Meprobamate , as it directly counteracts the primary excitatory driver of cell death.
-
Trustworthiness and Limitations: It is critical to acknowledge that despite its promising preclinical profile, the clinical use of Felbamate is severely restricted due to the risk of aplastic anemia and hepatotoxicity. These safety concerns underscore a crucial lesson in drug development: preclinical efficacy, even via a compelling mechanism, does not guarantee clinical success.
Future Directions: For the drug development professional, Felbamate serves as an important chemical scaffold and a proof-of-concept for multi-target neuroprotective agents. Future research should focus on developing derivatives or novel compounds that retain this multi-modal efficacy while engineering out the toxic liabilities. Understanding the precise structure-activity relationships that confer both neuroprotection and toxicity is the critical next step in translating this promising mechanistic strategy into a safe and effective therapy for acute and chronic neurological disorders.
References
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
Kikuchi, K., et al. (2011). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Experimental and Therapeutic Medicine. [Link]
-
Dohgu, S., et al. (2019). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Pharmacological Sciences. [Link]
-
brainvta. Calcium imaging protocol. brainvta. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Smyth, T. (2014). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]
-
Tolias, K. F. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. JoVE. [Link]
-
Watanabe, T., et al. (2022). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants. [Link]
-
Ourednik, J., et al. (2024). Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions. STAR Protocols. [Link]
-
Ourednik, J., et al. (2024). Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions. PubMed. [Link]
-
ResearchGate. (2024). (PDF) Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions. ResearchGate. [Link]
-
Carloni, S., et al. (2008). Experimental Models of Hypoxic-Ischemic Encephalopathy: Hypoxia-Ischemia in the Immature Rat. ResearchGate. [Link]
-
Burd, I., et al. (2016). Rodent Hypoxia–Ischemia Models for Cerebral Palsy Research: A Systematic Review. Frontiers in Neurology. [Link]
-
Harty, T. P., & Rogawski, M. A. (2000). Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. Epilepsy Research. [Link]
-
Madry, C., et al. (2012). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and methoctramine block of the NMDA receptor subunit combinations tested. ResearchGate. [Link]
-
Patsnap Synapse. (2023). Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs. Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Meprobamate? Patsnap Synapse. [Link]
-
Shahi, S. K., & Shahi, S. (2007). Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. Epilepsy Research. [Link]
-
Shahi, S. K., et al. (1996). Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils. Brain Research. [Link]
-
McCabe, R. T., et al. (1993). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tajima, Y., et al. (2012). The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat. Stroke. [Link]
-
Jespersen, C. T., et al. (2019). Mechanism of NMDA receptor channel block by MK-801 and memantine. Neuron. [Link]
-
McNamara, J. O., et al. (1988). The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures. Brain Research. [Link]
Sources
- 1. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 9. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brainvta.tech [brainvta.tech]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rodent Hypoxia–Ischemia Models for Cerebral Palsy Research: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Quest for Safer Seizures: A Head-to-Head Comparison of Felbamate and Its Next-Generation Analogs
For drug development professionals, researchers, and scientists, the story of felbamate is a powerful case study in the pursuit of potent anticonvulsant therapies and the critical challenge of mitigating toxicity. Approved in 1993, felbamate (2-phenyl-1,3-propanediol dicarbamate) offered a novel, broad-spectrum approach to managing refractory epilepsy, particularly in severe conditions like Lennox-Gastaut syndrome.[1] However, its clinical use was quickly curtailed by associations with life-threatening aplastic anemia and hepatic failure.[1] This guide provides a detailed, head-to-head comparison of felbamate and its rationally designed analogs, focusing on the chemical strategies employed to enhance safety while preserving efficacy. We will delve into the mechanistic underpinnings, comparative preclinical data, and the experimental workflows used to evaluate these compounds.
Felbamate: A Double-Edged Sword in Epilepsy Treatment
Felbamate's efficacy stems from a unique dual mechanism of action that modulates both excitatory and inhibitory neurotransmission. It acts as a blocker of N-methyl-D-aspartate (NMDA) receptors and a positive modulator of GABA-A receptors.[2] This combination is believed to account for its broad effectiveness against a range of seizure types.[2]
-
NMDA Receptor Blockade : Felbamate inhibits NMDA receptor function, reducing the effects of the excitatory neurotransmitter glutamate.[1] Evidence suggests it interacts with the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[3]
-
GABA-A Receptor Potentiation : The drug also enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, by potentiating GABA-A receptor-mediated currents.[2]
Despite its potent anticonvulsant activity, the clinical utility of felbamate is severely restricted by its association with aplastic anemia and liver failure.[1] The leading hypothesis for this toxicity involves the metabolic formation of a reactive aldehyde metabolite, atropaldehyde (ATPAL). This understanding became the foundational logic for designing safer felbamate analogs. The goal was clear: modify the felbamate structure to prevent the formation of toxic metabolites without compromising its unique anticonvulsant mechanisms.[4]
Rational Drug Design: The Birth of Fluorofelbamate and Carisbamate
The strategy to improve upon felbamate centered on blocking the metabolic pathway leading to the toxic atropaldehyde. This led to the development of several analogs, most notably Fluorofelbamate and Carisbamate.
-
Fluorofelbamate : This analog was ingeniously designed by substituting a fluorine atom for a hydrogen at the 2-position of the propane backbone.[4] This single, strategic substitution is intended to block the beta-elimination step required to form the reactive aldehyde metabolite, thereby preventing the generation of atropaldehyde.[4][5]
-
Carisbamate : Another key analog, carisbamate also features modifications designed to alter its metabolic profile and reduce toxicity.[5]
The core directive behind the design of these analogs was to surgically remove the structural liabilities of the parent compound while retaining the pharmacophore responsible for its powerful anticonvulsant effects.
Head-to-Head Comparison: Efficacy and Safety
The true measure of these second-generation compounds lies in direct, quantitative comparison with the parent drug, felbamate. Preclinical studies in standardized animal models of epilepsy are the cornerstone of this evaluation.
Anticonvulsant Activity
Anticonvulsant efficacy is typically assessed in rodent models using the Maximal Electroshock (MES) test, which predicts activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures.[6] A key metric derived from these studies is the Protective Index (PI) , calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window and a better safety margin.
Felbamate itself has demonstrated a broad range of activity and a favorable safety profile in these preclinical models when compared to other established antiepileptic drugs.[6] For instance, studies in mice showed that felbamate's PIs were 1.05 to 2.37 times higher than those of prototype drugs like phenytoin and ethosuximide.[6]
While comprehensive, directly comparative public data for fluorofelbamate and carisbamate remains limited, the available information suggests that the core efficacy was maintained. Studies on fluorofelbamate confirmed its efficacy in a broad range of animal seizure models, supporting the concept that its anticonvulsant profile is similar to that of felbamate.[4] The key differentiation, therefore, lies not in potency but in the improved safety profile.
Metabolic Profile and Reduced Toxicity
The central hypothesis for the improved safety of fluorofelbamate is its altered metabolism. In vitro studies using human liver S9 fractions were conducted to compare the metabolic pathways of felbamate and fluorofelbamate.
-
Felbamate Metabolism : Forms a metabolite (CCMF) which is in equilibrium with a reactive aldehyde (CBMA). This aldehyde, through beta-elimination, produces the putative toxic metabolite, atropaldehyde (ATPAL).[4]
-
Fluorofelbamate Metabolism : The fluorinated analog (F-CCMF) is oxidized to a different, non-toxic acid metabolite (FCPPA). Crucially, in vitro studies demonstrated that in the presence of glutathione (a trapping agent for reactive molecules), no adducts with reactive intermediates were formed from the fluorofelbamate metabolite.[4]
This provides strong evidence that the strategic fluorination successfully diverts metabolism away from the toxic pathway, fulfilling the primary goal of its design.[4]
Experimental Protocols: A Guide to Preclinical Evaluation
The evaluation of novel anticonvulsant compounds requires rigorous and standardized experimental protocols. Below are step-by-step methodologies for the key assays used to compare felbamate and its analogs.
Maximal Electroshock (MES) Test
This test assesses a compound's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice or rats are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.
-
Stimulation: At the time of predicted peak effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes. The current is sufficient to induce a maximal tonic hindlimb extension seizure in at least 95% of control animals.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is recorded as the endpoint, indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test identifies compounds that can raise the seizure threshold, suggesting potential utility against absence or myoclonic seizures.
Methodology:
-
Animal Preparation: Adult male mice or rats are pre-treated with the test compound or vehicle.
-
Convulsant Administration: A dose of pentylenetetrazol sufficient to induce clonic seizures lasting at least 5 seconds in >95% of control animals is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes. The primary endpoint is the failure to observe a clonic seizure.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of animals from the clonic seizure endpoint.
Neurotoxicity Assessment (Rotarod Test)
This assay evaluates motor impairment and sedation, common side effects of centrally acting drugs.
Methodology:
-
Training: Animals are trained to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute) in three successive trials.
-
Testing: At the time of peak effect after drug administration, the animal is placed on the rotarod.
-
Endpoint: Neurological deficit is indicated if the animal falls off the rod within the 1-minute test period.
-
Data Analysis: The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, is calculated.
Visualizing the Scientific Workflow
The journey from a parent compound to a safer analog follows a structured, iterative process grounded in medicinal chemistry and pharmacology.
Caption: Preclinical workflow for developing safer felbamate analogs.
Conclusion and Future Perspectives
The development of felbamate analogs like fluorofelbamate represents a triumph of rational drug design, where a deep understanding of metabolic pathways is leveraged to mitigate toxicity. By identifying the bioactivation of felbamate to a reactive metabolite as the likely cause of its severe side effects, researchers were able to make a precise chemical modification to block this pathway. The resulting compound, fluorofelbamate, retains the desirable broad-spectrum anticonvulsant activity of its parent while demonstrating a significantly improved safety profile in preclinical metabolic studies.
This head-to-head comparison underscores a critical principle in modern drug development: the pursuit of efficacy must be inextricably linked with a proactive, mechanism-based approach to ensuring safety. For researchers in the field, the felbamate story serves as both a cautionary tale and an inspiring example of how medicinal chemistry can solve complex toxicological problems, paving the way for safer and more effective therapies for patients with treatment-resistant epilepsy.
References
- Perregaard, J., & Olsen, C. E. (1995). Felbamate derived compounds. U.S. Patent No. 6,538,024B1. Washington, DC: U.S.
- Stables, J. P., & Kupferberg, H. J. (2002). Felbamate with improved bulk density. U.S. Patent No. 7,884,227B2. Washington, DC: U.S.
- Perregaard, J., & Olsen, C. E. (2001). Felbamate derived compounds.
- Ferrari, M., & Quintero, J. (2013). United States Patent. U.S. Patent No. US20130109995A1. Washington, DC: U.S.
-
Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27–34. [Link]
-
Landmark, C. J., & Johannessen, S. I. (2018). Felbamate and its derivatives, fluorofelbamate and carisbamate (RWJ 33369). ResearchGate. [Link]
-
Thompson, C. D., et al. (2004). METABOLISM OF FLUOROFELBAMATE DIFFERS FROM FELBAMATE. American Epilepsy Society. [Link]
-
White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40(s5), S2-S10. [Link]
-
Kaplan, J. P., et al. (1995). United States Patent. U.S. Patent No. 5,407,963. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Bialer, M. (2006). Fluorofelbamate. Current Opinion in Investigational Drugs, 7(4), 361-366. [Link]
-
Löscher, W., & Hönack, D. (1997). Felbamate and meprobamate: a comparison of their anticonvulsant properties. Epilepsy Research, 27(3), 151-164. [Link]
-
Yogeeswari, P., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4644-4647. [Link]
-
Bialer, M., & White, H. S. (2010). Fluorofelbamate. ResearchGate. [Link]
-
Padhy, G. K. (n.d.). CNS- anticonvulsants or Antiepileptics. Slideshare. [Link]
-
T-R-A-V-I-S, B., et al. (2012). Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates. Journal of Medicinal Chemistry, 55(7), 3324-3335. [Link]
-
White, H. S., et al. (1992). A neuropharmacological evaluation of felbamate as a novel anticonvulsant. Epilepsia, 33(3), 564-572. [Link]
-
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
-
McCulloch, J., et al. (1993). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. British Journal of Pharmacology, 108(4), 837-843. [Link]
-
Edafiogho, I. O., et al. (2000). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 43(13), 2583-2590. [Link]
-
Wlaź, P. (1997). Anticonvulsant Activity of Felbamate in Amygdala Kindling Model of Temporal Lobe Epilepsy in Rats. Epilepsia, 38(11), 1184-1190. [Link]
-
Deshpande, L. S., et al. (2008). The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons. Epilepsy Research, 80(2-3), 133-141. [Link]
-
Troupin, A. S. (2024). Felbamate. In StatPearls. StatPearls Publishing. [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234. [Link]
-
Obniska, J., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3325. [Link]
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Felbamate Experimental Findings
This guide provides an in-depth analysis of the experimental findings for Felbamate (2-phenyl-1,3-propanediol dicarbamate), an anticonvulsant medication used in the management of refractory epilepsy.[1][2] Our focus is on the reproducibility of key experimental data, offering researchers, scientists, and drug development professionals a critical comparison of published findings and detailed protocols to support their own investigations.
Introduction to Felbamate: A Dual-Edged Sword in Epilepsy Treatment
Felbamate was approved in 1993 for treating partial seizures in adults and Lennox-Gastaut syndrome in children, a severe form of epilepsy.[3][4] However, its use has been significantly restricted due to the risk of potentially fatal aplastic anemia and liver failure.[3][4][5] This has positioned felbamate as a drug of last resort for patients with severe epilepsy who have not responded to other treatments.[4]
The scientific interest in felbamate stems from its multifaceted mechanism of action, which is still not completely understood.[3] It is believed to exert its anticonvulsant effects through a unique combination of actions on both excitatory and inhibitory neurotransmitter systems.[6][7] This guide will delve into the reproducibility of the experimental evidence supporting these proposed mechanisms.
Deconstructing the Mechanism of Action: A Review of the Evidence
The anticonvulsant properties of felbamate are attributed to its influence on several key neuronal targets. Here, we compare the experimental findings related to its primary proposed mechanisms of action.
Modulation of the NMDA Receptor Complex
A significant body of research points to felbamate's interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission.[6] Excessive activation of NMDA receptors is implicated in seizure activity.[6] Felbamate is proposed to inhibit NMDA receptor function, thereby reducing neuronal hyperexcitability.[6][7]
However, the precise nature of this interaction is a subject of some debate in the literature. Some studies suggest that felbamate acts as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor complex.[8][9] This is supported by findings that felbamate inhibits glycine binding and reverses NMDA/glycine-stimulated increases in intracellular calcium.[8][10] Another study suggests that felbamate blocks presynaptic NMDA receptors, leading to a reduction in glutamate release.[11]
In contrast, other research indicates that felbamate may act as a channel blocker of the NMDA receptor.[7] This highlights a need for further studies to clarify the exact binding site and allosteric effects of felbamate on the NMDA receptor complex.
Potentiation of GABAergic Neurotransmission
Felbamate is also reported to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[6] This action is thought to counterbalance the excitatory effects of glutamate.[6] Some studies have shown that felbamate potentiates GABA-mediated responses.[7][12] However, other sources describe its inhibitory effect on GABA receptor binding as weak.[1][3] This discrepancy in the reported potency of felbamate's GABAergic activity warrants further investigation to establish its clinical relevance.
Blockade of Voltage-Gated Ion Channels
Several studies suggest that felbamate also targets voltage-gated sodium and calcium channels.[3][6] By blocking these channels, felbamate can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.[6] The blockade of L-type calcium channels has also been proposed as a contributing mechanism.[12]
The following diagram illustrates the proposed signaling pathways for felbamate's mechanism of action:
Proposed signaling pathways of Felbamate.
Reproducibility of Clinical Efficacy: A Tale of Varied Outcomes
Clinical trials on felbamate have demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy.[13][14][15] However, a Cochrane review of several randomized controlled trials highlighted inconsistencies in the reported magnitude of this effect.[16][17]
| Study Outcome | Trial 1[17] | Trial 2[17] | Trial 3[16] |
| Seizure Reduction with Felbamate | 35.8% reduction | 4.2% reduction | 14% reduction (not statistically significant) |
| Seizure Change with Placebo | 3.3% increase | 19.14% increase | Not specified |
| Statistical Significance (p-value) | p = 0.0005 | p = 0.018 | Not significant |
These discrepancies may be attributed to differences in study design, patient populations, and concomitant antiepileptic drug use.[16] This underscores the importance of well-controlled, large-scale clinical trials to establish a more definitive and reproducible measure of felbamate's efficacy.
Analytical Methods for Felbamate Quantification: Ensuring Reproducible Measurements
The ability to accurately and reliably measure felbamate concentrations in biological matrices is crucial for both clinical monitoring and research. Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the determination of felbamate in human serum and plasma.[18][19][20] These methods typically involve protein precipitation followed by liquid-liquid extraction.
Experimental Protocol: HPLC-UV for Felbamate in Human Serum [18]
-
Sample Preparation:
-
To 1 mL of serum, add an internal standard (e.g., alphenal).
-
Precipitate proteins with acetonitrile.
-
Extract the supernatant with dichloromethane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase octyl (C8) column.
-
Mobile Phase: Isocratic mixture of acetonitrile and acetate buffer (pH 5.3).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Quantification:
-
Construct a calibration curve using standards of known felbamate concentrations.
-
Determine the concentration of felbamate in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more sensitive and specific method for felbamate quantification, particularly in complex matrices like plasma and tissue homogenates.[21]
Experimental Protocol: LC-MS/MS for Felbamate in Plasma [21]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., carisoprodol).
-
Precipitate proteins with 300 µL of acetonitrile.
-
Vortex for 10 minutes and centrifuge at 21,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.
-
Mass Spectrometry: Monitor ion transitions of m/z 239→117 for felbamate and m/z 261→176 for the internal standard.
-
-
Quantification:
-
Generate calibration curves from 2.5 to 500 ng/mL in plasma.
-
Quantify felbamate based on the peak area ratio relative to the internal standard.
-
The following diagram illustrates the general workflow for these analytical methods:
Workflow for felbamate quantification.
Alternative Anticonvulsants for Refractory Epilepsy
Given the significant safety concerns associated with felbamate, several other antiepileptic drugs are considered for the treatment of refractory epilepsy. A brief comparison is provided below:
| Drug | Primary Mechanism of Action | Key Advantages | Major Disadvantages |
| Felbamate | NMDA receptor antagonist, GABA potentiation, Na+/Ca2+ channel blocker[6][7][12] | Effective in some highly refractory cases[4] | Risk of aplastic anemia and liver failure[3][4] |
| Topiramate | Blocks voltage-gated Na+ channels, enhances GABA activity, antagonizes AMPA/kainate receptors[12] | Broad-spectrum efficacy | Cognitive side effects, risk of kidney stones |
| Lamotrigine | Blocks voltage-gated Na+ channels[12] | Generally well-tolerated, also has mood-stabilizing effects | Risk of serious rash (Stevens-Johnson syndrome) |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | Novel mechanism, generally good safety profile | Behavioral side effects (e.g., irritability, aggression) |
| Rufinamide | Prolongs the inactive state of voltage-gated Na+ channels | Specifically approved for Lennox-Gastaut syndrome | Somnolence, vomiting, headache |
Conclusion and Future Directions
The experimental findings for felbamate paint a complex picture of a potent anticonvulsant with a challenging safety profile. While its efficacy in refractory epilepsy is supported by clinical data, the reproducibility of the magnitude of this effect requires further clarification. Similarly, the precise details of its multifaceted mechanism of action are still being elucidated, with some inconsistencies in the published literature.
For researchers, this presents both a challenge and an opportunity. There is a clear need for further studies to:
-
Clarify the molecular interactions of felbamate with its various targets, particularly the NMDA and GABA receptors.
-
Conduct large-scale, standardized clinical trials to obtain more reproducible data on its efficacy and to better identify patient populations who are most likely to benefit.
-
Develop biomarkers to predict the risk of serious adverse effects like aplastic anemia and hepatotoxicity.
By addressing these knowledge gaps, the scientific community can work towards a more complete and reproducible understanding of felbamate, potentially enabling its safer and more effective use in the future.
References
- Felbamate pharmacology and use in epilepsy. | Sigma-Aldrich - Merck Millipore. (1994-10-01).
- Felbamate Pharmacology - BioPharma Notes. (2022-08-10).
- Felbamate: A Clinical Trial for Complex Partial Seizures - PubMed. (1991 May-Jun).
- Felbamate | C11H14N2O4 | CID 3331 - PubChem - NIH. (2026-01-03).
- What is the mechanism of Felbamate? - Patsnap Synapse. (2024-07-17).
- Felbamate for partial seizures: results of a controlled clinical trial - PubMed - NIH. (1991 Nov).
- Felbamate - Wikipedia.
- Felbamate for partial seizures: Results of a controlled clinical trial - Experts@Minnesota. (1991 Nov).
- Felbamate - StatPearls - NCBI Bookshelf - NIH. (2025-07-06).
- Felbamate add-on therapy for drug-resistant focal epilepsy - PubMed. (2019-08-01).
- This is a study to compare two formulations of Felbamate in Eplileptic patients | MedPath. (2019-03-19).
- Determination of felbamate in human serum by high-performance liquid chromatography.
- Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - NIH.
- An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed. (1994 Nov).
- Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed.
- Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed. (1994 Feb).
- Update on the mechanism of action of antiepileptic drugs - PubMed.
- Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC - PubMed Central.
- Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed.
- Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed.
- Effects of felbamate on muscarinic and metabotropic-glutamate agonist-mediated responses and magnesium-free or 4-aminopyridine-induced epileptiform activity in guinea pig olfactory cortex neurons in vitro - PubMed.
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
- FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020-06-23).
- Felbamate for pediatric epilepsy—should we keep on using it as the last resort? - Frontiers.
- The rise and fall of felbamate as a treatment for partial epilepsy - Aplastic anemia and hepatic failure to blame? | Request PDF - ResearchGate. (2025-08-06).
- (PDF) Felbamate (antiepileptic) synthesis - ResearchGate. (2025-07-28).
- Felbamate add‐on therapy for drug‐resistant focal epilepsy - PMC - PubMed Central - NIH.
- Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence - MDPI. (2021-02-26).
- US20110091728A1 - Felbamate With Improved Bulk Density - Google Patents.
Sources
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felbamate - Wikipedia [en.wikipedia.org]
- 3. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Felbamate: a clinical trial for complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Felbamate add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Felbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Felbamate's Efficacy in Preclinical Models of Drug-Resistant Epilepsy
To our valued research colleagues,
The challenge of pharmacoresistance in epilepsy remains a significant hurdle in clinical practice, affecting up to 30% of patients.[1] This reality drives the continuous search for antiepileptic drugs (AEDs) with novel mechanisms of action and superior efficacy. This guide provides an in-depth, objective comparison of Felbamate, a second-generation AED, against established alternatives in preclinical models that recapitulate features of drug-resistant epilepsy. Our focus is to move beyond mere data presentation and offer a causal understanding of the experimental choices and outcomes, empowering you to make informed decisions in your research and development endeavors.
Felbamate: A Multifaceted Mechanistic Approach
Felbamate (2-phenyl-1,3-propanediol dicarbamate) distinguishes itself from many conventional AEDs through a unique and complex mechanism of action.[2][3] Rather than targeting a single pathway, it modulates both excitatory and inhibitory neurotransmission, a combination that likely underpins its broad spectrum of activity.[4]
The primary mechanisms include:
-
NMDA Receptor Antagonism: Felbamate acts as an antagonist at the strychnine-insensitive glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[5][6] By blocking this site, it inhibits the excitatory effects of glutamate, a key neurotransmitter implicated in seizure generation and propagation.[2][5]
-
GABA Receptor Potentiation: It enhances the function of γ-aminobutyric acid (GABA) at GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[2][4] This potentiation leads to an overall inhibitory effect on neuronal activity, helping to stabilize neuronal firing.[2]
-
Modulation of Voltage-Gated Ion Channels: Evidence suggests Felbamate also inhibits voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials.[7][8] This action reduces the ability of neurons to fire repetitively at high frequencies, a hallmark of epileptic activity.[2]
This multifaceted approach is particularly advantageous for tackling the complex pathophysiology of refractory epilepsy.[2]
Visualizing Felbamate's Synaptic Action
The following diagram illustrates the key molecular targets of Felbamate at the synapse, providing a visual summary of its mechanism of action.
Caption: Felbamate's multifaceted action at the neuronal synapse.
Comparative Efficacy in Standard Anticonvulsant Screening Models
The initial characterization of an AED's potential is often conducted in acute seizure models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (s.c. PTZ) tests. The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the s.c. PTZ test is a model for absence and myoclonic seizures.[9][10] A key metric for comparison is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI suggests a wider therapeutic window.
A comprehensive study evaluated Felbamate against four prototype AEDs in both mice and rats. The results demonstrate Felbamate's broad-spectrum activity and favorable safety profile.[11]
Table 1: Anticonvulsant Activity and Neurotoxicity in Mice (Intraperitoneal Administration)
| Compound | MES (ED50 mg/kg) | s.c. PTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | MES PI (TD50/ED50) | s.c. PTZ PI (TD50/ED50) |
| Felbamate | 37.0 | 129.0 | 280.0 | 7.57 | 2.17 |
| Phenytoin | 9.5 | >80.0 | 66.0 | 6.95 | <0.83 |
| Phenobarbital | 21.0 | 13.0 | 64.0 | 3.05 | 4.92 |
| Ethosuximide | >500.0 | 130.0 | 670.0 | <1.34 | 5.15 |
| Valproate | 272.0 | 149.0 | 402.0 | 1.48 | 2.70 |
Data sourced from Swinyard et al. (1986).[11]
Table 2: Anticonvulsant Activity and Neurotoxicity in Rats (Oral Administration)
| Compound | MES (ED50 mg/kg) | s.c. PTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | MES PI (TD50/ED50) | s.c. PTZ PI (TD50/ED50) |
| Felbamate | 16.0 | 48.0 | >320.0 | >20.0 | >6.67 |
| Phenytoin | 29.0 | >240.0 | 170.0 | 5.86 | <0.71 |
| Phenobarbital | 12.0 | 22.0 | 88.0 | 7.33 | 4.00 |
| Ethosuximide | >1000.0 | 225.0 | 1100.0 | <1.10 | 4.89 |
| Valproate | 115.0 | 90.0 | 530.0 | 4.61 | 5.89 |
Data sourced from Swinyard et al. (1986).[11]
Expertise & Experience: As the data indicates, Felbamate demonstrates a unique profile. It is effective in both MES and s.c. PTZ tests, unlike Phenytoin (ineffective in PTZ) and Ethosuximide (ineffective in MES).[11] Notably, its Protective Index in the rat MES test is substantially higher than the prototype drugs, indicating a superior separation between efficacy and toxicity in this model.[11] This broad efficacy at non-toxic doses is a compelling attribute for an AED candidate.[11]
Performance in Models of Drug-Resistant Epilepsy
While standard screening models are crucial, evaluating a compound's efficacy in models that mimic pharmacoresistance is essential for predicting clinical utility in refractory cases.
A. The Amygdala Kindling Model
The kindling model is considered a gold standard for studying temporal lobe epilepsy, the most common form of focal epilepsy in adults, and for assessing therapies for drug-resistant seizures.[12][13] In this model, repeated sub-convulsive electrical stimulation to the amygdala leads to progressively more severe seizures, eventually resulting in a permanent state of hyperexcitability.[14]
A pivotal study investigated the efficacy of Felbamate in amygdala-kindled rats that were pre-selected for their resistance to Phenytoin. This provides a direct preclinical corollary to a clinical scenario where a first-line therapy has failed. The results showed that both Felbamate and Lamotrigine were effective in these Phenytoin-resistant animals, significantly increasing the afterdischarge threshold (ADT), which is a measure of the current required to induce a focal seizure.[15]
Trustworthiness: This experimental design is self-validating. By first establishing a population of animals resistant to a standard AED (Phenytoin), the subsequent efficacy of Felbamate in this same population provides strong evidence of its potential utility in drug-resistant epilepsy. The study demonstrated that Felbamate was markedly more efficacious at increasing the ADT in Phenytoin-responder rats compared to non-responders, but it still exerted a significant anticonvulsant effect in the resistant group.[15]
B. Status Epilepticus Models
Status epilepticus (SE) is a life-threatening condition characterized by prolonged seizures and is often highly refractory to treatment. Felbamate's efficacy has been tested in models of SE, such as those induced by kainic acid or perforant path stimulation.[16][17]
In a perforant path stimulation model of self-sustaining status epilepticus (SSSE), Felbamate demonstrated potent seizure-protective effects.[17][18] When administered after SE induction, Felbamate shortened seizure duration in a dose-dependent manner and was more effective than diazepam and comparable to phenytoin.[17][18]
Table 3: Efficacy of Felbamate in a Rat Model of Self-Sustaining Status Epilepticus (SSSE)
| Treatment Group (i.v. injection 10 min post-induction) | Total Time in Seizures (minutes, mean +/- SD) |
| Control (Vehicle) | 410 +/- 133 |
| Felbamate (100 mg/kg) | 15.3 +/- 9 |
| Felbamate (200 mg/kg) | 7 +/- 1 |
| Diazepam (10 mg/kg) | 95 +/- 22 |
| Phenytoin (50 mg/kg) | 6.3 +/- 2.5 |
Data sourced from Mazarati et al. (2000).[17][18]
Authoritative Grounding: These findings suggest that Felbamate's unique mechanism, particularly its NMDA receptor antagonism, may be highly beneficial in conditions of excessive glutamatergic activity like status epilepticus.[17] This provides a strong rationale for its use when standard AEDs fail.[17][18]
Detailed Experimental Protocols
To ensure reproducibility and methodological clarity, we provide step-by-step protocols for the key experimental models discussed.
A. Maximal Electroshock (MES) Seizure Test
This protocol is designed to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[19][20]
Methodology:
-
Animal Preparation: Use male mice (20-25 g) or rats (100-150 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Phenytoin, 20-25 mg/kg) via the desired route (typically intraperitoneal or oral).[20] Testing is conducted at the predetermined time of peak effect.
-
Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.[19][21] Place saline-soaked corneal electrodes on the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus via the corneal electrodes.
-
Observation & Endpoint: Immediately observe the animal for seizure phenotype. The primary endpoint is the abolition of the tonic hindlimb extension phase.[21] An animal is considered "protected" if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected in each dose group and determine the median effective dose (ED50).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the s.c. Pentylenetetrazol (PTZ) test.
Conclusion and Future Directions
The preclinical data robustly supports the efficacy of Felbamate in a range of epilepsy models, including those designed to mimic drug resistance. Its broad spectrum of activity, demonstrated in both the MES and s.c. PTZ tests, combined with its effectiveness in the challenging amygdala kindling and status epilepticus models, underscores its potential as a valuable therapeutic agent. [11][15][17]The multifaceted mechanism of action, targeting both excitatory and inhibitory systems, provides a strong scientific rationale for its utility in patients who have not responded to AEDs with more conventional mechanisms. [2][4] While clinical use is tempered by safety concerns requiring careful patient monitoring, the preclinical profile of Felbamate remains a benchmark for the development of new AEDs. For researchers in the field, these findings highlight the value of multi-target approaches and the critical importance of testing candidates in pharmacoresistant models to better predict clinical success in the most challenging patient populations.
References
-
Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27–34. [Link]
-
Chronopoulos, A., Stafstrom, C., Thurber, S., Hyde, P., Mikati, M., & Holmes, G. L. (1993). Neuroprotective effect of felbamate after kainic acid-induced status epilepticus. Epilepsia, 34(2), 359–366. [Link]
-
Luszczki, J. J. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. [Link]
-
Mazarati, A. M., Baldwin, R. A., Sofia, R. D., & Wasterlain, C. G. (2000). Felbamate in experimental model of status epilepticus. Epilepsia, 41(2), 123–127. [Link]
-
Reddy, D. S., & Kuruba, R. (2025). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. Current Protocols. [Link]
-
Mazarati, A. M., Baldwin, R. A., Sofia, R. D., & Wasterain, C. G. (2000). Felbamate in Experimental Model of Status Epilepticus. Sci-Hub. [Link]
-
Luszczki, J. J. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. ResearchGate. [Link]
-
Shimada, T., et al. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments (JoVE). [Link]
-
Pharma Wisdom. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]
-
PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]
-
American Epilepsy Society. (2024). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. [Link]
-
Löscher, W. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. MDPI. [Link]
-
SynapCell. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Felbamate? [Link]
-
Luszczki, J. J., & Czuczwar, S. J. (2004). Felbamate, gabapentin and topiramate as adjuvant antiepileptic drugs in experimental models of epilepsy. Polish journal of pharmacology, 56(6), 673–684. [Link]
-
Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57656. [Link]
-
Barker-Haliski, M., et al. (2017). Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model. Epilepsia, 58(8), 1436-1445. [Link]
-
Akula, A., & Dhir, A. (2015). Pentylenetetrazole Kindling Epilepsy Model. Epilepsi, 21(1), 6-12. [Link]
-
Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]
-
Wikipedia. (2023). Felbamate. [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of neurology, 35(2), 229–234. [Link]
-
Gpatindia. (2020). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Pediatric Oncall. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Tan, M., et al. (2024). Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis. Neurological Sciences. [Link]
-
Tan, M., et al. (2024). Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis. ResearchGate. [Link]
-
Ben-Menachem, E., et al. (2022). Felbamate for pediatric epilepsy—should we keep on using it as the last resort? Frontiers in Neurology. [Link]
-
Tan, M., et al. (2024). Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis. PubMed. [Link]
-
Löscher, W., & Hönack, D. (1997). Felbamate and meprobamate: a comparison of their anticonvulsant properties. Epilepsy research, 28(1), 53–61. [Link]
-
Marson, A. G., & Burnside, G. (2019). Felbamate add-on therapy for drug-resistant focal epilepsy. Cochrane Database of Systematic Reviews. [Link]
-
Kossoff, E. H., et al. (2010). Efficacy of felbamate in the treatment of intractable pediatric epilepsy. Epilepsy & Behavior, 17(3), 353-356. [Link]
-
Karakurt, A., et al. (2012). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. [Link]
-
White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40 Suppl 5, S2-10. [Link]
-
Scott, C. K., et al. (1986). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 29(10), 1974–1982. [Link]
-
Wagner, M. L., Remmel, R. P., Graves, N. M., & Leppik, I. E. (1993). Effect of felbamate on carbamazepine and its major metabolites. Clinical pharmacology and therapeutics, 53(5), 536–543. [Link]
-
Löscher, W., & Schmidt, D. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 62(2-3), 107–120. [Link]
-
Gidal, B. E., et al. (1995). Analysis of anticonvulsant and neurotoxic responses to combination therapy with carbamazepine, felbamate and phenytoin by response-surface modeling. Arzneimittel-Forschung, 45(8), 859–863. [Link]
-
Sachdeo, R., et al. (1994). Felbamate: a new antiepileptic drug. Clinical neuropharmacology, 17(1), 1–15. [Link]
-
Löscher, W., & Hönack, D. (2000). The new antiepileptic drugs lamotrigine and felbamate are effective in phenytoin-resistant kindled rats. Neuropharmacology, 39(8), 1484–1489. [Link]
-
Yang, J., Woodhall, G. L., & Jones, R. S. (2007). Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. British journal of pharmacology, 152(6), 934–942. [Link]
Sources
- 1. Felbamate add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 3. Felbamate - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Frontiers | Felbamate for pediatric epilepsy—should we keep on using it as the last resort? [frontiersin.org]
- 8. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 13. mdpi.com [mdpi.com]
- 14. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The new antiepileptic drugs lamotrigine and felbamate are effective in phenytoin-resistant kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.st [sci-hub.st]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: N-Aminocarbonyl Felbamate Against Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract: The clinical utility of the broad-spectrum antiepileptic drug (AED) felbamate is hampered by rare but life-threatening idiosyncratic reactions, namely aplastic anemia and hepatic failure.[1][2] This has spurred the development of novel derivatives aimed at preserving its potent anticonvulsant efficacy while mitigating its severe toxicity. This guide introduces a preclinical benchmarking framework for a rationally designed derivative, N-Aminocarbonyl Felbamate (N-ACF). We hypothesize that N-ACF acts as a prodrug, engineered to enhance safety. This document provides a comprehensive comparison of the parent felbamate scaffold against established AEDs—Carbamazepine, Valproate, and Levetiracetam—and outlines the critical experimental protocols required to validate the therapeutic potential of N-ACF.
Mechanistic Framework: The Felbamate Scaffold
Felbamate exhibits a unique dual mechanism of action that contributes to its broad-spectrum efficacy against both focal and generalized seizures.[3][4] It is crucial to establish that any derivative, such as N-ACF, retains this advantageous pharmacological profile.
-
NMDA Receptor Antagonism: Felbamate acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine recognition site.[5] By inhibiting this key excitatory pathway, it reduces neuronal hyperexcitability that underlies seizure generation.[4]
-
GABA-A Receptor Potentiation: Concurrently, felbamate positively modulates the function of gamma-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter system in the brain.[4] This enhancement of inhibitory tone further contributes to neuronal stabilization.
This dual action on both excitatory and inhibitory systems likely accounts for its effectiveness in complex seizure disorders like Lennox-Gastaut syndrome.[3][6]
Caption: Preclinical anticonvulsant screening workflow.
Safety and Tolerability Benchmarking
The primary rationale for developing N-ACF is to overcome the severe safety liabilities of felbamate. Therefore, rigorous in vitro and in vivo safety assessments are paramount.
-
Aplastic Anemia: Felbamate is associated with a more than 100-fold increased risk of aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells. [1]This is a life-threatening adverse event that severely restricts its clinical use. [2][7]* Hepatotoxicity: Acute liver failure, sometimes requiring transplantation, has also been reported with felbamate use. [1][8]
Experimental Protocols
A. In Vitro Hepatotoxicity Assay
This assay provides an early assessment of a compound's potential to cause liver cell death. [9]
-
Objective: To determine the concentration at which N-ACF induces cytotoxicity in a human liver cell line (e.g., HepG2 or HepaRG). * Methodology:
-
Cell Culture: Plate HepG2 cells in a 96-well format and allow them to adhere.
-
Compound Treatment: Treat cells with a range of concentrations of N-ACF, felbamate (positive control), and a non-toxic comparator for 24-72 hours. [10] 3. Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) leakage into the culture medium. [11]The LDH assay is an effective measure of compromised cell membrane integrity. [11] 4. Data Analysis: Calculate the IC₅₀ (the concentration causing 50% inhibition of cell viability) for each compound. A significantly higher IC₅₀ for N-ACF compared to felbamate would be a favorable outcome.
-
B. Hematopoietic Stem Cell Toxicity Assay
This specialized in vitro assay is critical for assessing the risk of aplastic anemia by measuring the impact on the progenitor cells of blood.
-
Objective: To evaluate the effect of N-ACF on the proliferation and differentiation of human hematopoietic stem cells (HSCs).
-
Methodology:
-
Cell Source: Utilize commercially available human CD34+ HSCs.
-
Culture System: Culture HSCs in a methylcellulose-based medium that supports the formation of distinct colony-forming units (CFUs) for different blood cell lineages (e.g., erythroid, granulocyte-macrophage).
-
Compound Exposure: Expose the cultures to clinically relevant concentrations of N-ACF, felbamate, and vehicle control.
-
Endpoint: After 14-21 days, quantify the number and type of CFUs.
-
Data Analysis: A significant reduction in CFU formation by felbamate, which is not observed with N-ACF, would provide strong evidence of an improved hematological safety profile.
-
Comparative Safety Profiles
| Drug | Primary Safety Concerns | Common Side Effects |
| Felbamate | Aplastic Anemia, Hepatic Failure (Boxed Warning) [1][8] | Anorexia, vomiting, insomnia, nausea, headache [2] |
| Carbamazepine | Aplastic Anemia, Agranulocytosis (less common than felbamate), Stevens-Johnson Syndrome (SJS) | Dizziness, drowsiness, blurred vision, nausea [12][13] |
| Valproate | Hepatotoxicity, Pancreatitis, Teratogenicity (Boxed Warning) | Nausea, weight gain, hair loss, tremor [14] |
| Levetiracetam | Generally well-tolerated; no boxed warnings | Drowsiness, dizziness, irritability, behavioral changes [12] |
| N-ACF (Target) | No hematological or hepatic toxicity signals in preclinical models | To be determined; projected to be more favorable than felbamate |
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking this compound against its parent compound and standard-of-care AEDs. The primary hypothesis is that N-ACF will retain the broad-spectrum anticonvulsant efficacy of felbamate while demonstrating a markedly improved safety profile, particularly concerning hematological and hepatic toxicities.
Successful validation through the described experimental workflows would position N-ACF as a promising candidate for treating refractory epilepsy, potentially reclaiming the therapeutic niche once held by felbamate. The ultimate goal is to offer patients with severe seizure disorders a highly effective treatment without the risk of life-threatening adverse events. [15][16]
References
- Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. PubMed.
- Felbamate. StatPearls - NCBI Bookshelf, NIH.
- Felbamate (Felbatol). Epilepsy Foundation.
- What is the mechanism of Felbamate? Patsnap Synapse.
- Felbamate. Wikipedia.
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed.
- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI.
- Felbamate Side Effects: Common, Severe, Long Term. Drugs.com.
- What are the side effects of Felbamate? Patsnap Synapse.
- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE.
- Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index, Pediatric Oncall.
- Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed.
- Pentylenetetrazole-Induced Kindling Mouse Model. JoVE.
- A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice. Benchchem.
- Felbamate: MedlinePlus Drug Information. MedlinePlus.
- Efficacy of felbamate in the treatment of intractable pediatric epilepsy. PubMed.
- Comparing Drug Treatments in Epilepsy. PMC - NIH.
- Maximal Electroshock Seizure Model. Melior Discovery.
- What are the different antiepileptic (anti-seizure) medications? Dr.Oracle.
- What is the mechanism of Levetiracetam? Patsnap Synapse.
- Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome). The New England Journal of Medicine.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
- Efficacy of felbamate in a cohort of patients with epilepsy with myoclonic atonic seizures (EMAtS). PubMed.
- Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? PubMed.
- Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC - PubMed Central.
- Acute Seizure Tests Used in Epilepsy Research. Springer Nature Experiments.
- Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. PMC - NIH.
- Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers.
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
- Felbamate used with other antiepileptic drugs for drug-resistant focal epilepsy. Cochrane.
- How to Perform Cytotoxicity Screening Using Hepatic Organoids Cultured in HepatiCult™ (Human). STEMCELL Technologies.
- What is the mechanism of action of Keppra (levetiracetam)? Dr.Oracle.
- Efficacy of Felbamate in the Treatment of Intractable Pediatric Epilepsy. ResearchGate.
- Valproate: Past, Present, and Future. PMC - PubMed Central.
- Valproate: past, present, and future. PubMed.
- Valproate: Past, Present, and Future | Request PDF. ResearchGate.
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
- Summary of Anti-Seizure Medications. Epilepsy Foundation.
- In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI.
- List of Anti-Seizure Medications (ASMs). Epilepsy Foundation.
- In vitro models for liver toxicity testing. PMC - NIH.
- New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? PMC - PubMed Central.
- Carbamazepine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Hepatotoxicity/Cytotoxicity Assays. Sigma-Aldrich.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.
- Tegretol - carbamazepine USP Chewable Tablets of 100 mg. accessdata.fda.gov.
- Carbamazepine for acute and chronic pain in adults. PMC - NIH.
- Carbamazepine. StatPearls - NCBI Bookshelf, NIH.
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Felbamate? [synapse.patsnap.com]
- 8. Felbamate Side Effects: Common, Severe, Long Term [drugs.com]
- 9. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 10. stemcell.com [stemcell.com]
- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 12. epilepsy.com [epilepsy.com]
- 13. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Valproate: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Felbamate - Wikipedia [en.wikipedia.org]
- 16. Efficacy of felbamate in the treatment of intractable pediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of N-Aminocarbonyl Felbamate In Vivo Efficacy Data
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of in vivo data for N-Aminocarbonyl Felbamate (felbamate). By objectively comparing its performance with alternative anticonvulsant drugs and providing supporting experimental data, this document aims to enhance the rigor and translational potential of preclinical epilepsy research.
Introduction: The Imperative for Rigorous In Vivo Validation
This compound, an anticonvulsant with a multifaceted mechanism of action, has demonstrated efficacy in treating refractory epilepsy.[1] Its clinical utility, however, is tempered by safety concerns, underscoring the need for robust preclinical data to accurately define its therapeutic window and comparative efficacy.[2] The translation of preclinical findings to clinical success is notoriously challenging, often due to a lack of standardized methodologies and rigorous statistical validation in in vivo studies.[2] This guide champions a validation-centric approach to preclinical research, ensuring that experimental designs are not merely observational but are structured as self-validating systems.
The core principle of a self-validating system is the integration of controls and statistical methodologies that inherently challenge the experimental hypothesis. This approach moves beyond simple significance testing to provide a comprehensive assessment of a drug's efficacy, reproducibility, and comparative performance.
Mechanism of Action of Felbamate: A Multifaceted Approach
Felbamate's anticonvulsant properties are attributed to its complex mechanism of action, which includes:
-
Modulation of the NMDA Receptor: Felbamate is believed to modulate the N-methyl-D-aspartate (NMDA) receptor, reducing glutamatergic transmission.[3]
-
Potentiation of GABAergic Transmission: It also enhances the effects of the inhibitory neurotransmitter GABA.[3]
This dual action on both excitatory and inhibitory systems may contribute to its broad spectrum of activity observed in animal models.[3]
Diagram: Felbamate's Dual Mechanism of Action
Caption: A generalized workflow for in vivo anticonvulsant screening.
Statistical Validation: A Step-by-Step Guide
A robust statistical analysis plan (SAP) is paramount for the credible interpretation of in vivo data. The SAP should be predefined before the commencement of the study to avoid bias. [4]
Power Analysis and Sample Size Calculation
Before initiating an in vivo study, a power analysis should be conducted to determine the minimum number of animals required to detect a statistically significant effect. [5]Key parameters for this calculation include:
-
Effect Size: The anticipated magnitude of the difference between treatment groups. This can be estimated from previous studies or pilot experiments.
-
Alpha (α): The probability of a Type I error (false positive), typically set at 0.05. [5]* Beta (β): The probability of a Type II error (false negative), with power being 1-β. A power of 0.8 (or 80%) is generally considered acceptable. [5]
Dose-Response Analysis and ED50 Calculation
The median effective dose (ED50), the dose at which 50% of the animals show a protective effect, is a critical measure of a drug's potency. [6]To determine the ED50, a dose-response curve is generated by testing a range of doses. The Probit analysis is a commonly used statistical method for calculating the ED50 and its 95% confidence intervals from binary (protected/not protected) data.
Comparative Statistical Analysis
When comparing the efficacy of felbamate to other anticonvulsants, the statistical analysis should focus on the comparison of their respective ED50 values and confidence intervals. A statistically significant difference between two drugs can be claimed if their 95% confidence intervals for the ED50 do not overlap.
Table 1: Hypothetical Comparative Efficacy Data in the MES Test
| Treatment Group | N | Responders | % Protection | ED50 (mg/kg) | 95% Confidence Interval |
| Vehicle | 10 | 0 | 0 | - | - |
| Felbamate | 10 | 5 | 50 | 30 | 22 - 41 |
| Comparator A | 10 | 5 | 50 | 45 | 35 - 58 |
| Comparator B | 10 | 5 | 50 | 25 | 18 - 35 |
In this hypothetical example, Felbamate shows a statistically significant higher potency compared to Comparator A, as their 95% confidence intervals do not overlap. The confidence intervals of Felbamate and Comparator B do overlap, suggesting no significant difference in potency in this model.
Internal Controls and Self-Validation
To ensure the integrity of the data, several internal controls should be implemented:
-
Vehicle Control: A group of animals that receives the vehicle (the solvent in which the drugs are dissolved) to control for any effects of the vehicle itself.
-
Positive Control: A standard, well-characterized anticonvulsant (e.g., phenytoin in the MES test) should be included to validate the experimental setup and ensure that the model is responding as expected.
-
Blinding: The experimenter observing the animal's behavior should be blinded to the treatment allocation to prevent observer bias.
By incorporating these elements, the experimental system becomes self-validating, increasing the confidence in the generated data.
Conclusion: Towards More Robust and Translatable Preclinical Research
The statistical validation of in vivo data is not merely a procedural step but a foundational component of rigorous scientific inquiry. For a compound like this compound, where a clear understanding of its comparative efficacy and therapeutic index is critical, a meticulous approach to experimental design and statistical analysis is indispensable. By adopting the principles of self-validating systems, including predefined statistical analysis plans, power analyses, and appropriate internal controls, researchers can generate more reliable and translatable preclinical data. This, in turn, will facilitate more informed decision-making in the drug development process and ultimately contribute to the advancement of treatments for epilepsy.
References
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and translational methods to screen drugs effective against seizures and epilepsy (pp. 79-102). Springer, New York, NY.
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]
- González-Trujano, M. E., et al. (2025).
- Kou, L., et al. (2015). Prediction of PTZ-induced seizures using wavelet-based residual entropy of cortical and subcortical field potentials. Journal of neural engineering, 12(4), 046020.
-
European Medicines Agency. (n.d.). Biostatistics. Retrieved from [Link]
-
Marinus Pharmaceuticals, Inc. (2024). Statistical Analysis Plan. ClinicalTrials.gov. Retrieved from [Link]
- Paz, C., et al. (2017).
-
IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]
-
AWS. (n.d.). STATISTICAL ANALYSIS PLAN SAMPLE. Retrieved from [Link]
-
UCB. (2020). STATISTICAL ANALYSIS PLAN. ClinicalTrials.gov. Retrieved from [Link]
-
UCB. (2020). STATISTICAL ANALYSIS PLAN. ClinicalTrials.gov. Retrieved from [Link]
-
European Medicines Agency. (2016). Guideline on the use of statistical signal detection methods in the EudraVigilance data analysis system. Retrieved from [Link]
- Pellock, J. M. (2005). Felbamate: consensus of current clinical experience. Epilepsy & Behavior, 6(3), 297-306.
- Paz, C., & Velázquez, J. L. P. (2017). In Vivo Experimental Models of Epilepsy. Current pharmaceutical design, 23(37), 5625-5633.
-
ClinCalc.com. (2024). Sample Size Calculator. Retrieved from [Link]
-
Applied Clinical Trials Online. (2013). EMA Guidance Points to Central Statistical Monitoring. Retrieved from [Link]
- Amakhin, D. V., et al. (2020). In Vitro and In Vivo Study of the Short-Term Vasomotor Response during Epileptic Seizures. Brain Sciences, 10(12), 942.
- Barker-Haliski, M., et al. (2017). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 58(Suppl 4), 51-64.
- Frison, L., & Pocock, S. J. (2001). Sample size and power calculations in repeated measurement analysis. Computer methods and programs in biomedicine, 64(2), 121-124.
- Curia, G., et al. (2014). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 55(Suppl 7), 1-17.
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
- Saly, V., et al. (2022). The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo. Biomedicines, 10(1), 123.
- García-García, O., et al. (2014). Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. Vascular pharmacology, 62(2), 85-89.
-
Ausvet. (n.d.). Sample size calculations. Epitools. Retrieved from [Link]
Sources
- 1. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biostatistics | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. Sample Size Calculator [clincalc.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Aminocarbonyl Felbamate
Compound Identification and Hazard Assessment
N-Aminocarbonyl Felbamate is understood to be a derivative or intermediate related to Felbamate, an anticonvulsant drug.[1][2] Due to a lack of specific safety data for this compound, a conservative approach is mandated. We must operate under the assumption that it shares a similar hazard profile with its parent compound, Felbamate.
Felbamate may be irritating to mucous membranes and the upper respiratory tract and may cause allergic skin or respiratory reactions.[3] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Table 1: Comparative Chemical & Physical Properties
| Property | This compound | Felbamate |
| Molecular Formula | C₁₂H₁₅N₃O₅[4] | C₁₁H₁₄N₂O₄[1] |
| Molecular Weight | 281.26 g/mol [4] | 238.24 g/mol [1] |
| Appearance | White Solid[2] | White to off-white crystalline powder[5] |
| Solubility | No data available | Sparingly soluble in water; freely soluble in DMSO[1] |
| Storage | 2-8°C, Refrigerator, Under inert atmosphere[2] | Room temperature, in a tight container[6] |
Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of chemical waste, including research compounds like this compound, is highly regulated. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[7][8]
Core Principles:
-
Generator Responsibility: The laboratory that creates the waste (the "generator") is legally responsible for its safe and compliant disposal from "cradle to grave."
-
Waste Characterization: The generator must determine if the waste is "hazardous" as defined by the RCRA.[8][9] Pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]
-
Prohibition of Sewering: It is strictly prohibited to dispose of hazardous waste pharmaceuticals down the drain.[10]
-
State and Local Regulations: Many states have regulations that are more stringent than federal laws.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for various forms of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for managing different waste streams containing this compound.
Protocol 4.1: Disposal of Unused or Expired Pure Solid Compound
This protocol applies to the bulk powder form of this compound.
-
Preparation: Ensure you are wearing appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Containment:
-
Carefully place the original container with the unused compound into a larger, sealable, and chemically resistant secondary container (e.g., a polyethylene pail or drum).
-
If transferring the powder, do so inside a chemical fume hood to minimize inhalation risk.
-
-
Labeling:
-
Create a hazardous waste label for the outer container.
-
The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound"
-
CAS Number: 1797130-34-7[2]
-
Approximate quantity.
-
Date of accumulation start.
-
Principal Investigator's name and lab location.
-
-
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. This area must be secure and away from incompatible materials.
-
Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Scientist's Note (Causality): Double containment prevents the release of the compound in case the primary container is compromised. Clear and accurate labeling is a legal requirement under RCRA and ensures safe handling by waste management personnel.[9]
Protocol 4.2: Disposal of Contaminated Labware
This protocol applies to items such as gloves, pipette tips, weigh boats, paper towels, and empty vials that are contaminated with trace amounts of this compound.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated, clearly labeled hazardous waste container. This is typically a plastic-lined cardboard box or a dedicated plastic drum.
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound contaminated debris" as its contents.
-
Accumulation: Keep the container sealed when not in use. Do not overfill the container.
-
Pickup: Once the container is full, arrange for disposal through your EHS office.
-
Scientist's Note (Trustworthiness): This protocol establishes a self-validating system by ensuring that all materials potentially contaminated with the compound are captured in a single, properly managed waste stream, preventing cross-contamination of regular lab trash.
Protocol 4.3: Disposal of Liquid Solutions
This protocol applies to aqueous or organic solvent solutions containing this compound.
-
Waste Stream Identification:
-
NEVER mix halogenated and non-halogenated solvent waste unless your institution's EHS guidelines permit it.
-
Establish a dedicated liquid hazardous waste container for solutions containing this compound.
-
-
Containment:
-
Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle) designated for liquid waste.
-
Use a funnel to pour the waste solution into the container to prevent spills. This must be done in a fume hood.
-
-
Labeling:
-
Label the container with a hazardous waste tag.
-
List all chemical constituents by their full name, including solvents and this compound.
-
Provide an accurate percentage estimate for each component.
-
-
Storage and Disposal: Securely cap the container and store it in your lab's satellite accumulation area. Arrange for pickup with your EHS department when it is nearly full.
-
Scientist's Note (Expertise): The primary disposal route for pharmaceutical and chemical waste is high-temperature incineration at a permitted facility.[8][10][11] Segregating waste streams correctly is crucial as it impacts the safety and efficiency of the final disposal process.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a dustpan and place it in a sealed container for disposal as hazardous waste (follow Protocol 4.1).
-
Clean the area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Always consult the specific Safety Data Sheet (SDS) for Felbamate as a proxy and your institution's emergency protocols. Report all incidents to your laboratory supervisor and EHS office.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
- Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026). Vertex AI Search.
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
- Felbamate | C11H14N2O4 | CID 3331. PubChem, NIH.
- Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Pharmaceutical Waste Guidance. County of San Diego.
- CAS No : 1797130-34-7 | Product Name : this compound.
- This compound | C12H15N3O5 | CID 131667615. PubChem, NIH.
- Safety Data Sheet FELBAM
- Felbamate SAFETY D
Sources
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. vionausa.com [vionausa.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. sandiegocounty.gov [sandiegocounty.gov]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling N-Aminocarbonyl Felbamate
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling N-Aminocarbonyl Felbamate. As a derivative of Felbamate, an anticonvulsant, and a member of the carbamate class of compounds, a thorough understanding of its potential hazards and the corresponding protective measures is critical for ensuring a safe laboratory environment.[1][2][3]
While specific toxicological data for this compound is not extensively available, we can infer necessary precautions from the safety profiles of Felbamate and other carbamate compounds.[4][5] This guide is built on the principles of proactive risk mitigation and provides a framework for making informed decisions about PPE selection.
Understanding the Risks: A Profile of this compound
This compound is identified as a white solid and is structurally related to Felbamate.[1][2] Felbamate itself is associated with potential health risks, including the possibility of aplastic anemia and hepatic failure, although these are idiosyncratic reactions observed in patients.[6] For laboratory personnel, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Carbamate compounds as a class can also cause skin and eye irritation.[4][7] Therefore, our PPE strategy must create a robust barrier against these potential exposure routes.
Core Principles of Protection: A Multi-Layered Approach
A comprehensive safety strategy for handling this compound extends beyond simply wearing gloves. It involves a hierarchy of controls, with PPE being the final, crucial line of defense. This guide focuses on the correct selection and use of PPE within a framework of safe laboratory practices.
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place.
-
Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[4]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Procedure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical safety goggles with side shields or a face shield.[4][8] | Nitrile or neoprene gloves (double-gloving recommended).[9] | Laboratory coat. | N95 or P100 respirator if not handled in a fume hood.[4][10] |
| Preparing solutions | Chemical safety goggles.[8] | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if performed in a fume hood. |
| Conducting reactions | Chemical safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if performed in a fume hood. |
| Cleaning spills | Chemical safety goggles and a face shield.[8] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | N95 or P100 respirator.[10] |
Procedural Guidance: Step-by-Step Safety
Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gowning: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the laboratory coat. If double-gloving, don the first pair, followed by the second.
Doffing PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
-
Gown: Unbutton the laboratory coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a designated area, away from general laboratory traffic.
-
Use the smallest quantities necessary for the experiment.
-
Avoid creating dust. If possible, use a liquid formulation or wet the solid with a suitable solvent before handling.[5]
Disposal:
-
All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain and Clean: For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then sweep into a designated hazardous waste container.[11] For liquid spills, absorb with an inert material and place in the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logical steps for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds like this compound is the cornerstone of a safe and productive research environment. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, we can mitigate risks and focus on advancing scientific discovery. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant, informed, and committed to a culture of safety.
References
- Benchchem.
- Evaluation of personal protective equipment to protect health and safety in pesticide use. Frontiers in Public Health.
- Pharmaffiliates.
- PubChem.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Organon.
- Safety Data Sheet FELBAM
- Hoersch et al. Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC.
- GSRS.
- Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PubMed Central.
- NIOSH Pocket Guide to Chemical Hazards. CDC.
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube.
- Organon.
- USA MedPremium.
- Occupational exposure limits for manufactured nanomaterials, a system
- U.S. Food and Drug Administration.
- StatPearls.
- Mayo Clinic.
- The Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vionausa.com [vionausa.com]
- 6. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of personal protective equipment to protect health and safety in pesticide use [frontiersin.org]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
